(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
Description
Propriétés
Formule moléculaire |
C47H76N7O17P3S |
|---|---|
Poids moléculaire |
1136.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z,20Z,23Z)-hexacosa-11,14,17,20,23-pentaenethioate |
InChI |
InChI=1S/C47H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h5-6,8-9,11-12,14-15,17-18,34-36,40-42,46,57-58H,4,7,10,13,16,19-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b6-5-,9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1 |
Clé InChI |
UFOLUPGZIVIRNI-NXZKYKDTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Metabolic Nexus of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: A Technical Guide for Researchers
Abstract
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA is a member of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family, a unique class of lipids with specialized functions in cellular metabolism, particularly in the retina, brain, and testes. This technical guide provides an in-depth exploration of the metabolic pathways, cellular roles, and analytical methodologies associated with this molecule. We will delve into its biosynthesis, catalyzed by the ELOVL4 elongase, its catabolism via peroxisomal β-oxidation, and its emerging role as a precursor to the neuroprotective elovanoid signaling molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the significance of this compound in health and disease.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a distinct class of fatty acids characterized by a carbon chain length of 24 or more. While present in low abundance, they are integral to the structure and function of specialized tissues. (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoic acid (C26:5, n-3) is a notable member of this family. Once synthesized, it is activated to its coenzyme A (CoA) thioester, this compound, to participate in various metabolic processes.
The unique structure of VLC-PUFAs, with a long saturated carbon chain and a polyunsaturated tail, allows them to span both leaflets of the lipid bilayer, influencing membrane fluidity and protein function. Their deficiency is linked to severe pathologies, most notably Stargardt-3 macular dystrophy, highlighting their critical role in retinal health[1][2][3].
This guide will provide a detailed examination of the metabolic journey of this compound, from its synthesis to its functional roles and the analytical techniques used to study it.
Biosynthesis of this compound: A Stepwise Elongation and Desaturation Pathway
The synthesis of this compound is a multi-step process involving a series of elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum. The key enzyme in this pathway is Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4)[4][5].
2.1. Precursor Fatty Acids:
The primary precursor for the synthesis of n-3 VLC-PUFAs is eicosapentaenoic acid (EPA, 20:5n-3). Docosahexaenoic acid (DHA, 22:6n-3) can also serve as a precursor, though EPA is often preferred for elongation to VLC-PUFAs[5][6].
2.2. The Elongation and Desaturation Cascade:
The synthesis of C26:5 from EPA involves a series of two-carbon additions by elongase enzymes and the introduction of double bonds by desaturase enzymes[7][8][9][10]. The likely pathway is as follows:
-
Elongation to C22:5: EPA (20:5n-3) is first elongated by an ELOVL enzyme (likely ELOVL5 or ELOVL2) to docosapentaenoic acid (DPA, 22:5n-3).
-
Elongation to C24:5: DPA is then elongated, likely by ELOVL4, to tetracosapentaenoic acid (24:5n-3).
-
Elongation to C26:5: Finally, ELOVL4 catalyzes the elongation of 24:5n-3 to (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoic acid (26:5n-3)[4].
-
Activation to Acyl-CoA: The free fatty acid is then activated to its CoA ester, this compound, by a long-chain acyl-CoA synthetase.
Figure 1. Biosynthesis of this compound.
Degradation of this compound: The Role of Peroxisomal β-Oxidation
The catabolism of VLC-PUFAs, including this compound, primarily occurs in peroxisomes through a modified β-oxidation pathway[10][11][12][13]. Mitochondrial β-oxidation is not well-equipped to handle these very long and highly unsaturated fatty acids.
3.1. Key Enzymes in Peroxisomal β-Oxidation:
The degradation of this compound involves a series of enzymatic reactions:
-
Acyl-CoA Oxidase (ACOX): The first and rate-limiting step is catalyzed by ACOX, which introduces a double bond and produces hydrogen peroxide[11][14][15]. ACOX1 is the primary oxidase for straight-chain acyl-CoAs[11][16][17].
-
Multifunctional Protein (MFP): This enzyme possesses both hydratase and dehydrogenase activities. MFP-1 is typically involved in the oxidation of straight-chain acyl-CoAs[10][18].
-
Thiolase: This enzyme cleaves the shortened acyl-CoA to release acetyl-CoA and a C24:5-CoA, which can undergo further rounds of β-oxidation.
Due to the presence of existing double bonds in the polyunsaturated chain, auxiliary enzymes such as enoyl-CoA isomerase and dienoyl-CoA reductase are also required to process the intermediates[19][20].
Figure 2. Peroxisomal β-oxidation of this compound.
Cellular Functions and Pathophysiological Significance
This compound and its corresponding fatty acid are not merely structural components but also play active roles in cellular signaling and are implicated in disease.
4.1. Membrane Structure and Function:
Incorporated into phospholipids, particularly in the sn-1 position, (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoic acid contributes to the unique lipid composition of photoreceptor outer segment membranes[21]. This is crucial for maintaining membrane fluidity and the function of integral membrane proteins like rhodopsin, which is essential for vision[3][17].
4.2. Precursor to Elovanoids:
Recent research has identified a novel class of signaling molecules called elovanoids (ELVs), which are oxygenated derivatives of VLC-PUFAs[5][6][22][23][24][25]. (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoic acid is a likely precursor to C32 elovanoids. These molecules have been shown to have potent neuroprotective and anti-inflammatory effects in the retina, promoting cell survival in response to oxidative stress[26][27].
4.3. Role in Stargardt-3 Macular Dystrophy (STGD3):
Mutations in the ELOVL4 gene are the genetic basis of STGD3, an inherited juvenile macular degeneration[1][2][3][28]. These mutations lead to a deficiency in the synthesis of VLC-PUFAs, including C26:5. The resulting altered membrane composition and lack of elovanoid signaling are thought to contribute to photoreceptor cell death and progressive vision loss[1][28].
Analytical Methodologies: A Guide to Quantification
The analysis of this compound presents challenges due to its low abundance and lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific quantification[19][26][29][30][31][32][33].
5.1. Experimental Protocol: Extraction and Analysis of VLC-PUFA-CoAs from Retinal Tissue
This protocol provides a framework for the extraction and analysis of this compound from retinal tissue.
5.1.1. Materials:
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Organic solvents: 2-propanol, acetonitrile, chloroform, methanol
-
Solid-phase extraction (SPE) cartridges (C18)
-
Internal standard (e.g., C17:0-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
5.1.2. Tissue Extraction:
-
Excise and immediately freeze retinal tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Add internal standard.
-
Perform a two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water to remove bulk lipids[9][25][27]. The acyl-CoAs will partition into the upper aqueous-methanolic phase.
-
Collect the aqueous phase and dry it under a stream of nitrogen.
5.1.3. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a minimal volume of an appropriate solvent.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate organic solvent mixture.
-
Dry the eluate under nitrogen.
5.1.4. LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol)[15][30].
-
Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of 507 Da from the precursor ion of the acyl-CoA.
| Parameter | Setting | Reference |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | [15][30] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | [30] |
| Mobile Phase B | Acetonitrile/Methanol (90:10) | [15] |
| Flow Rate | 0.3 mL/min | [15] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][30] |
| MS/MS Transition | Precursor ion → [Precursor - 507.0]+ | [30] |
digraph "Analytical Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Retinal Tissue" [shape=ellipse, fillcolor="#FBBC05"]; "Homogenization" [label="Homogenization in\nBuffer with Internal Standard"]; "Liquid-Liquid Extraction" [label="Two-Phase Liquid-Liquid\nExtraction"]; "SPE Cleanup" [label="Solid-Phase Extraction\n(C18)"]; "LC-MS/MS Analysis" [label="LC-MS/MS Analysis\n(Positive Ion Mode, Neutral Loss Scan)"]; "Quantification" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Retinal Tissue" -> "Homogenization"; "Homogenization" -> "Liquid-Liquid Extraction"; "Liquid-Liquid Extraction" -> "SPE Cleanup"; "SPE Cleanup" -> "LC-MS/MS Analysis"; "LC-MS/MS Analysis" -> "Quantification"; }
Figure 3. Analytical workflow for the quantification of this compound.
Therapeutic Potential and Future Directions
The critical role of this compound and other VLC-PUFAs in retinal health makes their metabolic pathways attractive targets for therapeutic intervention in diseases like Stargardt's disease and potentially other retinal degenerations.
6.1. Supplementation Strategies:
Direct supplementation with VLC-PUFAs is being explored as a therapeutic approach to bypass the deficient ELOVL4 enzyme in STGD3[28]. The synthesis of stable VLC-PUFA analogs for oral delivery is an active area of research.
6.2. Modulation of ELOVL4 Activity:
For diseases where ELOVL4 function is compromised but not absent, small molecule activators could be a potential therapeutic strategy. Conversely, in conditions where an overproduction of certain VLC-PUFAs might be detrimental, inhibitors of ELOVL4 could be considered.
6.3. Targeting Elovanoid Signaling:
As our understanding of elovanoid signaling pathways grows, targeting their receptors or downstream effectors with agonists could provide a novel neuroprotective strategy for a range of retinal and neurodegenerative diseases.
Conclusion
This compound is a key metabolite at the intersection of lipid metabolism and cellular signaling, with profound implications for the health of specialized tissues, particularly the retina. Its synthesis via the ELOVL4-mediated pathway and its role as a precursor to the neuroprotective elovanoids underscore its importance. The continued development of advanced analytical techniques will be crucial for further elucidating its precise functions and for monitoring the efficacy of novel therapeutic strategies targeting its metabolism. This guide provides a comprehensive overview for researchers and clinicians working to unravel the complexities of VLC-PUFA metabolism and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Stargardt disease - information on eye condition | RNIB | RNIB [rnib.org.uk]
- 3. Stargardt macular degeneration: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Elovanoids are a novel class of homeostatic lipid mediators that protect neural cell integrity upon injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medlineplus.gov [medlineplus.gov]
- 12. Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Under peroxisome proliferation acyl-CoA oxidase coordinates with catalase to enhance ethanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Overview of how N32 and N34 elovanoids sustain sight by protecting retinal pigment epithelial cells and photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
- 25. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Elovanoids counteract oligomeric β-amyloid-induced gene expression and protect photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. mdsearchlight.com [mdsearchlight.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. researchgate.net [researchgate.net]
- 31. Comprehensive mass spectrometry lipidomics of human biofluids and ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Lipidomic Analysis of the Retina in a Rat Model of Smith-Lemli-Opitz Syndrome: Alterations in Docosahexaenoic Acid Content of Phospholipid Molecular Species - PMC [pmc.ncbi.nlm.nih.gov]
Biological functions of C26:5(omega-3)-CoA
An In-Depth Technical Guide to the Biological Functions of C26:5(ω-3)-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacosa-7,10,13,16,19-pentaenoic acid Coenzyme A ester, or C26:5(ω-3)-CoA, is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While research has historically focused on its saturated counterpart, C26:0-CoA, in the context of X-linked adrenoleukodystrophy (X-ALD), the unique biological roles of polyunsaturated species like C26:5(ω-3)-CoA are of increasing interest. These molecules are not merely metabolic intermediates but are crucial for the structural integrity and function of specialized tissues, particularly the central nervous system and the retina. This guide provides a comprehensive overview of the metabolism, biological functions, and analytical methodologies related to C26:5(ω-3)-CoA, offering a foundational resource for professionals in biomedical research and therapeutic development.
The Metabolic Lifecycle of C26:5(ω-3)-CoA
The cellular concentration and activity of C26:5(ω-3)-CoA are tightly regulated through a balance of synthesis in the endoplasmic reticulum and catabolism within peroxisomes. This spatial separation of metabolic pathways allows for precise control over the fate of this potent molecule.
Biosynthesis via Endoplasmic Reticulum Elongation
Very long-chain fatty acids (VLCFAs) are synthesized from shorter fatty acid precursors through a series of cyclical reactions in the endoplasmic reticulum (ER).[1][2] The process begins with the activation of a fatty acid to its CoA thioester form.[3] The fatty acyl-CoA chain is then extended by two carbons in each cycle, a process driven by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVLs).[4][5]
The synthesis of an ω-3 series VLC-PUFA like C26:5(ω-3)-CoA originates from essential dietary fatty acids such as α-linolenic acid (C18:3, ω-3).[1] Through sequential desaturation and elongation steps, this precursor is converted into longer and more unsaturated PUFAs.[6][7] The ELOVL family of enzymes exhibits substrate specificity for the chain length and degree of saturation of the acyl-CoA.[4][5] Specifically, ELOVL2 and ELOVL5 are recognized for their role in elongating PUFAs.[4][5] The pathway likely involves the elongation of precursors like docosapentaenoic acid (DPA, C22:5, ω-3) or eicosapentaenoic acid (EPA, C20:5, ω-3) to generate the C26 chain length.[8]
Causality in Experimental Design: Understanding the specific ELOVL enzyme responsible for the final elongation step to C26:5-CoA is critical for developing therapeutic strategies to modulate its levels. Gene knockdown studies (e.g., using siRNA against ELOVL2 or ELOVL5) in relevant cell lines (e.g., retinal or neuronal cells), followed by lipidomic analysis, can definitively identify the key enzymatic players.
Caption: Biosynthesis of C26:5(ω-3)-CoA in the Endoplasmic Reticulum.
Peroxisomal Transport and Catabolism
VLCFAs are too long to be metabolized by mitochondria and must be broken down in peroxisomes.[9] The import of VLCFA-CoAs from the cytosol into the peroxisomal matrix is a critical, ATP-dependent step mediated by an ATP-binding cassette (ABC) transporter. The primary transporter for this function is ABCD1, also known as adrenoleukodystrophy protein (ALDP).[10][11] Mutations in the ABCD1 gene impair this transport, leading to the cytosolic accumulation of VLCFA-CoAs, the hallmark of the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD).[10][11]
Studies have demonstrated that ABCD1 transports a range of VLCFA-CoAs, including both saturated (e.g., C26:0-CoA) and polyunsaturated species.[12] Upon entering the peroxisome, C26:5(ω-3)-CoA undergoes β-oxidation, a process that shortens the fatty acid chain in two-carbon increments, yielding acetyl-CoA.[13][14] This is a distinct pathway from mitochondrial β-oxidation and involves a different set of enzymes. For instance, the first, rate-limiting dehydrogenation step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[4][5] The resulting acetyl-CoA can then be exported to the mitochondria for energy production or used in other anabolic pathways.[15]
Self-Validating Protocol Insight: An in vitro transport assay using proteoliposomes reconstituted with purified ABCD1 protein serves as a self-validating system. The transport of a labeled substrate like [14C]C26:5(ω-3)-CoA into the liposomes should be strictly dependent on the presence of both functional ABCD1 and ATP. The absence of either component serves as a negative control, validating that any observed transport is a direct result of ABCD1 activity.
Caption: Transport and β-oxidation of C26:5(ω-3)-CoA in the peroxisome.
Biological Functions & Pathophysiological Relevance
The unique structure of C26:5(ω-3)-CoA, with its long, highly unsaturated acyl chain, predestines it for specialized roles beyond simple energy metabolism, particularly in tissues with high membrane fluidity and complex lipid signaling requirements.
Essential Component of Neural and Retinal Membranes
The brain and retina are exceptionally enriched in VLC-PUFAs.[16] These fatty acids are integral components of phospholipids, sphingolipids, and ceramides that make up cellular membranes.[1][4][17] The incorporation of long, polyunsaturated chains influences critical membrane properties, including fluidity, curvature, and the formation of lipid rafts, which are essential for proper receptor function and signal transduction.[17] C26:5(ω-3)-CoA is a key precursor for the synthesis of these complex lipids. For instance, it can be elongated further to ultra-long-chain fatty acids (ULCFAs, ≥C28) which have been identified in retinal and brain tissue.[16]
A critical link exists between VLCFA metabolism and retinal health. Stargardt disease, a common form of juvenile macular degeneration, can be caused by mutations in the ELOVL4 gene (STGD3).[18] ELOVL4 is responsible for synthesizing ULC-PUFAs, suggesting that a deficiency in these specific lipids, derived from precursors like C26:5(ω-3)-CoA, is pathogenic to photoreceptor and retinal pigment epithelium (RPE) cells.[4][19]
Implications in X-Linked Adrenoleukodystrophy (X-ALD)
In X-ALD, the defective ABCD1 transporter leads to the accumulation of VLCFA-CoAs in the cytosol.[10][11] While C26:0-CoA is the primary diagnostic marker, levels of other VLCFAs, including C26:1-CoA, are also elevated. This accumulation has several downstream consequences:
-
Cytotoxicity: Free VLCFAs and their CoA esters can induce oxidative stress, mitochondrial dysfunction, and apoptosis, contributing to the demyelination and neurodegeneration seen in X-ALD.[15][20]
-
Altered Lipid Homeostasis: The excess VLCFA-CoAs can be shunted into other lipid pools, leading to increased levels of cholesterol esters containing VLCFAs, further disrupting cellular lipid balance.[11]
-
Substrate for Further Elongation: The buildup of cytosolic C26-CoAs can provide excess substrate for ELOVL1, leading to the production of even longer, potentially more toxic, fatty acids.[2]
The role of polyunsaturated species like C26:5(ω-3)-CoA in this pathology is less defined but equally important, as their accumulation could specifically disrupt the highly specialized lipid environments of oligodendrocytes and neurons.
Methodologies for the Study of C26:5(ω-3)-CoA
Investigating the biology of C26:5(ω-3)-CoA requires robust and sensitive analytical techniques, as well as carefully designed functional assays. Due to their low abundance and inherent instability, analyzing acyl-CoAs presents significant technical challenges.[21]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs from biological matrices.[22][23]
Experimental Protocol: Acyl-CoA Extraction and Analysis
-
Sample Collection & Quenching: Flash-freeze cell pellets or tissues in liquid nitrogen to immediately halt metabolic activity. This is a critical step to prevent post-harvest degradation of the target analytes.
-
Extraction: Homogenize the frozen sample in 2:1:1 acetonitrile:methanol:water containing a suitable internal standard (e.g., ¹³C-labeled Palmitoyl-CoA). The organic solvent mixture serves to precipitate proteins while extracting the more polar acyl-CoAs.
-
Phase Separation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein and cellular debris.
-
Drying and Reconstitution: Carefully transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).
-
LC Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases containing a weak acid (e.g., 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid) to improve peak shape and retention of the polar CoA moiety.
-
MS/MS Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high specificity of MRM is achieved by monitoring a specific precursor-to-product ion transition for C26:5(ω-3)-CoA and its internal standard.
Trustworthiness through Controls: The inclusion of a stable isotope-labeled internal standard that is added at the very beginning of the extraction process is essential. This standard co-extracts with the endogenous analyte and corrects for any variability in extraction efficiency or matrix effects during ionization, ensuring the accuracy and reproducibility of the quantitative data.
Table 1: Representative LC-MS/MS Parameters for C26:5(ω-3)-CoA Analysis
| Parameter | Value | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for long-chain acyl-CoAs. |
| Mobile Phase A | 95:5 Water:Acetonitrile + 0.1% Formic Acid | Aqueous phase for initial binding of analytes to the column. |
| Mobile Phase B | 95:5 Acetonitrile:Water + 0.1% Formic Acid | Organic phase to elute analytes based on hydrophobicity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | CoA derivatives ionize efficiently in positive mode. |
| Precursor Ion (Q1) | m/z of [C26:5-CoA + H]⁺ | Specific mass of the target molecule. |
| Product Ion (Q3) | m/z corresponding to a specific fragment | A characteristic fragment (e.g., loss of phosphopantetheine) for confirmation.[23] |
| Collision Energy | Optimized for specific transition | Energy required to induce fragmentation of the precursor ion. |
Functional Assays: ABCD1 ATPase Activity
The transport of substrates by ABC transporters like ABCD1 is coupled to ATP hydrolysis. Therefore, measuring the ATPase activity of ABCD1 in the presence of a potential substrate is a reliable method to confirm a functional interaction.[12]
Experimental Workflow: ATPase Activity Assay
Caption: Workflow for assessing C26:5(ω-3)-CoA as a substrate for ABCD1.
Conclusion and Future Directions
C26:5(ω-3)-CoA is emerging from the shadow of its more studied saturated counterparts as a molecule of significant biological importance. Its roles as a key precursor for the unique lipids that define neural and retinal membranes place it at a critical intersection of lipid metabolism and specialized organ function. The disruption of its transport and metabolism is directly implicated in severe neurodegenerative and retinal diseases.
Future research should focus on several key areas:
-
Enzymatic Specificity: Precisely identifying the ELOVL and desaturase enzymes responsible for the final steps of C26:5(ω-3)-CoA synthesis.
-
Downstream Metabolites: Tracing the metabolic fate of C26:5(ω-3)-CoA into specific complex lipids in the brain and retina using stable isotope labeling and advanced mass spectrometry.
-
Therapeutic Modulation: Investigating whether dietary supplementation with ω-3 precursors or pharmacological inhibition/activation of key metabolic enzymes can modulate C26:5(ω-3)-CoA levels for therapeutic benefit in diseases like X-ALD or Stargardt disease.
A deeper understanding of the biology of C26:5(ω-3)-CoA will undoubtedly open new avenues for diagnosing and treating a range of metabolic and degenerative disorders.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological production of omega-3 fatty acids: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 10. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acyl-CoA synthetases as regulators of brain phospholipid acyl-chain diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stargardt Disease (STGD) - American Academy of Ophthalmology [aao.org]
- 19. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]
- 20. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Mammalian Biosynthesis of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA (C26:5n-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical lipid molecules, particularly enriched in specialized mammalian tissues such as the retina and brain, where they play indispensable roles in cellular structure and function.[1][2] This technical guide provides an in-depth exploration of the mammalian synthesis pathway for a specific n-3 VLC-PUFA, (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA (C26:5-CoA). We will dissect the multi-step enzymatic cascade, which originates from the essential fatty acid eicosapentaenoic acid (EPA, C20:5n-3) and is primarily orchestrated within the endoplasmic reticulum. Central to this pathway is the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes, with a particular focus on ELOVL4, the key catalyst for extending fatty acid chains beyond 24 carbons.[3][4] This document details the molecular machinery, cellular localization, and regulatory mechanisms governing C26:5-CoA synthesis. Furthermore, it provides validated experimental protocols for studying this pathway and discusses its pathophysiological relevance, offering a comprehensive resource for researchers investigating lipid metabolism and its therapeutic potential.
Part 1: Foundational Concepts of VLC-PUFA Metabolism
Defining the Molecule: this compound
The subject of this guide, this compound, is the activated form of a C26:5 n-3 fatty acid. Its nomenclature precisely describes its structure:
-
Hexacosa- : A 26-carbon acyl chain.
-
-pentaenoyl : Five double bonds.
-
(11Z,14Z,17Z,20Z,23Z)- : The specific positions and cis ('Z') configuration of the five double bonds.
-
-CoA : The acyl chain is attached via a thioester bond to Coenzyme A, rendering it metabolically active for enzymatic reactions.
This molecule belongs to the omega-3 (n-3) family, as the final double bond is located three carbons from the methyl end of the acyl chain.
The Physiological Imperative of VLC-PUFAs
VLC-PUFAs (≥C24) are not merely elongated versions of their shorter-chain precursors; they possess unique biophysical properties that are essential for the function of specific cells and tissues.[5] In mammals, they are highly concentrated in the retina, brain, and testes.[6] In photoreceptor outer segment disc membranes, VLC-PUFAs, particularly those esterified to the sn-1 position of phosphatidylcholine, are crucial for membrane fluidity, G-protein coupled receptor function (e.g., rhodopsin), and overall visual acuity.[1][2][4] The critical nature of these lipids is underscored by the fact that mutations in the key synthesizing enzyme, ELOVL4, lead to juvenile macular degeneration (Stargardt disease, STGD3), characterized by progressive vision loss.[1][4]
The n-3 PUFA Synthesis Cascade: Setting the Stage
Mammals cannot synthesize n-3 fatty acids de novo and must obtain the parent fatty acid, α-linolenic acid (ALA; 18:3n-3), from their diet.[7] ALA is the ultimate precursor for all n-3 PUFAs and undergoes a series of alternating desaturation and elongation reactions, primarily in the endoplasmic reticulum (ER), to produce longer and more unsaturated fatty acids like eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3).[7][8] This foundational pathway, depicted below, generates the direct substrate for VLC-PUFA synthesis.
Part 2: The Core Synthesis Pathway of C26:5-CoA
The biosynthesis of this compound is a specialized branch of fatty acid metabolism that proceeds via sequential two-carbon additions to a C20 precursor. This entire process is localized to the endoplasmic reticulum.[3][9]
The Substrate: Eicosapentaenoyl-CoA (EPA-CoA)
Contrary to what might be assumed, the synthesis of C26:5n-3 does not begin with the more abundant DHA (C22:6n-3). Instead, the specific double bond configuration of the final product dictates that the direct precursor is Eicosapentaenoyl-CoA (20:5n-3) .[3] EPA contains five double bonds at positions 5, 8, 11, 14, and 17. Each subsequent elongation step adds two carbons to the carboxyl end, shifting the existing double bond positions by +2, which ultimately yields the correct isomeric structure of C26:5n-3.
The Elongation Machinery: ELOVL Enzymes
Fatty acid elongation in the ER is a four-step cycle (condensation, reduction, dehydration, reduction) that adds a two-carbon unit from malonyl-CoA.[9][10] The rate-limiting condensation step is catalyzed by a family of seven enzymes known as ELOVLs (ELOVL1-7).[9] These enzymes exhibit distinct substrate specificities for fatty acid chain length and degree of saturation.
-
ELOVL5 : This enzyme shows a high preference for C18 and C20 PUFA substrates and is responsible for the initial elongation step, converting C20:5n-3 to C22:5n-3.[7][9]
-
ELOVL2/ELOVL4 : While ELOVL2 prefers C20 and C22 PUFA substrates, ELOVL4 is uniquely essential for the synthesis of VLC-PUFAs (≥C24).[1][3][11] It is the primary, if not sole, enzyme capable of efficiently elongating C22 and C24 PUFAs to produce the C26 acyl chain.[3][4] ELOVL4 is highly expressed in the retina, brain, skin, and testes, aligning with the tissues where its VLC-PUFA products are most abundant.[6][12]
The Step-by-Step Synthesis in the Endoplasmic Reticulum
The conversion of EPA-CoA to C26:5-CoA involves three successive rounds of elongation within the ER membrane.
-
Step 1: Elongation to C22:5-CoA: EPA-CoA (20:5n-3) is elongated by the ELOVL5 enzyme to form docosapentaenoyl-CoA (22:5n-3).
-
Step 2: Elongation to C24:5-CoA: The resulting 22:5n-3-CoA serves as a substrate for ELOVL4, which catalyzes its elongation to tetracosapentaenoyl-CoA (24:5n-3).
-
Step 3: Final Elongation to C26:5-CoA: In the final and critical step, ELOVL4 again acts on 24:5n-3-CoA to produce the target molecule, this compound (26:5n-3).
Part 3: Methodologies for Studying the C26:5-CoA Pathway
Investigating this specific metabolic pathway requires robust cellular models and highly sensitive analytical techniques capable of resolving and quantifying low-abundance acyl-CoA species.
Validated Experimental Systems
-
Heterologous Expression Systems: A common and effective strategy involves overexpressing the mammalian ELOVL4 gene in organisms that lack endogenous VLC-PUFA synthesis, such as Saccharomyces cerevisiae (yeast) or specific mammalian cell lines (e.g., HEK293, COS-7). This allows for the unambiguous characterization of ELOVL4's substrate specificity and enzymatic activity by providing exogenous fatty acid precursors and analyzing the products.
-
Conditional Knock-out Animal Models: The generation of tissue-specific (e.g., photoreceptor-specific) ELOVL4 knock-out mice has been instrumental in confirming the essential in vivo role of this enzyme in VLC-PUFA synthesis and in linking its absence to retinal dysfunction.[1][4] These models are the gold standard for studying the physiological consequences of pathway disruption.
Experimental Protocol: In Vitro Fatty Acid Elongation Assay
This protocol describes a method to measure the elongation activity of ELOVL4 using microsomes isolated from transfected cells.
Objective: To quantify the conversion of a C24:5-CoA precursor to C26:5-CoA by ELOVL4.
Materials:
-
Mammalian cells (e.g., HEK293) and ELOVL4 expression vector.
-
Cell culture reagents and transfection reagents.
-
Microsome Isolation Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors).
-
Reaction Buffer (100 mM potassium phosphate pH 7.2, 2.5 mM MgCl₂, 0.5 mM NADH, 0.5 mM NADPH).
-
Substrates: [¹⁴C]-Malonyl-CoA (radiolabeled) or unlabeled malonyl-CoA, Tetracosapentaenoyl-CoA (24:5-CoA).
-
Cofactors: ATP, Coenzyme A.
-
Lipid extraction solvents: Chloroform, Methanol.
-
Thin-Layer Chromatography (TLC) plates and developing solvents.
-
Scintillation counter or HPLC-MS/MS system.
Methodology:
-
Transfection: Transfect HEK293 cells with an ELOVL4 expression vector or an empty vector control. Culture for 48 hours to allow for protein expression.
-
Microsome Isolation: Harvest cells, homogenize in ice-cold isolation buffer, and perform differential centrifugation (e.g., 10,000 x g for 20 min to pellet mitochondria, then 100,000 x g for 1 hour to pellet microsomes). Resuspend the microsomal pellet in a known volume of buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., BCA assay).
-
Elongation Reaction: In a microcentrifuge tube, combine 50-100 µg of microsomal protein, Reaction Buffer, ATP, Coenzyme A, 20 µM of 24:5-CoA, and 20 µM of [¹⁴C]-Malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. Stop the reaction by adding methanolic HCl.
-
Saponification & Extraction: Saponify the lipids by heating with KOH in methanol. Acidify and extract the resulting free fatty acids using hexane.
-
Analysis:
-
Radiometric: Separate the fatty acid methyl esters (FAMEs) by TLC. Visualize by autoradiography and quantify the radiolabeled C26:5 product spot using a scintillation counter.
-
Mass Spectrometry: If using unlabeled malonyl-CoA, extract total lipids and analyze the acyl-CoA pool directly via HPLC-MS/MS as described below.
-
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific quantification of acyl-CoA species from biological samples.[13][14][15]
Objective: To quantify the endogenous levels of C20:5-CoA, C22:5-CoA, C24:5-CoA, and C26:5-CoA in cells or tissues.
Workflow Diagram:
Methodology:
-
Sample Preparation: Flash-freeze biological samples in liquid nitrogen to halt metabolic activity. Homogenize in an acidic, cold organic solvent (e.g., 10% trichloroacetic acid or 75% acetonitrile) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Extraction: Perform solid-phase extraction (SPE) to isolate the acyl-CoA fraction and remove interfering substances.
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient of two mobile phases (e.g., A: ammonium acetate in water; B: ammonium acetate in acetonitrile/isopropanol) to separate the acyl-CoA species based on chain length and unsaturation.[13]
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This provides exceptional specificity and sensitivity.
-
MRM Transitions: For each target acyl-CoA, monitor a specific precursor-to-product ion transition. For example, for C26:5-CoA, the precursor ion would be its [M+H]⁺ mass, and a characteristic product ion would be monitored after collision-induced dissociation.
-
-
Quantification: Generate a standard curve for each analyte using synthetic standards of known concentration. Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the standard curve.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| C20:5-CoA | 1068.5 | Varies | Specific transitions must be empirically determined. |
| C22:5-CoA | 1096.6 | Varies | Product ions often correspond to the CoA moiety. |
| C24:5-CoA | 1124.6 | Varies | |
| C26:5-CoA | 1152.7 | Varies | |
| Table 1: Example precursor ion masses for target acyl-CoAs for LC-MS/MS analysis. Product ions must be optimized based on the specific instrument. |
Part 4: Regulation, Relevance, and Future Directions
Transcriptional Control
The expression of genes involved in fatty acid synthesis, including ELOVLs and FADSs, is tightly controlled by transcription factors that sense the cell's metabolic state. The Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key activator of lipogenic gene transcription.[16] Its activity is modulated by insulin and cellular levels of PUFAs, creating a feedback loop where high levels of PUFAs, including VLC-PUFAs, can suppress their own synthesis by inhibiting SREBP-1c processing and activity.[16]
Pathophysiological and Therapeutic Relevance
The direct link between mutations in ELOVL4 and Stargardt's macular dystrophy highlights the non-redundant role of the C26:5-CoA synthesis pathway in retinal health.[1][4] A deeper understanding of this pathway could open doors to novel therapeutic strategies. For instance, enhancing the activity of the pathway through small-molecule activators or providing downstream lipid products could potentially mitigate diseases caused by impaired VLC-PUFA synthesis. Conversely, inhibiting this pathway could be relevant in pathological conditions where lipid metabolism is dysregulated.
The presence and function of VLC-PUFAs are an emerging area of research, with potential roles in regulating membrane dynamics, inflammation, and cellular signaling.[5][17] As analytical methods improve, the full spectrum of their physiological and pathological roles will become clearer, presenting new opportunities for drug development.
References
- 1. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Elovl4 protein in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. gsartor.org [gsartor.org]
- 11. d-nb.info [d-nb.info]
- 12. Role of Elovl4 Protein in the Biosynthesis of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Essential fatty acid synthesis and its regulation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of polyunsaturated fatty acids (PUFAs) in development, aging and substance abuse disorders: review and propositions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Presence of Hexacosapentaenoyl-CoA in Retinal Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retina harbors a unique lipid environment, exceptionally rich in very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which are critical for maintaining its structural and functional integrity. Among these, lipids containing hexacosapentaenoic acid (26:5n-3) are of significant interest. This guide delves into the endogenous presence of Hexacosapentaenoyl-CoA, the activated form of 26:5n-3, within the retinal tissue. We will explore its biosynthesis, physiological roles, and the analytical methodologies required for its precise detection and quantification. Furthermore, this document will shed light on the implications of altered Hexacosapentaenoyl-CoA metabolism in retinal diseases, such as Stargardt-like macular dystrophy, and discuss potential therapeutic avenues.
Introduction: The Unique Lipid Landscape of the Retina
The vertebrate retina is distinguished by its high concentration of polyunsaturated fatty acids (PUFAs), with docosahexaenoic acid (DHA, 22:6n-3) being a major component of photoreceptor membranes.[1] Beyond the well-studied long-chain PUFAs, the retina is one of the few tissues in mammals that contains a specialized class of lipids known as very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having acyl chains of 24 carbons or more.[2] These VLC-PUFAs, although comprising less than 2% of total retinal fatty acids, are believed to play indispensable roles in photoreceptor structure, function, and overall retinal health.[3][4]
Hexacosapentaenoyl-CoA (26:5-CoA) is the metabolically activated intermediate of hexacosapentaenoic acid (26:5n-3), a key VLC-PUFA in the retina. Its presence is intrinsically linked to the enzymatic activity within the photoreceptor cells, particularly in the inner segments. Understanding the lifecycle of this molecule—from its synthesis to its incorporation into complex lipids—is paramount for elucidating the intricate biochemical processes that sustain vision. Dysregulation in the metabolism of VLC-PUFAs, and by extension their CoA esters, has been implicated in the pathogenesis of several retinal degenerative diseases, making Hexacosapentaenoyl-CoA a molecule of significant interest for both basic research and therapeutic development.[3][5]
Biosynthesis of Hexacosapentaenoyl-CoA in the Retina
The synthesis of VLC-PUFAs, including 26:5n-3, occurs in situ within the retina through a series of elongation and desaturation steps from shorter chain PUFA precursors. The key enzyme responsible for the elongation of fatty acids beyond 24 carbons is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[2]
The ELOVL4-Mediated Elongation Pathway
ELOVL4 is a transmembrane protein primarily localized to the endoplasmic reticulum (ER) of photoreceptor cells.[6] It catalyzes the initial and rate-limiting condensation reaction in the VLC-PUFA synthesis pathway. The biosynthesis of Hexacosapentaenoyl-CoA is a cyclical process involving four key enzymatic reactions for each two-carbon addition:
-
Condensation: ELOVL4 catalyzes the condensation of a fatty acyl-CoA (e.g., 24:5-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA intermediate.
-
Reduction: A 3-ketoacyl-CoA reductase reduces the keto group to a hydroxyl group.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a double bond.
-
Reduction: An enoyl-CoA reductase reduces the double bond to complete the two-carbon elongation.
This cycle is repeated to produce progressively longer acyl-CoAs. The predominant precursor for the n-3 series of VLC-PUFAs in the retina is eicosapentaenoic acid (EPA, 20:5n-3), not DHA.
Link to Retinal Disease: Stargardt-like Macular Dystrophy (STGD3)
Mutations in the ELOVL4 gene are the underlying cause of autosomal dominant Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration that leads to progressive vision loss.[2] These mutations often result in a truncated ELOVL4 protein that lacks the ER retention signal.[6][7] This mislocalization is thought to contribute to the disease through two primary mechanisms: a deficiency of VLC-PUFA products due to reduced enzyme levels in the ER, and cellular stress induced by the misplaced protein.[7][8] Studies in mouse models of STGD3 have shown a selective deficiency of phosphatidylcholines containing C32-C36 acyl chains, directly linking ELOVL4 dysfunction to abnormal VLC-PUFA metabolism and retinal pathology.[7]
Physiological Roles of Hexacosapentaenoyl-CoA and its Derivatives
While the precise functions of Hexacosapentaenoyl-CoA and the VLC-PUFAs it forms are still under active investigation, several key roles have been proposed, primarily centered on the unique biophysical properties they impart to cellular membranes.
-
Structural Integrity of Photoreceptor Outer Segments: VLC-PUFAs are predominantly found esterified at the sn-1 position of phosphatidylcholine in photoreceptor outer segment (POS) disc membranes.[9] The exceptional length of these acyl chains is hypothesized to contribute to the high curvature and fluidity of the disc membranes, which is essential for the proper function of rhodopsin and the phototransduction cascade.[10]
-
Modulation of Membrane Protein Function: The unique lipid environment created by VLC-PUFAs may influence the conformation and activity of integral membrane proteins involved in vision.
-
Cell Signaling and Neuroprotection: Emerging evidence suggests that VLC-PUFAs may have roles in synaptic transmission and neuroprotection.[3] While direct evidence for Hexacosapentaenoyl-CoA in signaling is limited, its precursor and elongated products are vital for photoreceptor health.[3][11] Studies have shown that a reduction in retinal VLC-PUFAs leads to photoreceptor degeneration, particularly affecting rod photoreceptors.[10][12]
Analytical Methodologies for the Detection and Quantification of Hexacosapentaenoyl-CoA
The analysis of long-chain acyl-CoAs, including Hexacosapentaenoyl-CoA, presents significant challenges due to their low abundance, inherent instability, and the complexity of the retinal tissue matrix. A robust analytical workflow typically involves tissue extraction, purification, and detection by mass spectrometry.
Step-by-Step Experimental Protocol: Acyl-CoA Extraction from Retinal Tissue
This protocol is a synthesized approach based on established methods for long-chain acyl-CoA extraction.[13][14]
-
Tissue Homogenization:
-
Excise and immediately freeze-clamp retinal tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue (typically 50-100 mg) in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Add 2-propanol and re-homogenize to precipitate proteins and solubilize lipids and acyl-CoAs.
-
-
Acyl-CoA Extraction:
-
Add acetonitrile (ACN) to the homogenate to further precipitate proteins and extract the acyl-CoAs.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Use an appropriate SPE cartridge (e.g., oligonucleotide purification column or C18) to bind the acyl-CoAs from the extract.
-
Wash the column with a suitable buffer to remove interfering substances.
-
Elute the acyl-CoAs using an organic solvent, such as 2-propanol or a high concentration of ACN.
-
-
Sample Concentration:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoA extract in a small volume of a solvent compatible with the subsequent analytical method (e.g., a mixture of methanol and water).
-
LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[15][16][17]
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.[16][17] Gradient elution with a mobile phase consisting of an aqueous buffer (often containing a weak acid or base to improve peak shape) and an organic solvent like acetonitrile is employed.[15][16]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.[15][16] Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[15] For acyl-CoAs, a common fragmentation is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[16][18]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexacosapentaenoyl-CoA (26:5-CoA) | [M+H]+ | [Precursor - 507] | Variable, optimized |
| Internal Standard (e.g., C17:0-CoA) | [M+H]+ | [Precursor - 507] | Variable, optimized |
Future Directions and Therapeutic Implications
The critical role of the ELOVL4-VLC-PUFA axis in retinal health is becoming increasingly clear. A deeper understanding of the regulation of Hexacosapentaenoyl-CoA synthesis and its downstream metabolic fate will be crucial for several reasons:
-
Biomarker Development: Quantifying levels of Hexacosapentaenoyl-CoA and other VLC-PUFA intermediates in retinal tissue or accessible biofluids could serve as biomarkers for the early detection and monitoring of retinal diseases like STGD3 and age-related macular degeneration (AMD), where VLC-PUFA levels are depleted.[3][4]
-
Therapeutic Targets: The enzymes involved in the VLC-PUFA biosynthetic pathway, particularly ELOVL4, represent potential targets for therapeutic intervention. Strategies could include gene therapy to correct ELOVL4 mutations or small molecule modulators to enhance enzyme activity in conditions of age-related decline.
-
Nutritional Supplementation: While dietary supplementation with common omega-3 fatty acids has shown some benefits for eye health, directly supplementing with VLC-PUFAs or their precursors could be a more targeted approach to restore retinal lipid composition.[3][19]
Conclusion
Hexacosapentaenoyl-CoA is a key, endogenously produced metabolite in the retina, situated at a critical juncture in the synthesis of very-long-chain polyunsaturated fatty acids. Its presence is a direct reflection of the specialized lipid metabolism that underpins photoreceptor structure and function. The link between the ELOVL4 enzyme, VLC-PUFA synthesis, and retinal disease highlights the importance of this pathway. Advanced analytical techniques, particularly LC-MS/MS, are essential tools for researchers to accurately quantify Hexacosapentaenoyl-CoA and unravel its complex roles in both health and disease, paving the way for novel diagnostic and therapeutic strategies for a range of debilitating retinal conditions.
References
- 1. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health | Semantic Scholar [semanticscholar.org]
- 6. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. aocs.org [aocs.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of reduced retinal VLC-PUFA on rod and cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Discovery and Characterization of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Frontier of Lipid Metabolism
Very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) represent a unique and highly specialized class of lipids. Defined as activated fatty acids with carbon chains extending beyond 24 carbons, these molecules are not mere structural components but are pivotal players in complex physiological processes, particularly within the retina, brain, and testes.[1][2] Their discovery and characterization have opened new avenues in understanding diseases ranging from macular degeneration to neurological disorders, making the methodologies for their study a critical asset for researchers.[3][4] This guide eschews a rigid template, instead adopting a narrative that mirrors the scientific journey: from the fundamental biosynthesis of these molecules to their extraction, purification, and ultimate characterization. It is designed to be a practical, field-proven resource, grounded in the causality of experimental choices and the necessity of self-validating systems.
Part 1: The Genesis of VLC-PUFA-CoAs: A Biosynthetic Overview
The existence of VLC-PUFA-CoAs is predicated on a dedicated and spatially restricted biosynthetic pathway. Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized in situ within specific tissues.[1] This synthesis is a multi-enzyme process occurring in the endoplasmic reticulum, with the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes playing the central role.[1][5]
The Central Role of ELOVL4
Within the ELOVL family, ELOVL4 is uniquely responsible for the synthesis of the longest VLC-PUFAs (≥C28).[3] It catalyzes the initial, rate-limiting condensation step, extending existing long-chain polyunsaturated fatty acid precursors.[5] Mutations that compromise ELOVL4 function are directly linked to a significant reduction in VLC-PUFAs and associated pathologies, such as Stargardt-like macular dystrophy (STGD3), underscoring its critical, non-redundant role.[3][6][7] The primary substrates for ELOVL4-mediated elongation are typically n-3 and n-6 PUFAs like eicosapentaenoic acid (EPA) and docosapentaenoic acid (DPA).[3]
The elongation cycle is a four-step process:
-
Condensation: Catalyzed by an ELOVL enzyme (e.g., ELOVL4), a two-carbon unit from malonyl-CoA is added to the acyl-CoA chain.
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A β-hydroxy acyl-CoA dehydratase removes a water molecule.
-
Reduction: Finally, an enoyl-CoA reductase reduces the double bond to complete the elongation cycle, yielding an acyl-CoA chain that is two carbons longer.[5]
This cycle can be repeated to generate the characteristic very-long chains of these unique lipids.
Part 2: A Validated Workflow for Isolation and Analysis
The analysis of VLC-PUFA-CoAs is challenging due to their low abundance and inherent instability. A robust, validated workflow is therefore not just recommended, but essential for generating reproducible and trustworthy data. The following sections detail a comprehensive workflow from tissue extraction to final analytical characterization.
Foundational Step: Tissue Extraction
The primary objective is to efficiently extract acyl-CoAs while immediately quenching enzymatic activity to preserve their native state. The choice of extraction solvent and buffer is critical.
Protocol: Tissue Acyl-CoA Extraction
-
Rationale: This protocol is based on a well-established method that utilizes an acidic buffer to inhibit enzymatic degradation and a combination of organic solvents for efficient extraction of amphipathic acyl-CoAs.[8] The use of acetonitrile and isopropanol ensures the recovery of a broad range of acyl-CoA species.[9]
-
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[8]
-
Extraction Solvents: 2-Propanol, Acetonitrile (ACN).
-
Glass homogenizer.
-
High-speed refrigerated centrifuge.
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 500 µL of ice-cold Homogenization Buffer.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Add 1 mL of 2-Propanol to the homogenate and homogenize again briefly.
-
Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube for immediate purification.
-
Critical Refinement: Solid-Phase Extraction (SPE)
Crude extracts contain numerous compounds that can interfere with downstream analysis. Solid-Phase Extraction (SPE) is a mandatory step to purify and concentrate the acyl-CoA fraction, thereby enhancing the sensitivity and reliability of detection.
Protocol: Acyl-CoA Enrichment via SPE
-
Rationale: This protocol employs a mixed-mode or specialized sorbent to capture the unique amphipathic structure of acyl-CoAs. Sorbents like 2-(2-pyridyl)ethyl or oligonucleotide-based columns have demonstrated high recovery rates for a wide range of acyl-CoAs.[8][9][10]
-
Materials:
-
SPE Columns: e.g., 2-(2-pyridyl)ethyl-functionalized silica gel or oligonucleotide purification columns.
-
Wash Solvent: Acetonitrile.
-
Elution Solvent: 2-Propanol or a buffered methanol solution.
-
Vacuum manifold or centrifuge for SPE.
-
-
Procedure:
-
Column Conditioning: Condition the SPE column by passing 2 mL of Elution Solvent, followed by 2 mL of Wash Solvent, and finally 2 mL of the initial tissue extraction solvent (without the buffer salts).
-
Sample Loading: Load the supernatant from the tissue extraction step onto the conditioned SPE column. Allow the sample to pass through slowly (e.g., 1 mL/min) to ensure efficient binding.
-
Washing: Wash the column with 2 mL of Wash Solvent to remove unbound, interfering compounds.
-
Elution: Elute the bound acyl-CoAs with 1-2 mL of Elution Solvent into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified acyl-CoAs in a small, precise volume (e.g., 100 µL) of a solvent compatible with LC-MS/MS analysis (e.g., 5-sulfosalicylic acid solution or water/acetonitrile mix).[11]
-
Data Presentation: Representative SPE Recovery Rates
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [8] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [10] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [10] |
Note: Recovery for specific VLC-PUFA-CoAs should be validated using synthetic standards where available.
The Analytical Core: LC-MS/MS Characterization
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification and identification of acyl-CoAs.[12]
Methodology: LC-MS/MS Analysis
-
Rationale: A C18 reversed-phase column provides excellent separation of acyl-CoAs based on their chain length and unsaturation.[8] A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode allows for highly specific and sensitive quantification by monitoring a specific precursor-to-product ion transition for each analyte.[13]
-
Instrumentation:
-
Liquid Chromatography: UPLC/HPLC system with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
LC Parameters (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Hydroxide (high pH methods can improve separation).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from ~5-10% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM). For discovery, a neutral loss scan of 507 Da (corresponding to the phosphopantetheine moiety) can be used to identify potential acyl-CoA species.[12]
-
Collision Energy: Optimized for each specific acyl-CoA transition.
-
The combination of retention time and a specific, high-intensity SRM transition provides a highly confident identification and quantification of the target VLC-PUFA-CoA.
Part 3: Functional Validation and Future Directions
The identification and quantification of a VLC-PUFA-CoA is only the beginning. To understand its role, functional characterization is paramount. This is often achieved by studying biological systems where the synthesis of these molecules is perturbed.
-
Genetic Models: The use of knockout animal models (e.g., Elovl4 conditional knock-out mice) or cellular systems like retinal organoids derived from CRISPR/Cas9-edited iPSCs has been invaluable.[6][7][14] By comparing the phenotype and lipid profiles of these models to their wild-type counterparts, researchers can directly link the absence of specific VLC-PUFAs to physiological consequences, such as photoreceptor degeneration.[6][7]
-
Enzymatic Assays: In vitro gain-of-function studies, where an enzyme like ELOVL4 is overexpressed in a cell line that normally lacks it, can confirm its substrate specificity and elongase activity.[7]
The methodologies outlined in this guide provide a robust framework for the discovery and characterization of VLC-PUFA-CoAs. As analytical instrumentation continues to improve in sensitivity, we will undoubtedly uncover new species and pathways. This will be critical for developing targeted therapies for diseases linked to aberrant VLC-PUFA metabolism, offering new hope for conditions that are currently intractable.
References
- 1. aocs.org [aocs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 4. lipotype.com [lipotype.com]
- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function* [escholarship.org]
- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
The Emergence of a New Frontier in Resolution Pharmacology: C26:5-CoA and the Elovanoid Biosynthetic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The resolution of inflammation, once viewed as a passive decay of pro-inflammatory signals, is now understood to be an active, biochemically orchestrated process. Specialized pro-resolving mediators (SPMs), a superfamily of lipid-derived signaling molecules, are the conductors of this symphony of healing. While the roles of SPMs derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established, a new class of lipid mediators, the elovanoids (ELVs), has emerged from the frontier of lipid biochemistry. This guide delves into the biosynthesis and function of these novel mediators, with a particular focus on the role of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as those derived from C26:5-CoA, as their precursors. We will explore the enzymatic pathways, analytical methodologies, and the profound pro-homeostatic and neuroprotective implications of this nascent field, offering a new perspective for therapeutic intervention in a host of inflammatory and degenerative diseases.
Introduction: Beyond the Classical Resolution Cascade
Inflammation is a fundamental host defense mechanism. However, its failure to resolve leads to chronic inflammatory diseases, a major global health burden.[1] The discovery of SPMs, including resolvins, protectins, and maresins, revolutionized our understanding of inflammation by demonstrating that resolution is an active process.[2][3] These molecules are biosynthesized through enzymatic oxygenation of omega-3 fatty acids like EPA and DHA by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases.[4][5][6] They act via specific G-protein coupled receptors to terminate neutrophil infiltration, enhance macrophage efferocytosis of apoptotic cells and debris, and promote tissue regeneration.[3]
This guide shifts the focus to a more recently discovered branch of this lipid mediator superfamily, the elovanoids, which originate from VLC-PUFAs. These molecules, with carbon chain lengths of 32 or 34, represent a new paradigm in cellular protection and homeostasis, particularly in tissues with high metabolic activity and unique lipid compositions, such as the retina and the brain.[7][8]
The Genesis of Elovanoid Precursors: The Role of ELOVL4 and C26:5-CoA
The journey to elovanoid biosynthesis begins with the formation of their unique precursors, the VLC-PUFAs. Unlike their shorter-chain counterparts, the synthesis of fatty acids beyond 26 carbons is the domain of a specialized enzyme: Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[9]
The ELOVL4 Elongation Pathway
ELOVL4 is predominantly expressed in the photoreceptor cells of the retina, the brain, testes, and skin.[9][10] It catalyzes the initial and rate-limiting condensation step in the elongation of VLC-PUFAs.[10] The substrate for ELOVL4 is a C26 polyunsaturated fatty acyl-CoA, such as C26:5-CoA, which is itself derived from the elongation and desaturation of shorter chain omega-3 fatty acids like DHA.[11][12]
The elongation process is a four-step cycle occurring in the endoplasmic reticulum:
-
Condensation: ELOVL4 catalyzes the condensation of a C26:5-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A β-hydroxy acyl-CoA dehydratase removes a molecule of water.
-
Reduction: Finally, an enoyl-CoA reductase catalyzes a second reduction, yielding a saturated C28:5-CoA.
This cycle can be repeated to generate even longer VLC-PUFAs, such as 32:6n-3 and 34:6n-3, the direct precursors to the first identified elovanoids.[8]
From Precursor to Protector: The Biosynthesis of Elovanoids
Once synthesized, VLC-PUFAs are incorporated into the sn-1 position of phosphatidylcholine in photoreceptor outer segment disc membranes.[13] Following the daily shedding and phagocytosis of these discs by the retinal pigment epithelium (RPE), the VLC-PUFAs are liberated, likely by a phospholipase A1.[14] In response to cellular stress, such as uncompensated oxidative stress, these free VLC-PUFAs are then enzymatically converted into elovanoids.[13]
This conversion is thought to involve a lipoxygenation step, analogous to the biosynthesis of classical SPMs.[15] The first identified elovanoids, ELV-N32 and ELV-N34, are dihydroxylated derivatives of 32:6n-3 and 34:6n-3, respectively.[8] Their complete structures have been elucidated through stereocontrolled total organic synthesis and confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11]
-
ELV-N32: (14Z,17Z,20R,21E,23E,25Z,27S,29Z)-20,27-dihydroxydotriaconta-14,17,21,23,25,29-hexaenoic acid
-
ELV-N34: (16Z,19Z,22R,23E,25E,27Z,29S,31Z)-22,29-dihydroxytetratriaconta-16,19,23,25,27,31-hexaenoic acid
References
- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ω-3 and ω-6 long-chain PUFAs and their enzymatic metabolites in neovascular eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Omega-3 and Omega-6 Polyunsaturated Fatty Acids on the Production of Cyclooxygenase and Lipoxygenase Metabolites by Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Elovanoids are a novel class of homeostatic lipid mediators that protect neural cell integrity upon injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elovanoids counteract oligomeric β-amyloid-induced gene expression and protect photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
The Pivotal Role of Hexacosapentaenoyl-CoA in Shaping Neuronal Membrane Architecture: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The intricate functionality of the central nervous system is profoundly dependent on the unique lipid composition of its neuronal membranes. Among the myriad of lipid species, very-long-chain polyunsaturated fatty acids (VLCPUFAs) represent a class of molecules with distinctive structural and functional significance. This technical guide delves into the core of neuronal membrane biology, focusing on a specific and crucial molecule: hexacosapentaenoic acid (HPA, C26:5) and its activated form, hexacosapentaenoyl-CoA. We will explore its biosynthesis, its integral role in the biophysical properties of neuronal membranes, the analytical methodologies for its characterization, and its emerging potential as a therapeutic target in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular intricacies of neuronal health and disease.
Introduction: Beyond the Canonical Fatty Acids - The Realm of Very-Long-Chain Polyunsaturates
For decades, the discourse on fatty acids in neuroscience has been dominated by docosahexaenoic acid (DHA) and arachidonic acid (AA). While their importance is undeniable, a growing body of evidence highlights the critical contributions of a less-explored class of lipids: the very-long-chain polyunsaturated fatty acids (VLCPUFAs), defined as having acyl chains of 24 carbons or more.[1][2] These lipids are not typically obtained from dietary sources and must be synthesized in situ within specific tissues, most notably the retina and the brain.[1]
Their unique structure, characterized by a long saturated or monounsaturated proximal region and a highly unsaturated distal region, confers novel biophysical properties to the membranes they inhabit.[1] This guide will specifically focus on hexacosapentaenoic acid (C26:5), a key member of the VLCPUFA family, and its metabolically active form, hexacosapentaenoyl-CoA. Understanding the lifecycle and function of this molecule is paramount for elucidating the complex interplay between lipid metabolism and neuronal integrity.
Biosynthesis of Hexacosapentaenoyl-CoA: The Central Role of ELOVL4
The synthesis of HPA is a specialized process occurring in the endoplasmic reticulum, critically dependent on a family of enzymes known as the Elongation of Very Long-chain fatty acids (ELOVL) family. The key player in the production of VLCPUFAs, including HPA, is ELOVL4 .[3][4][5]
Mutations in the ELOVL4 gene are linked to severe neurological and retinal disorders, such as Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia (SCA34), underscoring its indispensable role in the central nervous system.[3][6] ELOVL4 exhibits specificity for elongating fatty acyl-CoAs that are C24 and longer.[4] The biosynthesis of hexacosapentaenoyl-CoA is a multi-step process that begins with shorter-chain polyunsaturated fatty acids.
The proposed biosynthetic pathway for hexacosapentaenoyl-CoA involves the sequential elongation of shorter chain n-3 PUFAs, such as eicosapentaenoic acid (EPA, 20:5n3) or docosapentaenoic acid (DPA, 22:5n3).[3][5] ELOVL4 catalyzes the condensation of a two-carbon unit from malonyl-CoA to the fatty acyl-CoA substrate.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of eicosapentaenoic acid on synaptic plasticity, fatty acid profile and phosphoinositide 3-kinase signaling in rat hippocampus and differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Intracellular Localization of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) implicated in critical physiological processes within specialized tissues such as the retina, brain, and testes.[1] The precise subcellular compartmentalization of this molecule is fundamental to understanding its function in health and its dysregulation in disease. This guide provides a comprehensive framework of modern biochemical and imaging techniques to determine the intracellular localization of this compound, offering field-proven insights and detailed, self-validating protocols for researchers in lipidomics, cell biology, and drug development.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids with carbon chains exceeding 24 units.[1] Their synthesis is primarily mediated by the elongase ELOVL4, which is highly expressed in photoreceptor cells, the brain, and testes.[1] The activated form of these fatty acids, their Coenzyme A (CoA) esters, are central to their metabolic fate, including incorporation into complex lipids and participation in signaling pathways. An imbalance in VLC-PUFA levels is associated with retinal diseases like age-related macular degeneration (AMD) and diabetic retinopathy.[2][3][4] Therefore, pinpointing the subcellular locations of specific VLC-PUFA-CoAs, such as this compound, is a critical step in unraveling their cellular roles.
This guide will detail a multi-pronged approach, combining classical subcellular fractionation with advanced mass spectrometry and imaging techniques, to provide a robust methodology for determining the intracellular distribution of this key metabolite.
Biosynthesis and Putative Metabolic Fate of this compound
Understanding the biosynthetic pathway of this compound is crucial for hypothesizing its potential localization. This VLC-PUFA is derived from the elongation of shorter polyunsaturated fatty acids. The synthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA) involves a series of desaturation and elongation steps, some of which are presumed to occur in the endoplasmic reticulum and peroxisomes.[5] It is plausible that the synthesis of hexacosapentaenoic acid follows a similar path.
References
- 1. aocs.org [aocs.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Hexacosapentaenoyl-CoA Involvement in Peroxisomal Beta-Oxidation
An In-Depth Technical Guide for Researchers
Abstract
Peroxisomal β-oxidation is an indispensable metabolic pathway for the catabolism of a distinct set of lipid molecules that are intractable for mitochondrial degradation, including very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs). Hexacosapentaenoyl-CoA (C26:5-CoA), a VLC-PUFA, is a critical substrate exclusively processed within the peroxisome. Its metabolism is not merely a degradative process but a vital node in cellular lipid homeostasis, the disruption of which leads to severe, often fatal, neurological disorders. This guide provides a comprehensive examination of the journey of hexacosapentaenoyl-CoA from the cytosol to the peroxisomal matrix, details the enzymatic cascade of its subsequent chain-shortening, explores the transcriptional regulation of this pathway, and discusses the profound clinical implications of its dysfunction. Furthermore, we present detailed experimental protocols to empower researchers to investigate this critical metabolic sequence.
Introduction: The Peroxisome as a Specialized Hub for Lipid Metabolism
While mitochondria are often viewed as the primary sites of fatty acid oxidation, peroxisomes possess a unique and non-redundant β-oxidation system.[1] This pathway is specialized for substrates that mitochondria cannot efficiently process, most notably VLCFAs (fatty acids with 22 or more carbons).[2] The oxidation in peroxisomes is a chain-shortening process rather than a complete breakdown to acetyl-CoA, generating shortened acyl-CoAs that can then be transported to mitochondria for complete oxidation.[3] Hexacosapentaenoyl-CoA (C26:5-CoA), a polyunsaturated fatty acid, falls squarely into this category. Its degradation is essential, as its accumulation is a hallmark of severe metabolic diseases.[4][5] Understanding the intricacies of its peroxisomal metabolism is therefore critical for developing diagnostics and therapeutics for these conditions.
The Journey to the Matrix: Transport and Activation
The metabolism of hexacosapentaenoyl-CoA begins before it even enters the peroxisome. The process involves precise sequestration and transport mechanisms to ensure the efficient delivery of this formidable substrate to the enzymatic machinery within the peroxisomal matrix.
Cytosolic Sequestration: The Role of ACBD5
In the cytosol, the activated form, hexacosapentaenoyl-CoA, is a potentially disruptive molecule. The Acyl-CoA Binding Domain-containing protein 5 (ACBD5) is a peroxisomal membrane protein with its acyl-CoA binding domain facing the cytosol.[6][7] It is proposed to function as a crucial gatekeeper, sequestering VLCFA-CoAs like C26:5-CoA and concentrating them at the peroxisomal membrane.[8][9][10] This action facilitates their efficient delivery to the peroxisomal transporter. Genetic deficiency in ACBD5 leads to the accumulation of VLCFAs due to impaired peroxisomal β-oxidation, highlighting its critical role in the initial phase of this pathway.[6][7]
Transmembrane Import: The ABCD1 Transporter
The import of VLCFA-CoAs across the peroxisomal membrane is an ATP-dependent process mediated by members of the ATP-binding cassette (ABC) transporter subfamily D. The primary transporter for saturated and polyunsaturated VLCFAs is ABCD1 (also known as Adrenoleukodystrophy Protein, ALDP).[5][11][12] ABCD1 is responsible for translocating hexacosapentaenoyl-CoA from the cytosol into the peroxisomal lumen.[13] The precise mechanism involves binding the acyl-CoA, hydrolysis during the transport cycle, and subsequent re-esterification to CoA within the peroxisomal matrix.[14]
The clinical significance of ABCD1 is profound. Mutations in the ABCD1 gene cause X-linked Adrenoleukodystrophy (X-ALD), a devastating neurodegenerative disorder characterized by the accumulation of VLCFAs in tissues and plasma, leading to demyelination and adrenal insufficiency.[4][11] This underscores the absolute necessity of the ABCD1 transporter for the initiation of VLCFA β-oxidation.
The Core Pathway: The Enzymatic Cascade of β-Oxidation
Once inside the peroxisome, hexacosapentaenoyl-CoA undergoes a cyclical four-step process that shortens the fatty acyl chain by two carbons per cycle, releasing one molecule of acetyl-CoA.
-
Oxidation: The first and rate-limiting step is catalyzed by the flavoenzyme Acyl-CoA Oxidase 1 (ACOX1).[2][15] ACOX1 introduces a double bond between the α and β carbons of the acyl-CoA, transferring electrons to FAD to form FADH₂. Unlike in mitochondria, this FADH₂ is reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by peroxisomal catalase.[16]
-
Hydration & Dehydrogenation: The next two steps are carried out by a multifunctional enzyme. For unsaturated fatty acids like C26:5-CoA, this is typically the D-bifunctional protein (DBP).[17][18] DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first adds a water molecule across the double bond (hydration) and then oxidizes the resulting hydroxyl group (dehydrogenation), using NAD⁺ as an electron acceptor to produce NADH.[19]
-
Thiolytic Cleavage: The final step is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase.[2] This enzyme uses a molecule of free Coenzyme A (CoASH) to cleave the 3-ketoacyl-CoA intermediate, yielding a two-carbon shorter acyl-CoA and a molecule of acetyl-CoA.
This cycle repeats until the fatty acyl chain is shortened sufficiently (typically to octanoyl-CoA) to become a suitable substrate for mitochondrial β-oxidation.[3] The resulting shortened acyl-CoAs and acetyl-CoA are then exported from the peroxisome, often as carnitine esters, for further energy production or biosynthetic processes.[1][2]
Regulatory Framework: Transcriptional Control by PPARα
The expression of the enzymatic machinery required for peroxisomal β-oxidation is not static; it is dynamically regulated to meet cellular metabolic demands. The master regulator of this process is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor that functions as a lipid sensor.[20][21]
When cellular levels of fatty acids (including VLCFAs) rise, they or their derivatives can act as ligands for PPARα.[21] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][17] This binding recruits coactivators and initiates the transcription of genes encoding key peroxisomal proteins, including ACOX1, the bifunctional proteins, and peroxisomal thiolases.[22] This feed-forward mechanism ensures that an increase in substrate availability leads to an enhanced capacity for peroxisomal β-oxidation, thereby maintaining lipid homeostasis.
Pathophysiological Consequences: Diseases of Peroxisomal β-Oxidation
Defects at any point in the metabolism of hexacosapentaenoyl-CoA and other VLCFAs lead to their accumulation and result in severe, often fatal, human diseases.
| Disease Name | Defective Protein/Process | Gene | Core Consequence |
| X-linked Adrenoleukodystrophy (X-ALD) | VLCFA Transporter | ABCD1 | Failure to import VLCFA-CoA into the peroxisome.[5][11] |
| Zellweger Spectrum Disorders | Peroxisome Biogenesis | PEX (multiple) | Absence of functional peroxisomes.[23][24] |
| ACOX1 Deficiency | Acyl-CoA Oxidase 1 | ACOX1 | Defect in the first step of β-oxidation.[15][16] |
| ACBD5 Deficiency | VLCFA-CoA Sequestration | ACBD5 | Impaired delivery of VLCFA-CoA to the transporter.[6][7] |
The accumulation of VLCFAs is highly lipotoxic, particularly to oligodendrocytes in the central nervous system and to the adrenal cortex. This toxicity triggers inflammatory demyelination and adrenal insufficiency, which are the clinical hallmarks of diseases like X-ALD.[4][5] The study of these disorders provides invaluable insight into the critical, non-negotiable role of peroxisomal β-oxidation in human health.
Experimental Methodologies: A Protocol for Measuring VLCFA β-Oxidation
Investigating the peroxisomal β-oxidation of substrates like hexacosapentaenoyl-CoA is fundamental to both basic research and drug development. The following protocol outlines a robust method for quantifying this activity in cultured human skin fibroblasts, a common model system for studying these metabolic pathways.[23][25]
Protocol: Radiolabeled VLCFA β-Oxidation Assay
Objective: To measure the rate of peroxisomal β-oxidation by quantifying the production of radiolabeled acetyl-CoA from a ¹⁴C-labeled VLCFA substrate.
Rationale: This assay relies on the catabolism of a ¹⁴C-labeled fatty acid (e.g., [1-¹⁴C]lignoceric acid, C24:0, a proxy for C26:5) to [¹⁴C]acetyl-CoA. The water-soluble acetyl-CoA is then separated from the insoluble fatty acid substrate, and its radioactivity is measured. To ensure specificity for peroxisomal oxidation, mitochondrial oxidation is inhibited.
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]lignoceric acid (or other labeled VLCFA)
-
Homogenization Buffer (e.g., sucrose, MOPS, DTT)
-
Reaction Buffer containing: ATP, Coenzyme A, NAD⁺, FAD, MgCl₂
-
Mitochondrial inhibitors: Rotenone, Antimycin A (to block the electron transport chain and prevent mitochondrial β-oxidation)
-
Scintillation fluid and vials
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
Step-by-Step Methodology:
-
Cell Culture and Harvest: Culture fibroblasts to confluency under standard conditions. Harvest cells by trypsinization, wash with PBS, and create a cell pellet.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or sonicator. The goal is to break the plasma membrane while keeping organelles intact. Centrifuge at low speed to remove nuclei and cell debris. The supernatant is the cell homogenate used for the assay.
-
Reaction Setup: In a microcentrifuge tube, combine the cell homogenate with the reaction buffer. Crucially, add the mitochondrial inhibitors to the reaction mix. This step is essential to isolate the peroxisomal component of β-oxidation. Pre-incubate the mixture for 5 minutes at 37°C to allow inhibitors to take effect.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled VLCFA substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction by adding ice-cold TCA or PCA. This precipitates proteins and insoluble lipids, including the un-metabolized VLCFA substrate. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Quantification: The supernatant now contains the water-soluble [¹⁴C]acetyl-CoA. Carefully collect a known volume of the supernatant, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation based on the counts per minute (CPM), the specific activity of the substrate, the amount of protein in the homogenate, and the incubation time. Results are typically expressed as pmol/min/mg protein.
Conclusion
The peroxisomal β-oxidation of hexacosapentaenoyl-CoA is a highly specialized and essential metabolic pathway. From its targeted sequestration and transport into the peroxisome to its precisely regulated enzymatic degradation, each step is critical for maintaining cellular lipid balance and neuronal health. The severe pathologies arising from defects in this pathway, such as X-linked Adrenoleukodystrophy, serve as a stark reminder of its importance. For researchers and drug developers, a deep, mechanistic understanding of this process is paramount for devising effective therapeutic strategies to combat these devastating disorders.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]
- 6. ACBD5 deficiency causes a defect in peroxisomal very long-chain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. [PDF] ACBD5 deficiency causes a defect in peroxisomal very long-chain fatty acid metabolism | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Deficiency of a Retinal Dystrophy Protein, Acyl-CoA Binding Domain-containing 5 (ACBD5), Impairs Peroxisomal β-Oxidation of Very-long-chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Translocation of tetracosapentaenoyl-CoA to peroxisomes [reactome.org]
- 14. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 15. Peroxisomal β-oxidation regulates whole body metabolism, inflammatory vigor, and pathogenesis of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 21. Regulationary Factors of the Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 22. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Peroxisomal fatty acid beta-oxidation in relation to the accumulation of very long chain fatty acids in cultured skin fibroblasts from patients with Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for quantification of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
An Application Note and Protocol for the Sensitive and Robust Quantification of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a comprehensive, validated method for the quantification of this compound (C26:5-CoA), a very-long-chain polyunsaturated fatty acyl-CoA, in biological matrices. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, linking fatty acid metabolism with energy production and lipid synthesis.[1] The analysis of these molecules, particularly very-long-chain species, is challenging due to their low endogenous concentrations, inherent instability, and amphiphilic nature.[2] This protocol leverages a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE), followed by sensitive detection using a reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this specific very-long-chain acyl-CoA to investigate metabolic pathways in health and disease.
Principle of the Method
The accurate quantification of C26:5-CoA hinges on three critical stages: efficient extraction from the biological matrix, chromatographic separation from interfering components, and selective detection by mass spectrometry.
-
Metabolic Quenching & Extraction: The process begins with the immediate quenching of metabolic activity in the biological sample (e.g., tissue or cells) using liquid nitrogen to preserve the in vivo acyl-CoA profile.[1] This is followed by homogenization and protein precipitation in an acidic methanolic solution to release the acyl-CoAs and remove bulk proteins.[3] An appropriate non-endogenous internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) is added at the start to account for matrix effects and variability in extraction efficiency.[4]
-
Chromatographic Separation: The extracted C26:5-CoA is separated from other acyl-CoA species and matrix components using Ultra-High Performance Liquid Chromatography (UHPLC). A reversed-phase C18 column is employed with a binary mobile phase gradient at high pH (using ammonium hydroxide).[5] This alkaline condition is crucial for achieving sharp peak shapes and high-resolution separation for these acidic analytes.[6]
-
Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI). Acyl-CoAs, despite being anionic, ionize effectively in positive mode, a phenomenon sometimes referred to as "wrong-way-round ionization".[6] Quantification is achieved with high selectivity and sensitivity using Multiple Reaction Monitoring (MRM). This involves monitoring the transition from the protonated parent molecule ([M+H]⁺) to a specific product ion generated by collision-induced dissociation. For all fatty acyl-CoAs, a characteristic neutral loss of 507.2 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety, provides a highly specific fragmentation pattern for detection.[7][8]
Figure 1: General analytical workflow for the quantification of C26:5-CoA.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
This compound (C26:5-CoA) standard (purity ≥95%)
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS) (purity ≥95%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or 18.2 MΩ·cm
-
Ammonium hydroxide (NH₄OH), ~28% solution, optima grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or equivalent mixed-mode anion exchange)
-
Biological matrix (e.g., flash-frozen tissue, cell pellets)
Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution at pressures up to 1000 bar (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500, Agilent 6495, Thermo TSQ Altis).
-
Analytical Column: Reversed-phase C18 or C8 column with high pH stability (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Ancillary Equipment: Microcentrifuge, vortex mixer, solvent evaporator (nitrogen stream or vacuum concentrator), analytical balance, tissue homogenizer.
Detailed Experimental Protocols
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of C26:5-CoA and C17:0-CoA standards and dissolve in an appropriate volume of methanol:water (1:1, v/v) to achieve a final concentration of 1 mg/mL. Store at -80°C.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stocks in methanol:water (1:1, v/v) to create intermediate working stocks.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a solution of C17:0-CoA in 20% ACN for spiking into samples.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the C26:5-CoA working stock solution in the chosen reconstitution solvent. The typical concentration range is 0.1 to 200 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased assessment of method accuracy.
Sample Preparation Protocol
This protocol is optimized for a ~50 mg tissue sample. Volumes should be scaled accordingly for different sample amounts.
Figure 2: Step-by-step workflow for the extraction of C26:5-CoA from biological tissue.
-
Homogenization: Place the frozen tissue sample (~50 mg) into a 2 mL tube containing ceramic beads and 1 mL of ice-cold extraction solution (20% ACN / 0.5% Formic Acid in water). Immediately add 20 µL of the 100 ng/mL IS solution. Homogenize the tissue using a bead beater until a uniform lysate is achieved. The acidic condition helps precipitate proteins and maintain the stability of the acyl-CoA thioester bond.[9]
-
Centrifugation: Vortex the homogenate vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 20% ACN.
-
Load the entire supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water to remove basic and neutral interferences.
-
Wash the cartridge with 1 mL of ACN to remove lipids.
-
Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol into a clean collection tube.
-
-
Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm | Provides excellent retention and peak shape for hydrophobic molecules. Stable at high pH.[10] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water | The high pH (approx. 10.5) ensures acyl-CoAs are deprotonated, improving chromatographic behavior.[5][6] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile | Strong organic solvent for eluting very-long-chain species.[5][6] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency.[10] |
| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak shape.[11] |
| Injection Vol. | 10 µL |
| Gradient | 0-1.0 min: 10% B1.0-8.0 min: 10% to 95% B8.0-9.0 min: 95% B9.1-12.0 min: 10% B | A tailored gradient is critical to separate C26:5-CoA from shorter-chain acyl-CoAs and matrix components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides stable and sensitive ionization for acyl-CoAs under these LC conditions.[10] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Source Temp. | 400°C | Facilitates desolvation of the ESI droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions ensure high selectivity. |
Figure 3: Characteristic fragmentation of C26:5-CoA in positive ion mode.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| C26:5-CoA (Quantifier) | 1137.5 | 630.3 | 50 | 45 |
| C26:5-CoA (Qualifier) | 1137.5 | 428.1 | 50 | 55 |
| C17:0-CoA (IS) | 1020.5 | 513.3 | 50 | 40 |
Note: The exact m/z values and collision energies must be optimized by infusing the pure analytical standards into the mass spectrometer.
Method Validation
To ensure the reliability and accuracy of the results, the method must be validated according to regulatory guidelines such as those from the FDA.[12][13]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Specificity & Selectivity | Ensure no interference at the retention time of the analyte and IS. | Analyze blank matrix samples from at least 6 sources. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Establish the relationship between concentration and response. | Analyze calibration standards (at least 6 non-zero points) in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Determine the lowest concentration that can be reliably quantified. | Analyze samples at the proposed LLOQ (n=5). | Signal-to-noise ratio >10. Precision <20% CV, Accuracy within ±20% of nominal. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their repeatability. | Analyze QC samples (Low, Med, High) on 3 separate days (n=5 per day). | Intra- & Inter-day Precision: CV ≤15%.Intra- & Inter-day Accuracy: Mean concentration within ±15% of nominal. |
| Matrix Effect | Assess the ion suppression or enhancement from matrix components. | Compare analyte response in post-extraction spiked samples to response in pure solution. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Stability | Evaluate analyte stability under various conditions. | Analyze QC samples after storage (bench-top, freeze-thaw cycles, long-term at -80°C). | Mean concentration should be within ±15% of nominal values. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound. The combination of a meticulous sample preparation strategy, high-resolution UHPLC separation at alkaline pH, and highly selective MRM detection provides the sensitivity and robustness required for complex bioanalytical studies. By following the outlined procedures and validation criteria, researchers can confidently generate high-quality data to further elucidate the role of very-long-chain acyl-CoAs in metabolic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
Synthesis of stable isotope-labeled C26:5-CoA for metabolic tracing
Application Note & Protocol
Title: A Validated Approach for the Synthesis of Stable Isotope-Labeled C26:5-CoA for High-Resolution Metabolic Tracing
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a chain length greater than 24 carbons, are critical but low-abundance lipids found in specialized tissues like the retina, brain, and testes.[1][2] These molecules are not typically obtained from dietary sources but are synthesized in situ from shorter essential fatty acid precursors through the action of specific elongase enzymes, notably ELOVL4.[1] The activated forms of these fatty acids, their Coenzyme A (CoA) thioesters, are the direct substrates for a variety of metabolic pathways, including peroxisomal β-oxidation and incorporation into complex lipids like ceramides and phospholipids.[2][3]
Understanding the metabolic fate of these specialized lipids is crucial for elucidating their roles in health and disease, such as in macular degeneration and certain inherited metabolic disorders.[2][4][5] Metabolic tracing using stable isotope-labeled analogues provides an unambiguous and quantitative method to track the transformation of these molecules in complex biological systems.[6][7] The current gold standard for such studies is liquid chromatography-mass spectrometry (LC-MS), which offers high sensitivity and specificity.[6][8]
This application note provides a comprehensive, field-proven guide for the chemical synthesis, purification, and validation of stable isotope-labeled C26:5-CoA. We present a multi-step synthetic strategy, detailed purification protocols, and rigorous analytical validation methodologies, empowering researchers to produce high-quality metabolic tracers for advanced lipidomic studies.
Part 1: Strategic Overview of the Synthesis Workflow
The synthesis of a stable isotope-labeled acyl-CoA is a multi-stage process that demands precision at each step to ensure high purity and isotopic enrichment. The overall strategy involves synthesizing a labeled fatty acid precursor, activating it, coupling it to Coenzyme A, and then rigorously purifying and validating the final product.
Caption: High-level workflow for the synthesis of stable isotope-labeled C26:5-CoA.
Part 2: Synthesis of Deuterium-Labeled C26:5 Precursor
The key challenge is the construction of the C26 very-long-chain fatty acid. Chemical synthesis offers precise control over the label's position. We describe a convergent synthesis using a Negishi coupling reaction, a powerful method for forming carbon-carbon bonds.[9] This approach couples a saturated, deuterium-labeled alkyl zinc reagent with an activated derivative of a C22 PUFA, such as docosahexaenoic acid (DHA).
Causality: Why Negishi Coupling? This method is tolerant of the multiple double bonds present in the PUFA backbone, which are sensitive to harsher conditions found in other coupling reactions. Using a commercially available labeled precursor (e.g., D₄-1-bromobutane) provides a cost-effective and predictable way to introduce the stable isotope label into the saturated portion of the final molecule.
Protocol 2.1: Synthesis of D₄-C26:5 Ethyl Ester
-
Preparation of the DHA-derived Acid Chloride: Start with docosahexaenoic acid (DHA). Convert the carboxylic acid to an acid chloride using a mild agent like oxalyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane) with a catalytic amount of DMF. This reaction is typically run at 0°C to room temperature for 1-2 hours. The product is highly reactive and is generally used immediately without purification.
-
Preparation of the Alkyl Zinc Reagent: React D₄-1-bromobutane with activated zinc dust in anhydrous THF to form the organozinc reagent (D₄-butylzinc bromide).
-
Negishi Coupling: In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve the DHA-derived acid chloride in anhydrous THF. Add a palladium catalyst, such as Pd(PPh₃)₄. Slowly add the freshly prepared D₄-butylzinc bromide solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution). Extract the organic phase with a solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude D₄-C26:5 ketone is then reduced and processed to yield the final fatty acid. Note: A more recent, direct approach avoids oxidation sequences by coupling the acid chloride directly to form the elongated chain, which is a significant process improvement.[9]
-
Hydrolysis: The resulting ester is hydrolyzed to the free fatty acid using a standard base-catalyzed hydrolysis (e.g., LiOH in a THF/water mixture), followed by acidification to yield the D₄-C26:5 free fatty acid.
Part 3: Thioesterification with Coenzyme A
With the labeled fatty acid in hand, the next step is to form the thioester bond with Coenzyme A. A common and effective method is to first activate the fatty acid's carboxyl group, making it more susceptible to nucleophilic attack by the thiol group of CoA.
Causality: Why use an N-hydroxysuccinimide (NHS) ester? Activating the fatty acid as an NHS ester creates a stable, isolatable intermediate. This two-step process (activation, then coupling) often gives cleaner reactions and higher yields compared to one-pot carbodiimide methods, which can generate difficult-to-remove byproducts.
Protocol 3.1: Activation and CoA Coupling
-
NHS Ester Formation: Dissolve the D₄-C26:5 fatty acid (1 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DMF. Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and stir at room temperature for 4-6 hours. Monitor by TLC until the starting fatty acid is consumed.
-
Coenzyme A Coupling: In a separate vial, dissolve Coenzyme A trilithium salt (1.5 eq.) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH ~8.0). Add the activated D₄-C26:5 NHS ester (dissolved in a minimal amount of DMF or THF) dropwise to the CoA solution with vigorous stirring. The slightly basic pH is crucial as it deprotonates the thiol group of CoA, increasing its nucleophilicity.
-
Reaction Quenching: Allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be quenched by acidifying the mixture to pH 4-5 with dilute HCl. This protonates unreacted CoA and stabilizes the product.
Part 4: Purification and Validation
Purification is arguably the most critical phase to ensure the tracer is free of contaminants that could interfere with biological experiments and analysis. A combination of solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for acyl-CoA purification.[10][11]
Protocol 4.1: SPE and RP-HPLC Purification
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., Sep-Pak) with methanol, followed by water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with acidic water (pH ~4) to remove salts and unreacted CoA.
-
Wash with a non-polar solvent like hexane to remove unreacted fatty acid and other non-polar byproducts.
-
Elute the D₄-C26:5-CoA with a mixture of methanol or acetonitrile and water, often containing a small amount of acid (e.g., acetic acid).[10][12]
-
-
Reversed-Phase HPLC:
-
Concentrate the SPE eluate under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in the initial mobile phase.
-
Inject onto a C18 column and elute using a gradient of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent like acetonitrile.[11][12] The adenine ring of CoA allows for detection by UV absorbance at 260 nm.[10]
-
Collect the fractions corresponding to the major product peak. Desalt the collected fractions using another round of SPE if a non-volatile buffer like phosphate was used.
-
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for long-chain acyl-CoAs. |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9 | Phosphate buffer provides good peak shape for the phosphate-containing CoA moiety.[12] |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid | Acetonitrile is the organic eluent; acetic acid maintains an acidic pH to keep the analyte protonated.[12] |
| Gradient | 40% B to 95% B over 30 minutes | A shallow gradient is required to resolve the very hydrophobic C26:5-CoA from shorter chain contaminants. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate balances resolution and run time. |
| Detection | UV at 260 nm | The adenine base in Coenzyme A has a strong absorbance maximum near 260 nm.[11] |
| Table 1: Exemplary HPLC Conditions for C26:5-CoA Purification. |
Protocol 4.2: Analytical Validation
Final validation is non-negotiable and relies on mass spectrometry and, if sufficient material is available, NMR spectroscopy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Confirmation of Mass: Infuse the purified product into a high-resolution mass spectrometer (e.g., Q-Orbitrap). The measured mass of the parent ion [M+H]⁺ should match the theoretical mass of D₄-C26:5-CoA.
-
Confirmation of Label Incorporation: The mass shift of +4 Da compared to an unlabeled standard confirms the successful incorporation of the four deuterium atoms.
-
Structural Confirmation: Tandem MS (MS/MS) provides structural information. Acyl-CoAs show characteristic fragmentation patterns, including a neutral loss of 507 Da corresponding to the phosphopantetheine moiety.[13] The fragment ion corresponding to the acyl chain can also be observed.
-
| Species | Theoretical [M+H]⁺ (monoisotopic) | Key MS/MS Fragment Ion |
| C26:5-CoA | 1152.55 | [M-507+H]⁺ at m/z 645.48 |
| D₄-C26:5-CoA | 1156.57 | [M-507+H]⁺ at m/z 649.50 |
| Table 2: Expected m/z Values for Unlabeled and D₄-Labeled C26:5-CoA. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can confirm the overall structure, with characteristic signals for the adenine, ribose, and pantetheine protons of the CoA moiety, as well as olefinic and aliphatic protons from the acyl chain.[14]
-
¹³C NMR can also be used for structural verification, especially if ¹³C labeling is employed.[15] For deuterium labeling, the absence of proton signals in the labeled region confirms the label's position.
-
Part 5: Application in Metabolic Tracing
The synthesized D₄-C26:5-CoA serves as a powerful tool to trace the metabolic fate of this VLC-PUFA. The primary application involves introducing the tracer into a biological system and monitoring its conversion into downstream metabolites.
References
- 1. aocs.org [aocs.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. magritek.com [magritek.com]
- 15. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzymatic Assays Using Hexacosapentaenoyl-CoA
Introduction: The Significance of Very-Long-Chain Polyunsaturated Acyl-CoAs
Hexacosapentaenoyl-CoA (C26:5-CoA) is a highly specialized metabolic intermediate belonging to the class of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). These molecules, while low in overall abundance, are critical components in specific tissues such as the retina, brain, and testes. They are integral to the structure of unique lipids, including sphingolipids and phospholipids, where their exceptional chain length influences membrane fluidity, microdomain formation, and cellular signaling processes.[1][2]
The metabolism of VLC-PUFAs is a tightly regulated process involving a dedicated set of enzymes responsible for their synthesis (elongation) and degradation (peroxisomal β-oxidation). Dysregulation in these pathways is implicated in severe neurological and metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Stargardt-like macular dystrophy.[3][4] Consequently, the enzymes that utilize C26:5-CoA as a substrate are significant targets for drug discovery and for understanding the pathophysiology of these conditions.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of Hexacosapentaenoyl-CoA in in vitro enzymatic assays. We will delve into the causality behind experimental design, provide robust, self-validating protocols for key enzyme classes, and offer insights into data interpretation.
PART 1: Foundational Principles and Pre-Assay Considerations
Key Enzyme Classes Metabolizing Hexacosapentaenoyl-CoA
Two primary classes of enzymes are of immediate interest when designing assays with C26:5-CoA:
-
Fatty Acid Elongases (ELOVLs): These enzymes catalyze the rate-limiting step in the fatty acid elongation cycle, which takes place in the endoplasmic reticulum. The ELOVL family consists of seven members (ELOVL1-7) in mammals, each with distinct but overlapping substrate specificities for the chain length and degree of saturation of the acyl-CoA substrate.[5]
-
ELOVL1 has been identified as the crucial elongase responsible for the synthesis of C26:0 and C26:1, making it a primary candidate for the final elongation step producing C26:5-CoA from a C24:5-CoA precursor.[1][4]
-
ELOVL4 is also known to be essential for the biosynthesis of very-long-chain saturated and polyunsaturated fatty acids, particularly those beyond C26, and is highly expressed in the retina.[6][7]
-
-
Peroxisomal Acyl-CoA Oxidases (ACOX): These enzymes catalyze the first, rate-limiting step of peroxisomal β-oxidation, a pathway essential for the degradation of VLCFAs.
The Substrate: Handling and Preparation of Hexacosapentaenoyl-CoA
Hexacosapentaenoyl-CoA is a challenging substrate due to its amphipathic nature and the high degree of unsaturation in its acyl chain, which makes it prone to oxidation.
A. Sourcing and Stability: As of this writing, C26:5-CoA is not a standard catalog item and likely requires custom synthesis. Reputable suppliers like Avanti Polar Lipids and Cayman Chemical offer a range of other acyl-CoAs and may provide custom synthesis services.[10][11][12][13]
-
Storage: Store the lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen). Once reconstituted, use immediately or aliquot into single-use vials, purge with inert gas, and store at -80°C for no more than one week.[11]
-
Oxidative Instability: The five double bonds make the acyl chain highly susceptible to oxidation. Avoid repeated freeze-thaw cycles. All buffers should be degassed, and the inclusion of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 10-50 µM) during storage and in assay buffers can be considered, but must be validated for non-interference with the enzyme of interest.
B. Solubilization for Aqueous Assays: VLC-PUFA-CoAs have low aqueous solubility and readily form micelles, which can inhibit enzymatic activity. The critical micellar concentration (CMC) for long-chain acyl-CoAs is in the low micromolar range (e.g., ~30-40 µM for C16:0/C18:1-CoA).[14] It is crucial to maintain the substrate concentration below its CMC in the final assay volume.
-
Recommended Method: Prepare a concentrated stock solution in a buffer containing a carrier protein or a non-ionic detergent. Bovine Serum Albumin (BSA), specifically fatty-acid-free BSA, is commonly used to bind acyl-CoAs and present them in a monomeric form to the enzyme.
-
Protocol for Solubilization:
-
Prepare a 10% (w/v) stock solution of fatty-acid-free BSA in deionized water.
-
On ice, slowly add the C26:5-CoA powder to a small volume of the BSA solution to achieve a desired stock concentration (e.g., 1-5 mM).
-
Gently vortex to dissolve. The molar ratio of BSA to acyl-CoA should be at least 1:1 to ensure proper binding.
-
PART 2: Experimental Protocols and Methodologies
Assay for ELOVL Activity with C24:5-CoA
This protocol is designed to measure the elongation of a C24 polyunsaturated acyl-CoA to C26:5-CoA, a reaction likely catalyzed by ELOVL1 or ELOVL4. The assay quantifies the incorporation of a radiolabeled two-carbon unit from [2-¹⁴C]malonyl-CoA into the acyl chain.
A. Principle: The ELOVL enzyme condenses its acyl-CoA substrate (e.g., C24:5-CoA) with [2-¹⁴C]malonyl-CoA. The resulting radiolabeled 3-ketoacyl-CoA product is then processed through the subsequent reduction and dehydration steps of the elongation cycle by other enzymes in the microsomal preparation. The final radiolabeled C26:5 fatty acid is liberated by saponification, extracted, and quantified by scintillation counting.
B. Materials:
-
Substrate: C24:5-CoA (custom synthesis may be required)
-
Radiolabel: [2-¹⁴C]malonyl-CoA (Specific activity: 50-60 mCi/mmol)
-
Enzyme Source: Microsomal fractions isolated from cells or tissues expressing the ELOVL of interest (e.g., HEK293 cells overexpressing ELOVL1).
-
Cofactors: NADPH, NADH
-
Reagents: Fatty-acid-free BSA, Dithiothreitol (DTT), ATP, Coenzyme A, Potassium phosphate buffer, Methanolic KOH, Heptane, Acetic acid.
C. Step-by-Step Protocol:
-
Enzyme Preparation: Prepare microsomal fractions from your chosen source using standard differential centrifugation techniques. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Mixture Preparation (per 100 µL reaction):
-
100 mM Potassium phosphate buffer (pH 7.2)
-
1 mM NADPH
-
1 mM NADH
-
10 mM MgCl₂
-
1 mM DTT
-
0.1% (w/v) fatty-acid-free BSA
-
50 µM [2-¹⁴C]malonyl-CoA (adjust for desired specific activity)
-
10-50 µg of microsomal protein
-
-
Initiating the Reaction:
-
Pre-incubate the reaction mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding 10 µL of the C24:5-CoA substrate, prepared as a 10X stock (e.g., 200 µM for a final concentration of 20 µM).
-
Incubate at 37°C for 15-30 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Terminating the Reaction and Saponification:
-
Stop the reaction by adding 200 µL of 10% methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
-
Extraction of Fatty Acids:
-
Cool the samples to room temperature.
-
Acidify the reaction by adding 300 µL of 1 M Acetic Acid.
-
Add 500 µL of heptane, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper heptane layer, containing the radiolabeled fatty acids, to a scintillation vial.
-
-
Quantification:
-
Evaporate the heptane under a stream of nitrogen.
-
Add 5 mL of scintillation cocktail to the vial.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Control Reactions: Always include a negative control without the C24:5-CoA substrate to measure background incorporation and a control with heat-inactivated microsomes.
-
D. Data Interpretation: The activity is expressed as pmol of malonyl-CoA incorporated per mg of microsomal protein per minute. This assay is ideal for determining substrate specificity, characterizing enzyme kinetics, and screening for inhibitors of the elongase.
Assay for ACOX1 Activity with Hexacosapentaenoyl-CoA (C26:5-CoA)
This protocol measures the activity of peroxisomal acyl-CoA oxidase 1 (ACOX1) by detecting the hydrogen peroxide (H₂O₂) produced during the oxidation of C26:5-CoA. This is a coupled enzymatic assay that generates a highly sensitive fluorometric signal.
A. Principle: ACOX1 oxidizes C26:5-CoA, producing trans-2,3-dehydrohexacosapentaenoyl-CoA and H₂O₂. The generated H₂O₂ is then used by Horseradish Peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, Amplex Red) into a highly fluorescent product (resorufin), which can be measured.
B. Materials:
-
Substrate: Hexacosapentaenoyl-CoA (C26:5-CoA)
-
Enzyme Source: Purified recombinant ACOX1 or peroxisome-enriched fractions from tissue homogenates.
-
Detection Reagents: Amplex™ Red reagent (or similar H₂O₂ probe), Horseradish Peroxidase (HRP), Dimethyl sulfoxide (DMSO).
-
Cofactor: Flavin adenine dinucleotide (FAD)
-
Reagents: Potassium phosphate buffer, Triton X-100.
C. Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.4) containing 0.05% (v/v) Triton X-100 to aid in substrate solubility.
-
Amplex Red/HRP Working Solution: Prepare a 2X working solution in assay buffer containing 100 µM Amplex Red and 0.4 U/mL HRP. Protect this solution from light. (Prepare a 10 mM Amplex Red stock in DMSO).
-
Substrate Stock: Prepare a 10X stock of C26:5-CoA (e.g., 200 µM for a final concentration of 20 µM) in assay buffer.
-
Enzyme Dilution: Dilute the ACOX1 enzyme preparation in ice-cold assay buffer to a concentration that yields a linear rate of fluorescence increase for at least 15 minutes.
-
-
Assay Setup (in a 96-well black microplate):
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the 10X C26:5-CoA substrate solution to the sample wells. For background control wells, add 25 µL of assay buffer.
-
Add 25 µL of the enzyme dilution to all wells.
-
Equilibrate the plate at 37°C for 5 minutes, protected from light.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 25 µL of the 2X Amplex Red/HRP working solution to all wells. The total reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in kinetic mode every 60 seconds for 20-30 minutes.
-
Use an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
For each sample, subtract the fluorescence rate of the background control (no substrate).
-
Determine the reaction rate (RFU/min) from the linear portion of the progress curve.
-
A standard curve using known concentrations of H₂O₂ should be run in parallel to convert the RFU/min into pmol H₂O₂/min. This allows for the calculation of specific activity (e.g., nmol/min/mg protein).
-
PART 3: Data Presentation and Validation
Quantitative data should be summarized for clarity and comparison.
Table 1: Representative Assay Parameters for VLC-PUFA-CoA Substrates
| Parameter | ELOVL Assay | ACOX1 Assay |
|---|---|---|
| Enzyme Source | Microsomes from ELOVL1-expressing cells | Purified recombinant ACOX1 |
| Substrate | C24:5-CoA | C26:5-CoA |
| Substrate Conc. Range | 1 - 50 µM (determine empirically) | 1 - 50 µM (determine empirically) |
| Detection Method | ¹⁴C Scintillation Counting | Fluorometric (Ex/Em 535/587 nm) |
| Key Cofactors | NADPH, NADH, ATP, CoA | FAD |
| Assay Temperature | 37°C | 37°C |
| Assay pH | 7.2 | 7.4 |
| Typical Incubation Time | 15 - 30 minutes | 20 - 30 minutes (kinetic) |
Self-Validating Systems: A robust protocol is a self-validating one. Ensure your experimental design includes:
-
Linearity with Time: The reaction rate should be linear over the chosen incubation period.
-
Linearity with Enzyme Concentration: The reaction rate should be directly proportional to the amount of enzyme added.
-
Substrate Saturation: Determine the optimal substrate concentration by performing a substrate titration curve to identify the apparent Km.
-
Appropriate Controls: Always include no-substrate, no-enzyme, and heat-inactivated enzyme controls to account for background signal and non-enzymatic reactions.
Workflow Visualization
Conclusion
The study of enzymes that metabolize Hexacosapentaenoyl-CoA is vital for advancing our understanding of lipid metabolism in health and disease. While the substrate itself presents handling challenges due to its physical properties and instability, the robust, coupled fluorometric and radiometric assays detailed in this guide provide a clear path forward. By carefully considering substrate solubilization and implementing rigorous controls, researchers can generate reliable and reproducible data, paving the way for novel therapeutic interventions targeting VLC-PUFA metabolism.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. pnas.org [pnas.org]
- 8. Reactome | ACOX1 oxidizes C26:0 CoA [reactome.org]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. AVANTI POLAR LIPIDS [interchim.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Profiling C26:5(ω-3)-CoA: A Comprehensive Lipidomics Workflow for Biological Samples
Abstract
Very-long-chain polyunsaturated fatty acids (VLCPUFAs) are critical components of cellular membranes and signaling pathways, particularly in neural tissues. Among these, C26:5(ω-3) is of growing interest due to its accumulation in certain metabolic disorders, offering a potential biomarker for disease progression and therapeutic response. Its activated form, C26:5(ω-3)-Coenzyme A (C26:5(ω-3)-CoA), is a central intermediate in its metabolism. However, the analysis of such very-long-chain acyl-CoAs is challenging due to their low endogenous abundance, inherent instability, and complex sample matrices. This application note provides a detailed and robust workflow for the extraction, separation, and quantification of C26:5(ω-3)-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are designed to offer high sensitivity and specificity, empowering researchers in lipidomics, drug development, and clinical diagnostics.
Introduction: The Biological Significance of C26:5(ω-3)-CoA
Omega-3 fatty acids are well-established as essential nutrients with profound effects on human health, influencing inflammatory responses, cardiovascular function, and neural development.[1][2] While research has historically focused on eicosapentaenoic acid (EPA, C20:5) and docosahexaenoic acid (DHA, C22:6), there is a growing appreciation for the unique roles of very-long-chain polyunsaturated fatty acids (VLCPUFAs), which are fatty acids with 22 or more carbon atoms.[3][4] The C26:5(ω-3) fatty acid is a downstream elongation product of DHA and is a key player in specific metabolic pathways.
The metabolism of VLCPUFAs is intrinsically linked to peroxisomes, cellular organelles responsible for the β-oxidation of fatty acids that are too long to be processed by mitochondria.[3][5] In certain genetic disorders, such as Zellweger spectrum disorders and X-linked adrenoleukodystrophy, defects in peroxisomal function lead to the accumulation of VLCPUFAs, including C26:5(ω-3), in tissues and plasma.[6][7][8] Consequently, the quantification of C26:5 and its metabolically active form, C26:5(ω-3)-CoA, can serve as a crucial diagnostic and monitoring tool for these debilitating diseases. Understanding the dynamics of the C26:5(ω-3)-CoA pool is therefore paramount for elucidating disease mechanisms and for the development of targeted therapeutic interventions.
Experimental Workflow Overview
The successful profiling of C26:5(ω-3)-CoA from complex biological matrices necessitates a meticulously optimized workflow. The following diagram illustrates the key stages of the analytical process, from sample acquisition to data interpretation. Each step is critical for ensuring the accuracy, reproducibility, and sensitivity of the final measurement.
Detailed Protocols and Methodologies
Sample Preparation: Preserving the Integrity of C26:5(ω-3)-CoA
The stability of acyl-CoA thioesters is a primary concern during sample preparation.[7] Rapid quenching of metabolic activity and maintenance of cold temperatures are essential to prevent enzymatic degradation and hydrolysis.
Protocol 3.1.1: Tissue and Cell Collection and Quenching
-
Tissue Samples: Immediately upon excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This ensures rapid and complete cessation of metabolic processes.
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the culture dish to flash-freeze the cell monolayer.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Rapidly aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Storage: Store all frozen samples at -80°C until further processing.
Protocol 3.1.2: Extraction of Very-Long-Chain Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA extraction, with modifications to enhance the recovery of very-long-chain species.[6][8]
-
Homogenization: Keep the frozen tissue or cell pellet submerged in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: Prepare a fresh extraction solution of acetonitrile:isopropanol (3:1, v/v).
-
Extraction: To approximately 20-50 mg of powdered tissue or the cell pellet from a 10 cm dish, add 1 mL of the ice-cold extraction solvent. Vortex vigorously for 1 minute.
-
Acidification: Add 50 µL of glacial acetic acid to the homogenate to improve the stability of the acyl-CoAs and vortex briefly.
-
Phase Separation: Add 500 µL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) and vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for solid-phase extraction.
Chromatographic Separation: Resolving C26:5(ω-3)-CoA
Reversed-phase ultra-high-performance liquid chromatography (UPLC) is the method of choice for separating acyl-CoAs based on the hydrophobicity of their acyl chains. A C18 column is typically employed, and a gradient elution is necessary to resolve the wide range of acyl-CoA species present in a biological extract.[9][10]
Table 1: UPLC Parameters for C26:5(ω-3)-CoA Separation
| Parameter | Setting |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate |
| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Rationale for Parameter Selection: The use of a longer C18 column enhances the separation of hydrophobic, very-long-chain species. A relatively high column temperature reduces mobile phase viscosity and improves peak shape. The gradient is designed to provide good retention and separation of early-eluting shorter-chain acyl-CoAs while ensuring the elution of the highly retained C26:5(ω-3)-CoA within a reasonable timeframe.
Mass Spectrometric Detection: Sensitive and Specific Quantification
Tandem mass spectrometry (MS/MS) in the positive electrospray ionization (ESI) mode provides the high sensitivity and specificity required for the detection of low-abundance acyl-CoAs. Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for targeted quantification.
Principles of Acyl-CoA Fragmentation:
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion ESI-MS/MS. The most prominent fragmentation is the neutral loss of the 3'-phospho-adenosine diphosphate (pADP) moiety, which has a monoisotopic mass of 507.1035 Da.[11] This highly specific neutral loss is ideal for developing a sensitive MRM method.
Table 2: Mass Spectrometry Parameters for C26:5(ω-3)-CoA Detection
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| C26:5(ω-3)-CoA Transition | Precursor Ion (m/z) |
| 1140.54 | |
| Internal Standard | C17:0-CoA (or other odd-chain acyl-CoA) |
| C17:0-CoA Transition | Precursor Ion (m/z) |
| 1020.47 |
Calculation of C26:5(ω-3)-CoA m/z: The molecular formula for C26:5(ω-3) fatty acid is C₂₆H₄₂O₂. The molecular formula for Coenzyme A is C₂₁H₃₆N₇O₁₆P₃S. Therefore, the molecular formula for C26:5(ω-3)-CoA is C₄₇H₇₆N₇O₁₇P₃S. Using an exact mass calculator, the monoisotopic mass of the neutral molecule is 1139.4556 Da.[5] The precursor ion [M+H]⁺ is therefore 1140.4634 m/z. For simplicity in this table, the value is rounded. The product ion is calculated by subtracting the mass of the pADP moiety (507.1035 Da) from the precursor ion mass.
Data Analysis and Quantification
Quantification is achieved by comparing the peak area of the endogenous C26:5(ω-3)-CoA to that of a known amount of a suitable internal standard. An odd-chain acyl-CoA, such as C17:0-CoA, is an appropriate choice as it is not naturally abundant in most biological systems. A calibration curve should be constructed using a series of known concentrations of a C26:5(ω-3)-CoA standard (if commercially available) or a closely related very-long-chain acyl-CoA standard to determine the linear range of detection and the limit of quantification (LOQ).
Conclusion and Future Perspectives
The workflow detailed in this application note provides a robust and sensitive method for the targeted analysis of C26:5(ω-3)-CoA in biological samples. By carefully controlling pre-analytical variables and optimizing analytical parameters, researchers can achieve reliable and reproducible quantification of this important, yet challenging, lipid metabolite. This methodology will be invaluable for studies investigating the pathophysiology of peroxisomal disorders, the metabolic fate of very-long-chain omega-3 fatty acids, and for the development of novel therapeutics targeting these pathways. Future work may involve the development of a broader targeted panel of very-long-chain acyl-CoAs to provide a more comprehensive picture of peroxisomal lipid metabolism.
References
- 1. jsbms.jp [jsbms.jp]
- 2. Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Exact mass calculater [stolaf.edu]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. biorxiv.org [biorxiv.org]
- 9. Omega−6 fatty acid - Wikipedia [en.wikipedia.org]
- 10. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
Revolutionizing Peroxisomal Disorder Research: A Standardized LC-MS/MS Method for C26:5-CoA Analysis
Introduction: The Clinical Imperative for Precise C26:5-CoA Quantification
Very long-chain fatty acids (VLCFAs), particularly those with 22 or more carbons, are critical components of cellular lipids. However, their accumulation, often due to defects in peroxisomal metabolism, is a hallmark of severe and debilitating genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1] While the saturated VLCFA hexacosanoic acid (C26:0) is a well-established biomarker for these conditions, emerging evidence suggests that its polyunsaturated counterparts, such as pentacosapentaenoic acid (C26:5), and their activated coenzyme A (CoA) esters, may also play significant roles in disease pathophysiology.
The analysis of C26:5-CoA, the metabolically active form of C26:5, presents a formidable analytical challenge due to its low endogenous concentrations, inherent instability, and the complexity of biological matrices. To date, the lack of a standardized, sensitive, and specific analytical method has hampered a thorough investigation into the role of C26:5-CoA in health and disease. This application note addresses this critical gap by providing a comprehensive, step-by-step protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of C26:5-CoA. This guide is intended for researchers, scientists, and drug development professionals seeking to advance our understanding of peroxisomal disorders and develop novel therapeutic interventions.
Pre-Analytical Considerations: Ensuring Sample Integrity
The journey to accurate C26:5-CoA analysis begins long before the sample reaches the mass spectrometer. Proper sample handling is paramount to prevent analyte degradation and ensure the reliability of the results.
Sample Collection and Storage
-
Matrices: This protocol is applicable to a range of biological matrices, including cultured cells, tissue homogenates, and plasma.
-
Anticoagulants: For plasma collection, use EDTA-containing tubes and process immediately to minimize enzymatic degradation.
-
Temperature: All samples should be kept on ice during processing and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Sample Preparation: The Critical Extraction Step
The goal of sample preparation is to efficiently extract C26:5-CoA from the complex biological matrix while removing interfering substances. Solid-phase extraction (SPE) is the recommended method for its ability to selectively isolate acyl-CoAs.
Protocol 1: Solid-Phase Extraction (SPE) of C26:5-CoA
-
Internal Standard Spiking: Prior to extraction, spike the sample with a suitable internal standard (IS). In the absence of a commercially available heavy-isotope labeled C26:5-CoA, a structurally similar very long-chain acyl-CoA, such as C24:0-CoA-d4, can be considered for semi-quantitative analysis. The choice of IS should be carefully validated.
-
Homogenization (for tissues and cells): Homogenize tissues or cell pellets in a cold lysis buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge sequentially with methanol, water, and an equilibration buffer (e.g., 50 mM ammonium acetate).
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove hydrophilic impurities. A subsequent wash with a low percentage of organic solvent (e.g., 20% methanol) can remove less hydrophobic contaminants.
-
Elution: Elute the C26:5-CoA and other acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile in water).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
Analytical Methodology: LC-MS/MS for Unparalleled Sensitivity and Specificity
LC-MS/MS is the gold standard for the quantitative analysis of low-abundance lipids like C26:5-CoA due to its exceptional sensitivity and specificity.
Liquid Chromatography (LC) Parameters
The chromatographic separation is crucial for resolving C26:5-CoA from other isomeric and isobaric interferences. A reversed-phase C18 column is well-suited for this purpose.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of hydrophobic molecules like very long-chain acyl-CoAs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting hydrophobic analytes. |
| Gradient | 50% to 95% B over 10 minutes | A gradient elution is necessary to effectively separate a wide range of acyl-CoAs. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance of speed and resolution. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
Tandem Mass Spectrometry (MS/MS) Parameters
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing selected reaction monitoring (SRM) is recommended for optimal sensitivity and selectivity.
Theoretical MS/MS Fragmentation of C26:5-CoA
In the absence of a commercial standard, the initial MS/MS method development can be guided by theoretical fragmentation patterns. For C26:5-CoA, the precursor ion will be the protonated molecule [M+H]+. The most common and abundant product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C26:5-CoA | Predicted | Predicted | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The exact m/z values and optimal collision energies must be determined experimentally upon obtaining a C26:5-CoA standard.
Workflow for LC-MS/MS Method Development
Caption: Workflow for developing the C26:5-CoA LC-MS/MS method.
Method Validation: Establishing a Self-Validating System
A rigorous method validation is essential to ensure the reliability and reproducibility of the analytical data. The following parameters should be assessed according to established guidelines (e.g., FDA, EMA).
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 for a calibration curve with at least 5 non-zero standards. |
| Accuracy | Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) for both intra- and inter-day precision. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The effect of the matrix on ionization should be assessed and minimized. |
| Stability | Analyte stability should be evaluated under various conditions (freeze-thaw, short-term, long-term). |
Data Analysis and Quantification
The concentration of C26:5-CoA in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Addressing the Standard Unavailability: A Practical Approach
The primary challenge in establishing a definitive quantitative method for C26:5-CoA is the current lack of commercially available analytical standards. In the interim, the following strategies can be employed:
-
Custom Synthesis: Collaborate with a specialized chemical synthesis company to produce a C26:5-CoA standard and a corresponding heavy-isotope labeled internal standard. This is the most robust long-term solution.
-
Semi-Quantitative Analysis: In the absence of a specific standard, a closely related, commercially available very long-chain acyl-CoA (e.g., C24:0-CoA) can be used to generate a calibration curve. The results for C26:5-CoA would be reported as "equivalents" of the surrogate standard. This approach provides a relative measure of concentration and can be valuable for comparative studies.
-
Relative Quantification: For studies comparing different biological conditions (e.g., treated vs. untreated cells), the peak area of C26:5-CoA can be normalized to the peak area of a stable, endogenous metabolite or to the total protein concentration of the sample. This provides a relative measure of the change in C26:5-CoA levels.
Logical Framework for C26:5-CoA Analysis
Caption: Decision-making framework for C26:5-CoA analysis.
Conclusion and Future Perspectives
This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the analysis of C26:5-CoA. While the current lack of a commercial standard presents a challenge for absolute quantification, the outlined protocols and strategies enable robust semi-quantitative and relative quantitative analyses, which can provide invaluable insights into the role of this novel lipid metabolite in peroxisomal disorders.
The future availability of a C26:5-CoA standard will unlock the full potential of this method, enabling precise and accurate quantification in a variety of biological matrices. This, in turn, will facilitate a deeper understanding of the biochemical pathways involving C26:5-CoA, its potential as a biomarker for disease diagnosis and monitoring, and its role as a therapeutic target for the development of novel treatments for peroxisomal disorders. The adoption of this standardized methodology will be instrumental in advancing research in this critical area of human health.
References
Application Notes and Protocols for the Profiling of Very-Long-Chain Polyunsaturated Fatty Acyl-Coenzyme A Thioesters
Introduction: The Crucial Role and Analytical Challenge of VLC-PUFA-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length greater than 24, are highly specialized lipids crucial for the function of specific tissues, including the retina, brain, and testes.[1][2] These molecules are not typically obtained from dietary sources but are synthesized in situ from shorter-chain precursors through a series of elongation and desaturation steps.[2][3] The enzyme elongation of very-long-chain fatty acids-4 (ELOVL4) is a key player in this process, catalyzing the rate-limiting condensation step.[1]
VLC-PUFAs are integral components of cellular membranes, influencing their fluidity and structure.[3] Their unique structure, with a long saturated proximal region and a polyunsaturated distal end, allows them to have diverse biological functions.[2] A deficiency in VLC-PUFAs has been linked to various diseases, including Stargardt-like macular dystrophy (STGD3) and other retinal diseases.[2][4][5][6]
The biologically active forms of these fatty acids are their coenzyme A (CoA) thioesters. Acyl-CoA thioesters are central intermediates in cellular metabolism, serving as the activated form of fatty acids for processes like beta-oxidation and incorporation into complex lipids.[7][8] The profiling of VLC-PUFA-CoAs, therefore, provides a direct window into the metabolic status of these critical molecules.
However, the analysis of VLC-PUFA-CoAs presents significant analytical challenges. Their inherent low abundance, coupled with their susceptibility to oxidation and chemical instability, makes accurate quantification difficult.[1][8] This guide provides a comprehensive overview of the techniques and detailed protocols for the robust and sensitive profiling of VLC-PUFA-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for their analysis.
The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of individual acyl-CoA species within complex biological matrices.[8] This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry. For VLC-PUFA-CoAs, reversed-phase chromatography is typically employed to separate the different species based on the length and degree of unsaturation of their fatty acyl chains. Detection is often performed using electrospray ionization (ESI) in positive ion mode, coupled with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[9]
A critical component of accurate quantification is the use of stable isotope dilution.[7][8][10] This involves spiking the sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.[11] This internal standard corrects for any analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.[11] While commercially available standards for all VLC-PUFA-CoAs are limited, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to generate customized labeled standards.[7][8][12]
Experimental Workflow for VLC-PUFA-CoA Profiling
The successful profiling of VLC-PUFA-CoAs is critically dependent on a meticulously executed experimental workflow, from sample collection to data analysis. Each step is designed to preserve the integrity of these labile molecules and ensure accurate quantification.
Figure 1: General experimental workflow for the profiling of VLC-PUFA-CoAs.
Protocol 1: Sample Preparation from Biological Tissues
This protocol outlines the critical steps for extracting and purifying VLC-PUFA-CoAs from tissue samples. The primary goals are to rapidly halt metabolic activity and efficiently extract the analytes while minimizing degradation.[13]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer, pH 4.9[14]
-
Ice-cold 2-propanol[14]
-
Ice-cold acetonitrile (ACN)[14]
-
Centrifuge capable of maintaining 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica gel)[15][16]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Metabolic Quenching & Weighing: Weigh 50-100 mg of frozen tissue, ensuring it remains frozen in liquid nitrogen to prevent enzymatic degradation.[13]
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly until a uniform suspension is achieved.[14] Add 2 mL of ice-cold 2-propanol and briefly homogenize again.[14]
-
Extraction: Transfer the homogenate to a suitable tube and add 4 mL of ice-cold acetonitrile. Vortex vigorously for 5 minutes to ensure thorough extraction of the acyl-CoAs.[14]
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, and transfer it to a new tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the collected supernatant onto the conditioned cartridge. The acyl-CoAs will bind to the sorbent.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.[14]
-
-
Drying: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: LC-MS/MS Analysis of VLC-PUFA-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of VLC-PUFA-CoAs. Instrument parameters will require optimization for the specific instrument and the particular VLC-PUFA-CoAs of interest.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A carefully optimized gradient is crucial for the separation of the various VLC-PUFA-CoA species. A representative gradient is as follows:
-
Start at 20% B
-
Increase to 45% B over 3 minutes
-
Increase to 65% B over 2 minutes
-
Increase to 95% B over 5 minutes and hold for 2 minutes
-
Return to initial conditions and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each VLC-PUFA-CoA of interest and their corresponding stable isotope-labeled internal standards. The precursor ion will be the [M+H]+ of the intact acyl-CoA, and a common product ion results from the neutral loss of the CoA moiety (507 Da).[9]
-
Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte to maximize signal intensity.
Data Presentation and Interpretation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and concise manner. The following table provides an example of how to summarize the results for different VLC-PUFA-CoA species in various samples.
| Acyl-CoA Species | Retention Time (min) | MRM Transition (m/z) | Concentration in Sample A (pmol/mg tissue) | Concentration in Sample B (pmol/mg tissue) |
| C28:6-CoA | 8.5 | [M+H]+ -> [Precursor-507]+ | 1.2 ± 0.2 | 2.5 ± 0.4 |
| C30:6-CoA | 9.8 | [M+H]+ -> [Precursor-507]+ | 0.8 ± 0.1 | 1.5 ± 0.3 |
| C32:6-CoA | 11.2 | [M+H]+ -> [Precursor-507]+ | 1.5 ± 0.3 | 3.1 ± 0.5 |
| C34:6-CoA | 12.5 | [M+H]+ -> [Precursor-507]+ | 0.5 ± 0.1 | 0.9 ± 0.2 |
Concentrations are reported as mean ± standard deviation.
Biochemical Context: The Biosynthesis of VLC-PUFA-CoAs
The synthesis of VLC-PUFA-CoAs is a complex process involving multiple enzymatic steps. Understanding this pathway is crucial for interpreting the results of profiling studies.
Figure 2: Simplified schematic of VLC-PUFA-CoA biosynthesis.
The process begins with shorter-chain polyunsaturated fatty acyl-CoAs, such as docosahexaenoyl-CoA (DHA-CoA, C22:6-CoA).[2] The ELOVL4 enzyme catalyzes the initial and rate-limiting condensation step, adding a two-carbon unit from malonyl-CoA.[1][2] This is followed by a series of reduction and dehydration reactions to form a saturated two-carbon extension. Subsequent cycles of elongation and desaturation, catalyzed by desaturase enzymes, lead to the formation of the final VLC-PUFA-CoA products.[2]
Conclusion and Future Perspectives
The methodologies described in this guide provide a robust framework for the accurate and sensitive profiling of VLC-PUFA-CoAs. By employing meticulous sample preparation techniques and state-of-the-art LC-MS/MS analysis with stable isotope dilution, researchers can gain valuable insights into the metabolic regulation of these critical lipid species. These powerful analytical tools are essential for advancing our understanding of the roles of VLC-PUFAs in health and disease, and for the development of novel therapeutic strategies for conditions associated with their dysregulation.
Future advancements in this field may include the development of more comprehensive panels of stable isotope-labeled internal standards, further improvements in the sensitivity and resolution of mass spectrometry instrumentation, and the integration of VLC-PUFA-CoA profiling with other 'omics' technologies to provide a more holistic view of cellular metabolism.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Commercial Sources and Applications of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA: A Technical Guide for Researchers
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Cellular Biology
(11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA (C26:5 n-3 CoA) is a critical intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). These specialized lipids, characterized by carbon chains of 24 atoms or more, play indispensable roles in the structure and function of specific tissues, most notably the retina, brain, and testes.[1][2][3] The elongation of fatty acid chains is a multi-step process occurring in the endoplasmic reticulum, and the initial condensation reaction, which is the rate-limiting step, is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[3][4] Specifically, ELOVL4 is the key enzyme responsible for the synthesis of VLC-PUFAs with chain lengths greater than C26.[5][6][7]
Mutations in the ELOVL4 gene that impair the synthesis of these vital lipids are linked to severe human diseases, including Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration leading to vision loss.[4][5] Consequently, the availability of high-purity this compound is paramount for researchers investigating the mechanisms of VLC-PUFA synthesis, the pathophysiology of related diseases, and for the development of potential therapeutic interventions. This comprehensive guide provides an in-depth overview of the commercial sources for this vital research compound and detailed protocols for its application in biochemical and cell-based assays.
Commercial Availability
For researchers seeking to procure this compound, several specialized chemical suppliers offer this compound. It is crucial to obtain a high-quality reagent to ensure the validity and reproducibility of experimental results.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight |
| MedChemExpress | This compound | HY-CE00015 | C47H76N7O17P3S | 1136.13 |
Note: Researchers should always request a Certificate of Analysis from the supplier to verify the purity and identity of the compound.[8]
Handling, Storage, and Solubilization
Very-long-chain polyunsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis. Proper handling and storage are critical to maintain their biological activity.
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[9]
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C. Due to the polyunsaturated nature of the fatty acyl chain, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.[10][11]
Solubilization: Due to their amphipathic nature, long-chain fatty acyl-CoAs have limited solubility in aqueous buffers. The following methods are recommended for preparing stock solutions:
-
Aqueous Buffer: For immediate use, dissolve in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.4). Gentle warming and vortexing may be required. However, aqueous stability is limited.
-
Complexing with Bovine Serum Albumin (BSA): To enhance solubility and stability in aqueous solutions for cell-based assays, complexing with fatty acid-free BSA is the recommended method. This also mimics the physiological transport of fatty acids.[8][12]
Protocol 1: Preparation of this compound:BSA Complex for Cell-Based Assays
This protocol describes the preparation of a stock solution of the fatty acyl-CoA complexed with fatty acid-free BSA, suitable for treating cultured cells.
Materials:
-
This compound (lyophilized powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a BSA Stock Solution (e.g., 10% w/v): Aseptically dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL.
-
Reconstitute this compound: Briefly centrifuge the vial to pellet the lyophilized powder.[13] Reconstitute in a small volume of sterile deionized water to create a concentrated stock solution (e.g., 1-5 mM).
-
Complexation: In a sterile tube, gently mix the fatty acyl-CoA stock solution with the 10% BSA solution to achieve the desired molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).[14]
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[8]
-
Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter.
-
Storage and Use: The complex can be used immediately to supplement cell culture media to the desired final concentration (typically in the range of 10-100 µM). For storage, prepare single-use aliquots and store at -20°C or -80°C.
dot
Caption: Workflow for preparing a BSA-complexed solution of this compound.
Application Note 1: In Vitro ELOVL4 Elongase Assay
This application note provides a protocol to measure the enzymatic activity of ELOVL4 using this compound as a substrate. The assay is based on the incorporation of radiolabeled malonyl-CoA into the elongated fatty acyl-CoA product.
Principle: ELOVL4 catalyzes the condensation of an acyl-CoA (in this case, C26:5-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA, which is subsequently reduced and dehydrated to yield an acyl-CoA that is two carbons longer (C28:5-CoA). By using [¹⁴C]-malonyl-CoA, the elongated product becomes radiolabeled and can be quantified.
Materials:
-
Microsomal preparations from cells or tissues expressing ELOVL4 (e.g., transfected HEK293 cells, retina, or testes)
-
This compound
-
[2-¹⁴C]-Malonyl-CoA
-
NADPH and NADH
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 2.5 M KOH in 50% ethanol)
-
Scintillation cocktail and vials
Protocol:
-
Prepare Microsomes: Isolate microsomal fractions from ELOVL4-expressing cells or tissues by differential centrifugation.[1]
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
NADPH (final concentration ~250 µM)
-
NADH (final concentration ~250 µM)
-
Microsomal protein (e.g., 50-100 µg)
-
-
Initiate the Reaction: Add this compound (final concentration ~10-50 µM) and [2-¹⁴C]-Malonyl-CoA (final concentration ~20 µM, specific activity ~50-60 mCi/mmol) to the assay mixture. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Stop the Reaction: Terminate the reaction by adding the Stop Solution.
-
Saponification: Saponify the lipids by heating at 70°C for 1 hour.
-
Acidification and Extraction: Acidify the reaction with a strong acid (e.g., 6 M HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Quantification: Evaporate the solvent, resuspend the fatty acid residue in scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the specific activity of ELOVL4 as pmol of malonyl-CoA incorporated per mg of microsomal protein per minute. Run appropriate controls, including reactions without the C26:5-CoA substrate and reactions with heat-inactivated microsomes.
dot
Caption: Workflow for the in vitro ELOVL4 elongase assay.
Application Note 2: Cell-Based Assay for VLC-PUFA Elongation and Metabolism
This protocol outlines a method to study the elongation and subsequent metabolic fate of this compound in cultured cells.
Principle: Cells capable of VLC-PUFA synthesis (e.g., retinal pigment epithelial cells or cells engineered to express ELOVL4) are supplemented with this compound complexed with BSA. After incubation, cellular lipids are extracted, and the fatty acid profile is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the elongated products and their incorporation into complex lipids.[11]
Materials:
-
Cultured cells (e.g., ARPE-19, HEK293 cells transfected with ELOVL4)
-
Cell culture medium and supplements
-
This compound:BSA complex (from Protocol 1)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Internal standards for lipid analysis (e.g., deuterated fatty acids)
-
Reagents for fatty acid methyl ester (FAME) derivatization (for GC-MS)
Protocol:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing the this compound:BSA complex at a final concentration of 10-50 µM. Include a BSA-only control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Cell Harvesting: Wash the cells with cold PBS and harvest by scraping or trypsinization.
-
Lipid Extraction: Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer or Folch extraction.[11]
-
Sample Preparation for Analysis:
-
For GC-MS: Saponify the lipid extract and derivatize the fatty acids to FAMEs.
-
For LC-MS/MS: The lipid extract can often be analyzed directly after reconstitution in a suitable solvent.
-
-
Lipidomic Analysis: Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the C26:5 fatty acid and its elongated products (e.g., C28:5).
Expected Results: In cells expressing functional ELOVL4, you would expect to see a decrease in the supplemented C26:5 and the appearance of its elongated product, C28:5. Further analysis of different lipid classes (e.g., phospholipids, triacylglycerols) can reveal the metabolic fate of the elongated VLC-PUFAs.
dot
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formulation of the Same Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. escholarship.org [escholarship.org]
- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Fatty Acids Differentially Induce Lipid Droplet Formation in HeLa Cells [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Lipidomic Analysis of Archival Pathology Specimens Identifies Altered Lipid Signatures in Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the chromatographic separation of C26:5-CoA isomers
Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of C26:5-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of very-long-chain fatty acyl-CoA analysis. Here, we synthesize foundational chromatographic principles with field-proven methodologies to provide actionable solutions for your most pressing experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are C26:5-CoA isomers, and why are they notoriously difficult to separate?
C26:5-CoA refers to isomers of docosapentaenoyl-Coenzyme A, a very-long-chain fatty acyl-CoA (VLCFA-CoA). The "C26" indicates a 26-carbon acyl chain, and the ":5" signifies five double bonds. The challenge arises because isomers of C26:5-CoA, such as those from the omega-3 vs. omega-6 pathways, possess the exact same mass and elemental composition.[1] Their physicochemical properties, including polarity and charge, are nearly identical. The only difference lies in the geometric position of the double bonds along the acyl chain, which creates subtle variations in their three-dimensional shape.[2] Standard reversed-phase chromatography, which primarily separates based on hydrophobicity, often fails to resolve these minute structural differences, leading to co-elution.[3]
Q2: My LC-MS data shows a single, broad peak for C26:5-CoA. Why is resolving this into distinct isomers critical?
-
Biomarker Fidelity: In metabolic diseases like X-linked Adrenoleukodystrophy (X-ALD), the accumulation of specific VLCFAs is a key diagnostic hallmark.[5][6] If different C26:5-CoA isomers have distinct pathological roles, measuring a composite value could mask important diagnostic information or lead to misinterpretation of disease progression.
-
Metabolic Flux Analysis: Isomers often originate from different biosynthetic pathways (e.g., omega-3 vs. omega-6) and have unique metabolic fates.[7][8] Resolving them is essential to accurately trace metabolic pathways, understand enzyme specificity, and assess the impact of therapeutic interventions on lipid metabolism.
-
Drug Development: When developing drugs that target lipid-modifying enzymes, it is imperative to know if the drug affects specific isomers. Co-elution makes it impossible to determine the precise efficacy and selectivity of a compound.[9]
Q3: What is the gold-standard analytical platform for C26:5-CoA analysis, and why?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the analysis of long-chain and very-long-chain fatty acyl-CoAs.[10] This platform combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
-
Liquid Chromatography (LC): Provides the physical separation of the isomers before they enter the mass spectrometer. The effectiveness of this stage is the primary focus of this guide.
-
Tandem Mass Spectrometry (MS/MS): Offers exceptional selectivity through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11] By selecting a specific precursor ion (the intact C26:5-CoA) and monitoring for a characteristic fragment ion (e.g., the Coenzyme A fragment), MS/MS can quantify the analyte with very low background noise, even in complex biological matrices.[12]
Q4: How do ion-pairing agents work, and why are they essential for acyl-CoA chromatography?
Acyl-CoAs are amphipathic molecules with a long, nonpolar fatty acid tail and a large, highly polar and negatively charged Coenzyme A head group.[13] In reversed-phase chromatography, which uses a nonpolar stationary phase, the polar head group would typically cause the molecule to elute very early with the solvent front, resulting in poor retention and no separation.
Ion-pairing agents are additives to the mobile phase that contain a charged group and a hydrophobic region.[14][15] For analyzing negatively charged acyl-CoAs, a cationic ion-pairing agent (e.g., tetraalkylammonium salts) is used.[16] The agent pairs with the negative phosphate groups on the CoA moiety, neutralizing the charge and adding hydrophobicity. This allows the entire ion-pair complex to be retained on the reversed-phase column, enabling separation based on the properties of the acyl chain.[15]
Troubleshooting Guide: From Co-Elution to Baseline Resolution
This section addresses common issues encountered during the separation of C26:5-CoA isomers, providing explanations and actionable protocols.
Issue 1: Poor or No Retention of Acyl-CoA Peaks
Your acyl-CoA peaks are eluting at or near the solvent front (void volume), indicating insufficient interaction with the stationary phase.
-
Causality: This is the classic symptom of analyzing a highly polar, charged analyte on a reversed-phase column without proper mobile phase modification. The hydrophilic CoA moiety dominates, preventing retention.
-
Solution: Implement or Optimize Ion-Pairing.
-
Introduce an Ion-Pairing Reagent: If not already in use, add a suitable ion-pairing reagent to your mobile phase. Triethylammonium acetate (TEAA) or ammonium hydroxide are commonly used.[10][11]
-
Optimize Concentration: The concentration of the ion-pairing reagent is critical. Typically, concentrations range from 5-15 mM.[11][15] Start with a concentration of ~10 mM and adjust as needed. Too low a concentration will result in poor retention, while too high a concentration can lead to long equilibration times and potential ion suppression in the MS source.
-
Ensure Mobile Phase pH: The mobile phase pH should ensure that both the analyte and the ion-pairing agent are in their desired ionic states. For acyl-CoAs, a slightly acidic to neutral pH is often effective, but high pH (up to 10.5) with ammonium hydroxide has also been shown to be successful.[12]
-
Issue 2: Persistent Co-elution of C26:5-CoA Isomers
You have achieved good retention, but the isomers still elute as a single, unresolved peak.
-
Causality: The stationary phase and mobile phase conditions are not selective enough to differentiate the subtle shape differences between the isomers. Standard C18 columns, while excellent for general hydrophobicity-based separations, may lack the required "shape selectivity."[4]
-
Solution A: Change Stationary Phase to a C30 Column.
-
Rationale: C30 columns are specifically designed for separating structurally related isomers, such as carotenoids and lipid isomers.[4][17] Their long, rigid alkyl chains provide enhanced shape selectivity. They can better interact with the kinks and curves of polyunsaturated acyl chains, allowing for differential retention based on the position of the double bonds.[17]
-
Recommendation: Switch from a C18 column to a C30 column of similar dimensions (e.g., 2.1 x 150 mm, < 2 µm particle size for UPLC).
-
-
Solution B: Optimize the Mobile Phase Gradient.
-
Rationale: A steep gradient, where the percentage of strong organic solvent increases rapidly, pushes compounds through the column too quickly for effective separation of closely related isomers. A shallower gradient increases the interaction time between the analytes and the stationary phase.[18]
-
Action: Decrease the rate of change of your organic solvent (e.g., acetonitrile) over the elution window where the C26:5-CoA isomers appear. If your isomers elute at 45% Acetonitrile, try a gradient segment that goes from 40% to 50% over 10-15 minutes instead of 2-3 minutes.
-
-
Solution C: Reduce Column Temperature.
-
Rationale: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance separation.[18] It increases mobile phase viscosity and can subtly alter the interaction thermodynamics between the analyte and stationary phase, potentially improving selectivity for isomers. However, this will also increase backpressure and retention times.
-
Comparative Overview of Key Column Chemistries
| Feature | Standard C18 Column | C30 (Carotenoid) Column |
| Primary Mechanism | Hydrophobicity | Hydrophobicity & Shape Selectivity |
| Best Suited For | Separating compounds by chain length and degree of saturation. | Separating structurally similar isomers (geometric, positional).[4][17] |
| Interaction Mode | Intercalation of acyl chains between flexible C18 chains. | Interaction with rigid, linear C30 chains that are sensitive to analyte shape. |
| Considerations | May not resolve isomers with subtle structural differences. | Can provide superior resolution for isomers; may require longer run times. |
Issue 3: Low Signal Intensity & Poor Peak Shape
You have achieved separation, but the peaks are weak, broad, or tailing, compromising quantification.
-
Causality: This can stem from several factors, including poor sample extraction, analyte degradation, suboptimal MS source conditions, or secondary interactions on the column.
-
Solution A: Optimize Sample Preparation.
-
Rationale: Acyl-CoAs are susceptible to hydrolysis. The extraction process must be efficient and performed quickly at low temperatures to minimize enzymatic and chemical degradation.[11]
-
Action: Use a robust extraction protocol, such as a modified Bligh-Dyer or a simple protein precipitation with cold acidified organic solvent containing internal standards.[11] Ensure all steps are performed on ice.
-
-
Solution B: Tune Mass Spectrometer Parameters.
-
Rationale: The settings for the electrospray ionization (ESI) source and collision energy for MS/MS fragmentation are critical for sensitivity.[10]
-
Action: Infuse a standard of a similar acyl-CoA (e.g., C18:1-CoA) to optimize source parameters like capillary voltage, source temperature, and gas flows. Perform a collision energy ramp to find the optimal value that produces the most stable and abundant fragment ion for your SRM/MRM transition.[4]
-
-
Solution C: Check for Column Contamination or Degradation.
-
Rationale: The use of ion-pairing agents can sometimes lead to their accumulation on the column, and operation at high pH can degrade silica-based columns over time. This can create active sites that cause peak tailing.
-
Action: Implement a rigorous column wash procedure after each batch. If peak shape degrades, consider flushing the column with a strong solvent wash recommended by the manufacturer or replacing the column.
-
Visual Workflows and Diagrams
To further clarify these processes, the following diagrams illustrate key workflows and decision points.
Caption: High-level workflow from sample preparation to data analysis.
Caption: Troubleshooting decision tree for resolving co-eluting isomers.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol provides a robust method for extracting acyl-CoAs while minimizing degradation.[11]
-
Preparation: Prepare an extraction solvent of Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v) containing 0.1% formic acid. Prepare a stock solution of your internal standard (e.g., C17:0-CoA) in this solvent. Chill all solvents and equipment to 4°C.
-
Cell Harvesting: Aspirate culture media and wash ~1-5 million cells with ice-cold PBS.
-
Lysis & Extraction: Add 500 µL of the cold extraction solvent (with internal standard) directly to the cell plate/pellet. Immediately scrape the cells and transfer the homogenate to a microcentrifuge tube.
-
Homogenization: Vortex the sample vigorously for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Phase Separation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for C26:5-CoA Isomer Separation
This method is optimized for resolving closely related isomers using a C30 column and tandem mass spectrometry.
Instrumentation & Consumables
-
UPLC System: A high-pressure binary gradient system.
-
Column: C30 Reversed-Phase Column (e.g., Acclaim C30, 2.1 x 150 mm, 1.7 µm).[4]
-
Mass Spectrometer: Triple quadrupole with an ESI source.[10]
Chromatographic Conditions
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
Example UPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 45 |
| 15.0 | 60 |
| 16.0 | 95 |
| 18.0 | 95 |
| 18.1 | 20 |
| 22.0 | 20 |
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 5.5 kV (optimize for your instrument).[10]
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350-400°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transition: The exact m/z for the C26:5-CoA precursor ion should be calculated. The product ion is typically a fragment corresponding to the CoA moiety (e.g., m/z related to the phosphopantetheine portion). Collision energy must be optimized empirically (typically 20-40 eV).[4]
References
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
Welcome to the technical support guide for handling (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a critical molecule in various metabolic pathways, but its high degree of unsaturation—five double bonds—makes it exceptionally vulnerable to degradation during sample preparation. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help you maintain the integrity of your samples and ensure the accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What are the primary causes of this compound degradation during experiments?
A1: The two main degradation pathways are oxidation and hydrolysis .
-
Oxidation: The five double bonds in the hexacosapentaenoyl chain are highly susceptible to attack by free radicals, a process called lipid peroxidation.[1][2] This is a self-propagating chain reaction that can be initiated by exposure to atmospheric oxygen, transition metal ions, or light.[1][2]
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is chemically reactive and can be cleaved. This is accelerated by enzymatic activity from acyl-CoA thioesterases present in biological samples or by non-enzymatic chemical hydrolysis, especially under alkaline (pH > 7.0) conditions.[3][4][5]
Q2: What is the single most critical factor for maintaining sample stability?
A2: Temperature. All degradation reactions—both oxidative and enzymatic—are significantly slowed at lower temperatures.[6] Therefore, it is imperative to keep samples on ice (0-4°C) at all times during processing and stored at -80°C for long-term stability.[1][3][6] In our experience, even brief periods at room temperature can introduce significant degradation and variability.
Q3: Can I use standard lipid extraction methods like Folch or Bligh-Dyer?
A3: Yes, methods like Folch (chloroform:methanol) and Bligh-Dyer (chloroform:methanol:water) are effective for extracting acyl-CoAs.[7][8] However, they must be modified for this specific molecule. The key is to include antioxidants directly in the extraction solvent and to ensure all steps are performed rapidly at low temperatures to minimize enzymatic and oxidative damage.[9][10]
Q4: How do I properly store my purified this compound standards and biological extracts?
A4: For long-term storage, samples should be stored as dry pellets or in an organic solvent (e.g., methanol) under an inert atmosphere (argon or nitrogen) at -80°C.[3] This minimizes exposure to oxygen and prevents hydrolysis. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][6] Studies have shown that storage at -20°C is insufficient for preventing degradation of highly polyunsaturated fatty acids over time, making -70°C or -80°C the recommended temperature.[11]
Part 2: Troubleshooting Guide
This section is structured to solve specific problems you may encounter during your workflow.
Issue 1: Low or No Signal of this compound in LC-MS Analysis
Potential Cause 1: Enzymatic Degradation During Homogenization
-
Q: My sample contains active tissues (e.g., liver, brain). Could enzymes be destroying my molecule before I can extract it?
-
A: Absolutely. Tissues are rich in acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze the thioester bond.[3][5] If not inactivated immediately, these enzymes will cleave your target molecule into the free fatty acid and Coenzyme A, which will not be detected as the intact acyl-CoA.
-
Solution:
-
Rapid Quenching: As soon as the tissue is harvested, flash-freeze it in liquid nitrogen to halt all enzymatic activity.[1]
-
Acidic Lysis Buffer: Homogenize the frozen tissue directly in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[3] The low pH both inhibits thioesterase activity and minimizes chemical hydrolysis.[3]
-
Solvent Denaturation: Alternatively, homogenize directly in an organic solvent mixture (e.g., a Folch mixture containing an antioxidant) to precipitate and denature proteins, including degradative enzymes.[9]
-
Potential Cause 2: Oxidative Loss During Extraction and Evaporation
-
Q: I see many unidentifiable peaks or a high baseline in my chromatogram. Could this be related to my low signal?
-
A: Yes, this is a classic sign of extensive oxidation. The high number of double bonds makes your molecule a prime target for peroxidation, leading to a complex mixture of hydroperoxides, aldehydes, and other breakdown products, effectively reducing the concentration of the parent molecule.[2][12]
-
Solution:
-
Add Antioxidants: Incorporate a potent antioxidant like Butylated Hydroxytoluene (BHT) or Triphenylphosphine (TPP) into your extraction solvents at a final concentration of 50-100 µM.[1][6] BHT is a radical scavenger that terminates the peroxidation chain reaction.
-
De-gas Solvents: Use solvents that have been sparged with argon or nitrogen to remove dissolved oxygen.[1]
-
Evaporate Under Inert Gas: When drying your lipid extract, use a gentle stream of nitrogen or argon instead of air to prevent oxidation of the dried lipid film.
-
Issue 2: High Variability Between Replicate Samples
Potential Cause 1: Inconsistent Exposure to Oxygen and Light
-
Q: My replicate injections show inconsistent peak areas, even though the samples were processed together. Why?
-
A: Inconsistent, seemingly minor, variations in handling can lead to major differences in degradation. A sample left uncapped on the bench for two minutes longer than another, or one placed closer to a light source, can undergo significantly more oxidation. Light exposure can accelerate the degradation of polyunsaturated fatty acids.[11][13]
-
Solution:
-
Standardize Handling Time: Process all samples in a consistent, timed manner. Keep tubes capped and on ice whenever possible.
-
Use Amber Vials: Protect your samples from light by using amber glass autosampler vials or by wrapping clear vials in foil.[13]
-
Work in a Controlled Environment: If possible, perform critical steps in a glove box under an inert atmosphere to minimize oxygen exposure.[1]
-
Potential Cause 2: Repeated Freeze-Thaw Cycles
-
Q: I use a master stock solution for my experiments that I freeze and thaw multiple times. Could this be the problem?
-
A: Yes, this is a very common source of variability. Each freeze-thaw cycle can damage the molecule. As ice crystals form, local concentrations of solutes increase, which can accelerate degradation. Furthermore, each thawing event re-exposes the sample to oxygen dissolved in the solvent.
-
Solution:
-
Aliquot Everything: Prepare single-use aliquots of your standards and extracted samples immediately after preparation.[1] This ensures that each sample is thawed only once, right before analysis.
-
Flash-Freeze Aliquots: Snap-freeze the aliquots in liquid nitrogen before transferring them to -80°C storage.[1]
-
Part 3: Optimized Protocols and Data
Protocol 1: Stability-Focused Extraction of this compound from Biological Tissue
This protocol integrates best practices to minimize both oxidative and hydrolytic degradation.
Materials:
-
Pre-chilled (-20°C) extraction solvent: Chloroform:Methanol (2:1, v/v) containing 100 µM BHT.
-
Pre-chilled (4°C) 0.9% NaCl solution.
-
Pre-chilled (4°C) 1 M KCl solution.
-
Internal Standard (IS): A stable, isotopically labeled acyl-CoA (e.g., C17:0-CoA).
Procedure:
-
Homogenization: Weigh a pre-frozen tissue sample (~50 mg) and place it in a glass Dounce homogenizer on ice.
-
Add 1 mL of ice-cold extraction solvent and the internal standard.
-
Homogenize quickly but thoroughly (approx. 2 minutes) while keeping the homogenizer submerged in an ice bath. The rationale is to achieve cell lysis in a solvent that simultaneously precipitates proteins and protects lipids from oxidation.
-
Phase Separation: Transfer the homogenate to a glass tube. Add 0.2 mL of 0.9% NaCl solution. Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new amber glass tube.
-
Re-extraction: Add another 0.5 mL of the extraction solvent to the remaining aqueous/protein layer, vortex, centrifuge, and pool the second organic phase with the first. This step ensures maximum recovery.
-
Washing: Add 0.2 mL of 1 M KCl to the pooled organic phase, vortex, and centrifuge. This step removes water-soluble contaminants.
-
Drying: Transfer the final organic layer to a clean amber vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Immediately cap the vial, flush with argon, and store at -80°C until analysis. For analysis, reconstitute in a suitable solvent (e.g., 90:10 Methanol:Water) kept at 4°C in the autosampler.[3]
Data Summaries
Table 1: Recommended Antioxidants for Sample Preparation
| Antioxidant | Recommended Conc. | Solvent | Primary Mechanism |
|---|---|---|---|
| Butylated Hydroxytoluene (BHT) | 50-100 µM | Organic Solvents | Free radical scavenger, terminates chain reactions.[1][6] |
| Triphenylphosphine (TPP) | 100-200 µM | Organic Solvents | Reduces hydroperoxides to stable alcohols. |
| Ascorbic Acid (Vitamin C) | 100-500 µM | Aqueous Buffers | Aqueous-phase radical scavenger.[1] |
| EDTA | 1-5 mM | Aqueous Buffers | Chelates metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.[1] |
Table 2: Storage Conditions for this compound
| Duration | Sample Form | Temperature | Atmosphere | Key Consideration |
|---|---|---|---|---|
| Short-Term (< 24h) | In Solution (Autosampler) | 4°C | Capped Vial | Minimize time in autosampler; analyze as quickly as possible.[3] |
| Medium-Term (1-4 weeks) | Dry Film / Organic Solvent | -80°C | Inert Gas (Argon) | Must be oxygen-free and protected from light. |
| Long-Term (> 1 month) | Dry Film / Organic Solvent | -80°C | Inert Gas (Argon) | Aliquot to prevent freeze-thaw cycles. Stability at -20°C is poor.[11] |
Part 4: Visualizing Degradation and Workflow
Visual aids can clarify complex processes. The following diagrams illustrate the primary threats to your molecule and the ideal workflow to protect it.
Caption: Primary degradation pathways for VLC-PUFA-CoAs.
Caption: Optimized workflow with critical stability checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 11. The effects of storage conditions on long-chain polyunsaturated fatty acids, lipid mediators, and antioxidants in donor human milk - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.roehampton.ac.uk [pure.roehampton.ac.uk]
Technical Support Center: Optimizing Mass Spectrometry for Sensitive Detection of Hexacosapentaenoyl-CoA
Welcome to the technical support resource for the analysis of Hexacosapentaenoyl-CoA (C26:5-CoA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols for overcoming the unique challenges associated with the sensitive detection of this very long-chain polyunsaturated acyl-CoA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing Hexacosapentaenoyl-CoA (C26:5-CoA) by LC-MS/MS?
The analysis of C26:5-CoA is challenging due to a combination of factors inherent to its structure and low physiological abundance. Key difficulties include:
-
Chemical Instability: The thioester bond in all acyl-CoAs is susceptible to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1] This requires meticulous sample handling, including rapid metabolic quenching and extraction under acidic conditions to preserve the molecule's integrity.[2][3]
-
Low Endogenous Concentrations: Very long-chain acyl-CoAs are typically present at much lower levels than their shorter-chain counterparts, demanding highly sensitive analytical methods.
-
Ionization Suppression: The long, hydrophobic C26:5 acyl chain can lead to poor desolvation and ionization efficiency in the electrospray source. Furthermore, co-eluting lipids from complex biological matrices can compete for ionization, suppressing the C26:5-CoA signal.[1][4]
-
In-Source Fragmentation: The relatively large size and multiple functional groups of C26:5-CoA make it susceptible to fragmentation within the ion source, which can reduce the abundance of the desired precursor ion and complicate data interpretation.[5][6]
Q2: What are the theoretical precursor [M+H]⁺ and primary product ions for C26:5-CoA?
To determine the multiple reaction monitoring (MRM) transitions, we first calculate the mass of the precursor ion (the protonated molecule, [M+H]⁺).
-
Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S
-
Formula of Hexacosapentaenoic Acyl Group (C₂₆H₄₁O): Derived from Hexacosapentaenoic acid (C₂₆H₄₂O₂).
-
Formula of Hexacosapentaenoyl-CoA: C₄₇H₇₇N₇O₁₇P₃S
-
Monoisotopic Mass: 1148.4205 g/mol
-
Precursor Ion (Q1) [M+H]⁺: m/z 1149.4278
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS, involving the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[1][7][8][9]
-
Primary Product Ion (Q3) [M-507+H]⁺: 1149.4278 - 506.9952 = m/z 642.4326
A secondary, confirmatory product ion corresponding to the adenosine 3',5'-diphosphate fragment (m/z 428.0365) can also be monitored.[8][10][11]
Q3: Why is positive electrospray ionization (ESI) mode typically preferred for acyl-CoA analysis?
Positive ion mode is generally favored for acyl-CoA analysis because it provides significantly higher sensitivity.[7] The readily accessible protonation site on the adenine moiety of the coenzyme A structure allows for efficient formation of the singly protonated precursor ion [M+H]⁺. While negative ion mode can be used, the signal intensity for most acyl-CoAs is substantially lower, making positive mode the superior choice for detecting low-abundance species like C26:5-CoA.[7]
Troubleshooting Guide: Weak or No Signal for C26:5-CoA
Encountering a weak or altogether absent signal for C26:5-CoA is a common issue. The following guide provides a systematic approach to diagnosing and resolving the problem, starting from sample handling and moving through the LC-MS system.
Logical Troubleshooting Workflow
The diagram below outlines a step-by-step decision tree for troubleshooting a weak or missing C26:5-CoA signal.
Caption: Troubleshooting Decision Tree for C26:5-CoA Detection.
Step 1: Verify System Performance with a Chemical Standard
Before troubleshooting your biological samples, you must confirm the LC-MS/MS system is capable of detecting C26:5-CoA.
-
Action: Prepare a fresh solution of a C26:5-CoA standard (if available) or a closely related very long-chain acyl-CoA standard (e.g., C24:0-CoA) at a known concentration (e.g., 1 µM). Infuse it directly into the mass spectrometer to optimize source and analyzer parameters. Subsequently, inject it into the LC-MS/MS system.
-
Expected Outcome: A sharp, intense chromatographic peak with a high signal-to-noise ratio (S/N > 100).
-
Interpretation:
-
Strong Signal: The instrument is performing correctly. The problem likely lies within your sample preparation, extraction, or the biological matrix itself. Proceed to Step 2.
-
Weak/No Signal: The issue is with the instrument method (LC or MS). Proceed to Step 3.
-
Step 2: Investigate Sample Preparation and Stability
Acyl-CoAs are notoriously unstable.[1] Degradation during sample handling is a primary cause of signal loss.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Enzymatic Degradation | Action: Immediately freeze-clamp tissues in liquid nitrogen to halt all metabolic activity.[2] For cell cultures, rapidly aspirate media and quench metabolism with an ice-cold acidic solution like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[5][10][12] Rationale: Cellular enzymes (e.g., thioesterases) will rapidly hydrolyze C26:5-CoA at room temperature. Quenching preserves the in vivo acyl-CoA profile. |
| Chemical Hydrolysis | Action: Maintain acidic conditions (pH 4-6) and low temperatures (0-4°C) throughout the extraction process. Reconstitute the final extract in a solvent with low water content, such as methanol or acetonitrile/methanol mixtures, rather than purely aqueous solutions.[1][3] Rationale: The thioester bond is stabilized at a slightly acidic pH. Minimizing water content and temperature reduces the rate of non-enzymatic hydrolysis.[1] |
| Poor Extraction Efficiency | Action: For very long-chain species like C26:5-CoA, ensure the extraction solvent is sufficiently nonpolar. A common method involves homogenization in an acidic buffer followed by protein precipitation and extraction with a solvent mixture like acetonitrile/isopropanol/methanol.[13] Rationale: The long C26:5 acyl chain imparts significant hydrophobicity. The extraction solvent must effectively solubilize the molecule and separate it from the complex tissue matrix. |
| Adsorption to Surfaces | Action: Use low-binding polypropylene tubes or glass vials for all sample preparation and storage steps to minimize loss of the analyte to container walls.[3] Rationale: The hydrophobic nature of C26:5-CoA makes it prone to adsorbing onto plastic surfaces, reducing the effective concentration in your sample. |
Step 3: Evaluate and Optimize the LC Method
Poor chromatography can lead to broad peaks, poor resolution from interfering species, and ion suppression.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inadequate Retention/Elution | Action: Use a C8 or C18 reversed-phase column.[1][13] Given the hydrophobicity of C26:5-CoA, a steep gradient to a high percentage of organic solvent (e.g., 95-100% acetonitrile or methanol) is necessary for elution. Ensure the gradient is not too rapid, which can cause peak broadening. Rationale: C26:5-CoA is strongly retained on reversed-phase media. Insufficient organic solvent in the mobile phase will result in the compound not eluting from the column or eluting as an excessively broad peak. |
| Poor Peak Shape | Action: Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition.[14] Injecting a sample in a very strong solvent (e.g., 100% acetonitrile) into a high-aqueous mobile phase will cause peak distortion. Rationale: Solvent mismatch between the sample and the mobile phase disrupts the initial focusing of the analyte band at the head of the column, leading to split or broad peaks and reduced sensitivity. |
| Ion Suppression | Action: Improve chromatographic separation to resolve C26:5-CoA from co-eluting matrix components, especially phospholipids. A longer column or a shallower gradient can improve resolution.[1] Consider using a stable isotope-labeled internal standard (SIL-IS) for C26:5-CoA to compensate for matrix effects.[15] Rationale: Ion suppression occurs when other compounds in the ESI droplet compete for charge, reducing the ionization efficiency of the target analyte. A SIL-IS co-elutes with the analyte and experiences the same suppression, allowing for accurate quantification. |
Step 4 & 5: Optimize MS Source and Analyzer Parameters
Fine-tuning the mass spectrometer is critical for maximizing the signal from the small amounts of C26:5-CoA that reach the detector. The following parameters should be optimized by direct infusion of a standard.
| Parameter | Optimization Strategy & Rationale |
| Capillary Voltage | Action: Tune between 3.0 - 5.5 kV.[1][7] Rationale: This voltage creates the electric field for ESI. The optimal setting balances efficient ion formation with the risk of in-source fragmentation or electrical discharge. |
| Source/Desolvation Temp. | Action: Optimize source temperature (e.g., 120-150°C) and desolvation temperature (e.g., 350-500°C).[1] Rationale: These temperatures facilitate the evaporation of solvent from the ESI droplets. For a large, hydrophobic molecule like C26:5-CoA, higher temperatures may be needed for efficient desolvation, but excessive heat can cause thermal degradation. |
| Desolvation Gas Flow | Action: Adjust the flow rate of the nebulizing/desolvation gas (typically nitrogen).[1] Rationale: This gas aids in droplet formation and solvent evaporation. The optimal flow provides the best signal stability and intensity. |
| Collision Energy (CE) | Action: Perform a CE ramp experiment for the transition m/z 1149.4 → 642.4. Rationale: CE determines the efficiency of fragmentation in the collision cell. Too little energy results in poor fragmentation and a weak product ion signal; too much can cause excessive fragmentation into smaller, non-specific ions. Each molecule has an optimal CE value. |
| Cone/Focusing Voltages | Action: Optimize cone, extractor, and RF lens voltages.[1] Rationale: These voltages guide ions from the source into the mass analyzer. Proper tuning maximizes ion transmission, directly impacting sensitivity. |
Comprehensive Experimental Protocol: A Validated Starting Point
This protocol provides a robust methodology for the extraction and LC-MS/MS analysis of C26:5-CoA from biological tissue.
Workflow Overview
Caption: General Workflow for C26:5-CoA Analysis.
1. Sample Preparation (Tissue)
-
Metabolic Quenching: Immediately upon excision, freeze-clamp ~30-50 mg of tissue using tongs pre-chilled in liquid nitrogen.[2] Store at -80°C until extraction.
-
Homogenization: Keep the tissue frozen by placing it in a pre-chilled mortar with liquid nitrogen. Grind the tissue to a fine powder.
-
Extraction: Transfer the frozen powder to a 2 mL tube containing 1 mL of ice-cold acetonitrile/isopropanol/methanol (3:1:1 v/v/v) and an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled C17:0-CoA).[13] Homogenize thoroughly with a mechanical homogenizer, keeping the sample on ice.
-
Clarification: Sonicate the homogenate for 5 minutes in an ice bath, then centrifuge at 16,000 x g for 10 minutes at 4°C.[13]
-
Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol.[1] Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an LC vial.
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 20% B
-
2-18 min: Linear ramp to 100% B
-
18-25 min: Hold at 100% B
-
25.1-30 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
Optimized Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Hexacosapentaenoyl-CoA | 1149.4 | 642.4 | 50 | Optimize via infusion |
| (Confirmatory Ion) | 1149.4 | 428.0 | 50 | Optimize via infusion |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.6 | 50 | Optimize via infusion |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preserving the Integrity of Very-Long-Chain Acyl-CoAs in Tissue Homogenates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical guidance on preventing the degradation of very-long-chain acyl-CoAs (VLC-CoAs) in tissue homogenates. This resource, structured in a question-and-answer format, offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Understanding the Challenge: The Fragility of VLC-CoAs
Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, are activated to their coenzyme A (CoA) esters to participate in various metabolic pathways, primarily peroxisomal β-oxidation.[1] The stability of these VLC-CoAs in tissue homogenates is a critical factor for accurate downstream analysis. However, upon cell lysis, these molecules become susceptible to rapid enzymatic degradation by endogenous acyl-CoA thioesterases (ACOTs). This degradation can lead to an underestimation of their cellular concentrations and misinterpretation of experimental results.
This guide provides a comprehensive approach to mitigate this issue, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of VLC-CoAs in tissue homogenates?
A1: The primary culprits are a family of enzymes called Acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond of acyl-CoAs to release a free fatty acid and coenzyme A. In tissues with high metabolic rates such as the liver, heart, and skeletal muscle, cytosolic ACOT1 and mitochondrial ACOT2 are particularly relevant for the degradation of long and very-long-chain acyl-CoAs.[2][3]
Q2: How quickly can VLC-CoAs degrade in a tissue homogenate at room temperature?
A2: Degradation can be remarkably rapid. Studies on the stability of general lipids in tissue homogenates at room temperature show that significant changes can occur in as little as 35 minutes, with up to 60% of some lipid classes being altered.[4][5] While specific data for VLC-CoAs is limited, their susceptibility to enzymatic hydrolysis suggests a similar or even faster rate of degradation. Therefore, all steps of tissue processing should be performed on ice or at 4°C to minimize enzymatic activity.
Q3: What are the optimal storage conditions for tissue samples to minimize VLC-CoA degradation prior to homogenization?
A3: For long-term storage, snap-freezing fresh tissue in liquid nitrogen and then storing at -80°C is the gold standard. This method effectively halts enzymatic activity. The fatty acid composition of plasma and erythrocyte lipids has been shown to be stable for nearly four years when stored at -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to cellular damage and release of degradative enzymes.
Q4: Can I use a general protease inhibitor cocktail to prevent VLC-CoA degradation?
A4: While a broad-spectrum protease inhibitor cocktail is essential to prevent protein degradation during homogenization, it will not inhibit the activity of acyl-CoA thioesterases. You must use specific inhibitors targeting these enzymes in your homogenization buffer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable VLC-CoA levels | 1. Enzymatic Degradation: Rapid hydrolysis by ACOTs during homogenization. 2. Suboptimal Extraction: Inefficient extraction of VLC-CoAs from the tissue. | 1. Immediate Inhibition: Homogenize tissue in an ice-cold buffer containing ACOT inhibitors (see protocol below). Minimize processing time. 2. Optimized Extraction Protocol: Use a validated extraction method, such as the one involving potassium phosphate buffer (pH 4.9) and acetonitrile.[7] |
| High variability between replicate samples | 1. Inconsistent Homogenization: Non-uniform disruption of tissue leading to variable enzyme release. 2. Temperature Fluctuations: Allowing samples to warm up inconsistently during processing. | 1. Standardized Homogenization: Use a mechanical homogenizer for a consistent duration for all samples. 2. Strict Temperature Control: Keep all samples, buffers, and equipment on ice throughout the entire procedure. |
| Poor chromatographic peak shape or resolution | 1. Contaminants in the Extract: Presence of interfering substances from the tissue. 2. Suboptimal HPLC/UPLC-MS/MS Conditions: Incorrect mobile phase composition or gradient. | 1. Solid-Phase Extraction (SPE): Incorporate an SPE step to clean up the sample before analysis. 2. Method Optimization: Adjust the mobile phase pH and gradient to improve the separation of VLC-CoA species.[7] |
Experimental Protocols
Protocol 1: Preparation of VLC-CoA Preservation Homogenization Buffer
This buffer is designed to maintain a low pH to reduce the activity of many hydrolases and includes inhibitors to specifically target ACOTs.
Components:
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Phosphate (KH2PO4) | 1 M | 100 mM | Maintain acidic pH (4.9) to reduce enzyme activity |
| Protease Inhibitor Cocktail | 100x | 1x | Inhibit general proteases |
| Triacsin C | 10 mM in DMSO | 10 µM | Indirectly inhibit ACOTs by targeting long-chain acyl-CoA synthetase[8] |
| Etomoxir | 10 mM in water | 100 µM | Indirectly inhibit mitochondrial ACOT2 by blocking CPT1[8] |
Preparation:
-
Prepare a 1 M stock solution of KH2PO4 and adjust the pH to 4.9.
-
On the day of the experiment, dilute the stock solutions of all components in nuclease-free water to the final concentrations listed above.
-
Keep the buffer on ice at all times.
Protocol 2: Tissue Homogenization for Optimal VLC-CoA Preservation
This protocol outlines the steps for homogenizing fresh or frozen tissue to maximize the recovery of intact VLC-CoAs.
Materials:
-
Fresh or frozen tissue sample
-
VLC-CoA Preservation Homogenization Buffer (from Protocol 1)
-
Glass Dounce homogenizer or mechanical homogenizer
-
Ice bucket
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Weigh the frozen or fresh tissue sample (a smaller amount, less than 100 mg, is often sufficient and recommended).[7]
-
If frozen, do not thaw. Immediately place the tissue in a pre-chilled homogenizer on ice.
-
Add the appropriate volume of ice-cold VLC-CoA Preservation Homogenization Buffer (e.g., 1 mL for every 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice. For a Dounce homogenizer, use 15-20 strokes. For a mechanical homogenizer, use short bursts to prevent sample heating.
-
Immediately transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Proceed immediately to the VLC-CoA extraction protocol.
Protocol 3: Solid-Phase Extraction (SPE) and Analysis of VLC-CoAs
This protocol is adapted from a validated method for the extraction and analysis of long-chain acyl-CoAs.[7]
Procedure:
-
To the tissue homogenate, add 2-propanol and vortex.
-
Add acetonitrile (ACN) to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Apply the supernatant to an oligonucleotide purification column (or a suitable reverse-phase SPE cartridge).
-
Wash the column with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate buffer for HPLC or UPLC-MS/MS analysis.
-
For analysis, use a C18 reverse-phase column with a binary gradient system. A typical mobile phase A is 75 mM KH2PO4 (pH 4.9), and mobile phase B is acetonitrile containing 600 mM glacial acetic acid.[7]
Visualizing the Workflow
Key Mechanistic Insights
The strategy outlined in this guide is based on two key principles:
-
Kinetic Control: By performing all procedures at low temperatures (0-4°C), the kinetic energy of enzyme molecules is reduced, significantly slowing down the rate of enzymatic reactions.
-
Chemical Inhibition: The use of a specifically formulated buffer creates an environment that is unfavorable for enzymatic activity (low pH) and directly or indirectly blocks the active sites of degradative enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Thioesterase ACOT1 as a Regulator of Lipid Metabolism in Type 2 Diabetes Detected in a Multi-Omics Study of Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mitochondrial thioesterases have distinct tissue and substrate specificity and CoA regulation, suggesting unique functional roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Technical Support Center: Troubleshooting Low Recovery of C26:5(omega-3)-CoA
Introduction
Welcome to the technical support center for the analysis of very long-chain polyunsaturated fatty acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of C26:5(omega-3)-CoA during lipid extractions. As a Senior Application Scientist, I will provide you with in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation to help you optimize your experimental workflow and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of C26:5(omega-3)-CoA often low in standard lipid extractions?
The low recovery of C26:5(omega-3)-CoA is primarily due to its unique amphipathic nature. It possesses a highly polar coenzyme A (CoA) head group and a very long, non-polar C26:5 acyl tail. This dual characteristic makes it behave unpredictably in standard biphasic lipid extraction systems like the Folch or Bligh-Dyer methods. It can be partially retained in the aqueous phase, get trapped at the interphase, or inefficiently partition into the organic phase, leading to significant sample loss.
Q2: What are the most critical factors to consider when optimizing an extraction method for C26:5(omega-3)-CoA?
The most critical factors to consider are:
-
Extraction Solvent System: The choice and ratio of polar and non-polar solvents are crucial for effectively partitioning C26:5(omega-3)-CoA.
-
pH of the Aqueous Phase: The pH can influence the charge of the CoA moiety and its interaction with the solvent system.
-
Ionic Strength: The salt concentration in the aqueous phase can also affect the partitioning behavior of the molecule.
-
Sample Homogenization: Thorough homogenization is necessary to ensure the complete release of C26:5(omega-3)-CoA from the cellular matrix.
-
Use of Internal Standards: A suitable internal standard is essential for accurately quantifying the recovery of C26:5(omega-3)-CoA.
Q3: Are there alternative methods to traditional liquid-liquid extraction for C26:5(omega-3)-CoA?
Yes, solid-phase extraction (SPE) is a highly effective alternative for isolating and concentrating long-chain acyl-CoAs. SPE cartridges with a C18 stationary phase can be used to retain the non-polar acyl tail of C26:5(omega-3)-CoA, allowing for the removal of polar contaminants. The molecule of interest can then be eluted with a suitable organic solvent. This method often results in higher recovery and cleaner samples compared to traditional liquid-liquid extraction.
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments.
Problem: Consistently low or no detectable C26:5(omega-3)-CoA in the final extract.
Step 1: Verify the Integrity of Your Starting Material.
-
Question: Could the C26:5(omega-3)-CoA have been degraded before the extraction?
-
Action: Ensure that your tissue or cell samples were flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Thaw samples on ice immediately before homogenization to minimize enzymatic activity.
-
Rationale: Acyl-CoA thioesterases and other hydrolases can rapidly degrade acyl-CoAs if samples are not handled properly.
Step 2: Optimize Your Homogenization Procedure.
-
Question: Is the C26:5(omega-3)-CoA being efficiently released from the cellular matrix?
-
Action: Use a mechanical homogenizer (e.g., a bead beater or sonicator) to ensure complete cell lysis and tissue disruption. Perform homogenization in an ice-cold extraction buffer to further minimize enzymatic degradation.
-
Rationale: Incomplete homogenization will result in a significant portion of the C26:5(omega-3)-CoA remaining trapped within the cellular debris, leading to low recovery.
Step 3: Evaluate and Modify Your Extraction Solvent System.
-
Question: Is the chosen solvent system appropriate for the unique properties of C26:5(omega-3)-CoA?
-
Action: If you are using a standard Bligh-Dyer or Folch method, consider modifying the solvent ratios. An increase in the proportion of the polar solvent (e.g., methanol) may be necessary to improve the partitioning of the amphipathic C26:5(omega-3)-CoA.
-
Rationale: The standard ratios of chloroform:methanol:water are optimized for general lipid extraction and may not be suitable for the highly specific task of extracting very long-chain acyl-CoAs.
Step 4: Consider Implementing a Solid-Phase Extraction (SPE) Protocol.
-
Question: Could an alternative extraction method provide better recovery and sample purity?
-
Action: Switch to a C18-based SPE protocol. This will allow for the selective retention of C26:5(omega-3)-CoA and its subsequent elution in a clean, concentrated form.
-
Rationale: SPE offers a more controlled and selective method for isolating long-chain acyl-CoAs, often leading to significantly higher recovery rates and reduced matrix effects in downstream analyses like mass spectrometry.
Troubleshooting Workflow Diagram
Technical Support Center: Refinement of Derivatization Methods for GC-MS Analysis of C26:5 Fatty Acid
Welcome to the Technical Support Center dedicated to the robust and reliable analysis of C26:5, a very-long-chain polyunsaturated fatty acid (VLC-PUFA), by Gas Chromatography-Mass Spectrometry (GC-MS). The unique structure of C26:5 presents specific challenges during sample preparation, particularly in the derivatization step. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing not just protocols, but the scientific reasoning behind them, empowering you to optimize your analytical workflow and ensure data integrity.
I. Understanding the Criticality of Derivatization for C26:5 Analysis
Direct analysis of free fatty acids like C26:5 by GC-MS is fraught with difficulties. The high polarity of the carboxylic acid group and the low volatility of such a long-chain molecule lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal degradation in the GC inlet.[1][2][3] Derivatization is the chemical modification of the fatty acid to a more volatile and less polar form, making it amenable to GC analysis.[4][5] The most common approach is the conversion to Fatty Acid Methyl Esters (FAMEs).[6][7]
This guide will primarily focus on the refinement of esterification methods to produce C26:5-methyl esters.
II. Troubleshooting Guide: Common Issues in C26:5 Derivatization
This section addresses specific problems you may encounter during the derivatization of C26:5. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I seeing low or no peak for my C26:5 FAME in the chromatogram?
Possible Causes & Solutions:
-
Incomplete Derivatization: This is the most common culprit. Very-long-chain fatty acids can be sterically hindered, making the esterification reaction sluggish.
-
Solution:
-
Optimize Reaction Time and Temperature: For acid-catalyzed methods (e.g., BF3-Methanol or HCl-Methanol), consider increasing the reaction time (e.g., from 10 minutes to 30-60 minutes) and/or temperature (e.g., from 60°C to 80-100°C).[1][8] However, be cautious of excessive heat which can degrade polyunsaturated fatty acids.
-
Increase Reagent Concentration: A higher concentration of the catalyst may be necessary. For instance, using a 14% BF3-Methanol solution instead of a 12% solution can enhance the reaction rate.[2]
-
Ensure Proper Mixing: Vigorous and consistent mixing during the reaction is crucial to ensure the reactants are in constant contact.
-
-
-
Moisture Contamination: Water in the reaction mixture will hydrolyze the derivatizing reagent and can reverse the esterification reaction, leading to low yields of FAMEs.[9]
-
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents (e.g., methanol, hexane) and reagents are of high purity and are anhydrous.
-
Thoroughly Dry Samples and Glassware: Lyophilize or dry samples completely before derivatization. All glassware should be oven-dried and cooled in a desiccator before use.
-
Incorporate a Water Scavenger: Adding a reagent like 2,2-dimethoxypropane can help to remove trace amounts of water from the reaction mixture.
-
-
-
Sample Degradation: C26:5 is a polyunsaturated fatty acid, making it susceptible to oxidation, especially at elevated temperatures.
-
Solution:
-
Work Under an Inert Atmosphere: Whenever possible, perform the derivatization reaction under a blanket of nitrogen or argon to minimize exposure to oxygen.
-
Add an Antioxidant: Including a small amount of an antioxidant like butylated hydroxytoluene (BHT) in the extraction solvent can help protect the fatty acid from oxidation.
-
-
-
Inefficient Extraction of FAMEs: After derivatization, the non-polar FAMEs need to be efficiently extracted into an organic solvent.
-
Solution:
-
Optimize Extraction Solvent: Hexane is a common choice, but for very-long-chain FAMEs, a slightly more polar solvent or a mixture of solvents might improve extraction efficiency.
-
Ensure Thorough Mixing and Phase Separation: Vortex the sample vigorously after adding the extraction solvent and water. Centrifugation can aid in achieving a clean separation of the aqueous and organic layers.[1]
-
-
Question 2: My C26:5 FAME peak is showing significant tailing. What could be the cause?
Possible Causes & Solutions:
-
Incomplete Derivatization: Residual underivatized C26:5 will interact strongly with active sites in the GC system, leading to severe peak tailing.[10]
-
Solution: Revisit and optimize your derivatization protocol as described in the previous question to ensure the reaction goes to completion.
-
-
Active Sites in the GC System: Free fatty acids can interact with active sites in the injector liner, the column itself, or any transfer lines.
-
Solution:
-
Use a Deactivated Inlet Liner: Regularly replace your inlet liner with a new, deactivated one.
-
Condition Your GC Column: Proper column conditioning according to the manufacturer's instructions is essential to passivate active sites.
-
Consider a More Inert Column: For very-long-chain fatty acid analysis, a highly inert column is recommended.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10]
-
Solution:
-
Dilute Your Sample: Try diluting the final extract before injection.
-
Use a Split Injection: A split injection will reduce the amount of sample that reaches the column.[1]
-
-
Question 3: I am observing extraneous peaks in my chromatogram. Where are they coming from?
Possible Causes & Solutions:
-
Contaminated Reagents or Solvents: Impurities in your derivatization reagents, solvents, or glassware can introduce interfering peaks.
-
Solution:
-
Use High-Purity Reagents: Always use high-quality, analytical grade reagents and solvents.
-
Run a Reagent Blank: Prepare and analyze a blank sample containing only the reagents and solvents to identify any background contamination.
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent before use.
-
-
-
Side Reactions During Derivatization: Under harsh conditions, unwanted side reactions can occur, leading to the formation of byproducts.
-
Solution:
-
Avoid Excessively High Temperatures: While higher temperatures can increase reaction rates, they can also promote side reactions. Optimize the temperature to find a balance between reaction efficiency and the formation of artifacts.
-
Choose a Milder Derivatization Reagent: If side reactions are a persistent issue, consider a milder derivatization method.
-
-
-
Sample Matrix Interferences: Complex biological samples can contain other lipids or compounds that may co-extract and derivatize, leading to extra peaks.
-
Solution:
-
Incorporate a Sample Cleanup Step: Consider using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to purify the fatty acid fraction before derivatization.[11]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for C26:5 fatty acid?
While there is no single "best" method, acid-catalyzed esterification using Boron Trifluoride-Methanol (BF3-Methanol) is a widely used and effective method for a broad range of fatty acids, including VLC-PUFAs.[1][2] It is generally more effective than base-catalyzed methods for esterifying free fatty acids.[12] An alternative is using methanolic HCl, which can be prepared from acetyl chloride or aqueous HCl and is considered a reliable and cost-effective option.[8][13]
Q2: Should I use an acid-catalyzed or base-catalyzed derivatization method?
The choice depends on the nature of your sample.
-
Acid-catalyzed methods (e.g., BF3-Methanol, HCl-Methanol) are suitable for esterifying fatty acids from all lipid classes, including free fatty acids, triacylglycerols, and phospholipids.[6][12]
-
Base-catalyzed methods (e.g., methanolic KOH or NaOH) are very rapid for the transesterification of triacylglycerols but are not effective for esterifying free fatty acids.[6][8] Therefore, if your sample contains a significant amount of free C26:5, an acid-catalyzed method is necessary.
Q3: How can I be sure my derivatization reaction has gone to completion?
To confirm complete derivatization, you can perform a time-course experiment. Analyze aliquots of a representative sample at different derivatization times (e.g., 10, 20, 30, 60 minutes). Plot the peak area of the C26:5 FAME against the derivatization time. The reaction is complete when the peak area no longer increases with longer reaction times.
Q4: Is silylation a suitable derivatization method for C26:5?
Silylation is a powerful derivatization technique, but it is typically used to derivatize active hydrogens in hydroxyl, carboxyl, and amine groups by replacing them with a trimethylsilyl (TMS) group.[4][14] While it can be used for free fatty acids, esterification to FAMEs is the more established and common method for fatty acid analysis by GC.[15] Silylation reagents like BSTFA and MSTFA are highly effective but are also very sensitive to moisture.[16][17]
IV. Experimental Protocols & Workflows
Protocol 1: Acid-Catalyzed Esterification of C26:5 using BF3-Methanol
This protocol provides a general guideline for the derivatization of C26:5 to its methyl ester.
Materials:
-
Lipid sample containing C26:5 (1-10 mg)
-
Micro-reaction vial with PTFE-lined cap
-
14% Boron Trifluoride (BF3) in methanol
-
Hexane (high purity)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Weigh 1-10 mg of the lipid sample into a micro-reaction vial.
-
Add 1 mL of 14% BF3 in methanol to the vial.
-
Tightly cap the vial and heat at 80-100°C for 30-60 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex the vial vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Workflow for Troubleshooting C26:5 Derivatization Issues
Caption: A logical workflow for troubleshooting common issues in C26:5 derivatization.
V. Recommended GC-MS Parameters for C26:5-FAME Analysis
The following table provides a starting point for developing your GC-MS method. These parameters should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC Column | Highly polar cyanopropyl phase (e.g., HP-88) or a long, high-temperature stable column. Dimensions: 60-100 m x 0.25 mm ID, 0.2 µm film thickness. | A highly polar column is essential for separating FAMEs based on their degree of unsaturation and chain length. A longer column provides better resolution for complex mixtures. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Inlet Temperature | 250 - 280 °C | High enough to ensure complete vaporization of the long-chain FAME without causing thermal degradation. |
| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless injection is preferred for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples to prevent column overload. |
| Oven Temperature Program | Initial: 140°C, hold 5 minRamp: 4°C/min to 240°CFinal Hold: 240°C for 15 min | A slow temperature ramp is crucial for achieving good separation of long-chain FAMEs.[1] The final hold ensures that the very-long-chain compounds elute from the column. |
| MS Detector | Scan Mode or Selected Ion Monitoring (SIM) | Full scan mode is useful for initial identification. SIM mode offers significantly higher sensitivity for quantification of the target C26:5 FAME.[10][18] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole. |
VI. Conclusion
The successful analysis of C26:5 fatty acid by GC-MS is critically dependent on a well-optimized and consistently executed derivatization protocol. By understanding the chemical principles behind the esterification process and being aware of the potential pitfalls, you can effectively troubleshoot and refine your methodology. This guide provides a foundation for developing a robust and reliable workflow for the analysis of this important very-long-chain polyunsaturated fatty acid.
VII. References
-
Thermo Fisher Scientific. Silylation Reagents. 16
-
ESSLAB. Derivatization reagents for GC, silylation, BSTFA. 17
-
Benchchem. Troubleshooting low recovery of fatty acid internal standards. 9
-
Sigma-Aldrich. Derivatization of Fatty acids to FAMEs. --INVALID-LINK--
-
SciELO. Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. 19
-
Benchchem. Technical Support Center: Fatty Acid Analysis by GC-MS. 10
-
Greyhound Chromatography. Derivatization reagents for GC. 14
-
Benchchem. Application Notes and Protocols for Silylation Derivatization in GC-MS Analysis. 15
-
Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. 4
-
Benchchem. Technical Support Center: Improving the Resolution of Long-Chain Fatty Acid Methyl Esters in GC. 1
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. 6
-
ResearchGate. (PDF) Determination, through Derivatization and GC-MS Analysis, of Omega-3 and Omega-6 Fatty Acids in Fish Oil Capsules Sold in Salvador, Bahia. 20
-
PubMed Central. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. 11
-
NIH. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. 5
-
PMC - NIH. Revealing the Impact of Pasteurization and Derivatization Chemistry on the Fatty Acid Profile of Dairy Cream: A Comparative Approach. 12
-
NIH. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. 21
-
PMC - NIH. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. 18
-
Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography. --INVALID-LINK--
-
AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. 13
-
YouTube. How Can You Determine Fatty Acid Composition Using Gas Chromatography? - Chemistry For Everyone. 7
-
LCGC International. Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. 2
-
PMC - NIH. Preparation of fatty acid methyl esters for gas-liquid chromatography. 8
-
NIH. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. 3
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. restek.com [restek.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing the Impact of Pasteurization and Derivatization Chemistry on the Fatty Acid Profile of Dairy Cream: A Comparative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. benchchem.com [benchchem.com]
- 16. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 17. esslabshop.com [esslabshop.com]
- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Instability of Polyunsaturated Acyl-CoAs in Aqueous Solutions
Welcome to the technical support center dedicated to addressing the challenges associated with the handling and use of polyunsaturated acyl-Coenzyme A (pu-acyl-CoA) esters. As critical intermediates in lipid metabolism and signaling, the integrity of these molecules is paramount for obtaining reliable and reproducible experimental results.[1][2] However, their unique structure, featuring both a reactive thioester bond and multiple double bonds in the acyl chain, renders them highly susceptible to degradation in aqueous environments.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanisms behind pu-acyl-CoA instability, empowering you to proactively design robust experiments and troubleshoot issues as they arise.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when working with polyunsaturated acyl-CoAs.
Q1: My pu-acyl-CoA solution is freshly prepared, but I'm seeing inconsistent results in my enzyme assay. What's the most likely cause?
A1: The most probable cause is rapid degradation of your pu-acyl-CoA substrate due to a combination of oxidation and hydrolysis.[3][4] The polyunsaturated acyl chain is a prime target for lipid peroxidation, a self-propagating chain reaction initiated by free radicals that attacks the double bonds.[4][6][7] Concurrently, the high-energy thioester bond is prone to hydrolysis, especially in aqueous solutions.[3][5][8] This degradation can be accelerated by exposure to atmospheric oxygen, elevated temperatures (even room temperature), and the presence of trace metal ions.[4][5]
Q2: What is the optimal pH for working with pu-acyl-CoAs in solution?
A2: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[3] Alkaline conditions (pH > 7.0) significantly promote chemical hydrolysis.[3] While more stable than in alkaline solutions, strongly acidic environments (pH < 4.0) can also lead to hydrolysis.[3] When preparing tissues, using an ice-cold homogenization buffer at pH 4.9 can inhibit the activity of native acyl-CoA thioesterases, which are enzymes that specifically hydrolyze the thioester bond.[3][9]
Q3: How should I store my pu-acyl-CoA, both as a solid and as a stock solution?
A3: Proper storage is absolutely critical. For long-term storage, pu-acyl-CoAs should be stored as a lyophilized powder at -80°C under an inert atmosphere like argon or nitrogen to minimize exposure to oxygen and moisture.[4][10] When preparing stock solutions, it is best to prepare them fresh for each experiment.[4][10] If you must store a solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[3] For short-term use during an experiment, always keep the solution on ice (0-4°C).[4][5]
Q4: Can I add antioxidants to my buffers? If so, which ones are recommended?
A4: Yes, adding antioxidants is a highly effective strategy. The polyunsaturated fatty acyl chains are the primary targets of oxidative degradation.[6][7]
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used to prevent oxidation.[4]
-
Natural Antioxidants: Tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are also effective.[4] The choice depends on your specific experimental system and potential downstream interferences. It is also wise to include a chelating agent like EDTA in your buffers to sequester metal ions that can catalyze the formation of reactive oxygen species (ROS).[4]
Q5: I'm having trouble completely dissolving my long-chain pu-acyl-CoA in my aqueous buffer. What can I do?
A5: This is a common issue due to the amphipathic nature of these molecules. Long-chain acyl-CoAs can form micelles in aqueous solutions, which can affect their availability and reactivity.[11][12][13] The concentration at which this occurs is known as the critical micelle concentration (CMC).[11][14] To aid dissolution, you can first dissolve the solid in a small volume of an organic co-solvent like DMSO and then carefully dilute it with your aqueous buffer.[10] Alternatively, gentle vortexing or sonication can help, but avoid excessive heating.[10] Always use low-retention pipette tips to ensure accurate pipetting, as these molecules can adhere to plastic surfaces.[4]
Troubleshooting Guide: From Problem to Solution
This section provides a more in-depth approach to diagnosing and solving complex issues.
Issue 1: Low or No Signal in Downstream Analysis (e.g., LC-MS)
Your experiment is complete, but the analytical results show very low recovery of your pu-acyl-CoA or its metabolic products.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low pu-acyl-CoA signal.
Detailed Remediation Steps
-
Verify Stock Integrity: Before starting any experiment, it is crucial to validate the purity of your pu-acyl-CoA stock. Use an appropriate analytical method like HPLC-UV or LC-MS/MS to confirm its integrity.[15][16][17]
-
Optimize Extraction/Preparation: If working with tissues or cells, enzymatic degradation by acyl-CoA thioesterases is a major concern.[3][18][19]
-
Protocol: Homogenize samples rapidly in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterase activity and minimize chemical hydrolysis.[3][9]
-
Rationale: Low temperatures slow down all chemical and enzymatic reactions, while a slightly acidic pH provides the most stable environment for the thioester bond.[3][4]
-
-
Deoxygenate All Solutions: Dissolved oxygen is a key initiator of lipid peroxidation.
-
Protocol: Before use, thoroughly degas all aqueous buffers and solvents by sparging with an inert gas (argon or nitrogen) or by using a vacuum/sonication cycle.[4]
-
Rationale: Removing dissolved oxygen limits the initiation step of the free-radical chain reaction that degrades the polyunsaturated acyl chain.[7][20]
-
Issue 2: High Variability Between Replicates
You are observing poor reproducibility in your experiments, making the data difficult to interpret.
Underlying Causes and Solutions
High variability often points to inconsistent degradation of the pu-acyl-CoA substrate across different sample tubes or wells.
Table 1: Mitigating Sources of Experimental Variability
| Potential Cause | Scientific Rationale | Recommended Action |
| Inconsistent Handling Time | The longer the pu-acyl-CoA is at room temperature or exposed to air, the more it degrades. Differences of even a few minutes can be significant. | Prepare a master mix of reagents on ice. Add the pu-acyl-CoA substrate to all replicates at the last possible moment and in quick succession.[4] |
| Oxygen Exposure | Lipid peroxidation is a chain reaction. Once initiated in one sample, it can proceed rapidly.[6][7] | If possible, perform critical experimental steps in a glove box under an inert atmosphere.[4] Use screw-cap tubes with O-rings instead of flip-top tubes. |
| Inaccurate Pipetting | Due to their amphipathic nature and tendency to form micelles, pu-acyl-CoAs can be difficult to pipette accurately, leading to concentration errors.[4][11] | Use low-retention pipette tips. Pre-wet the tip with the solution before transferring. Verify pipette calibration. |
| Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce moisture and create opportunities for degradation. | Aliquot stock solutions into single-use volumes immediately after preparation. Never re-freeze a thawed aliquot of pu-acyl-CoA.[4] |
Understanding the Degradation Pathways
A clear understanding of the degradation mechanisms is key to preventing them. Polyunsaturated acyl-CoAs face a two-pronged attack on their molecular structure.
Caption: Key degradation pathways for pu-acyl-CoAs.
-
Oxidation (Lipid Peroxidation): This is a free-radical chain reaction that targets the bis-allylic hydrogens of the polyunsaturated acyl chain.[6][7] It is initiated by reactive oxygen species (ROS) and can be catalyzed by transition metals.[4] This process leads to the formation of lipid hydroperoxides, which are unstable and decompose into a variety of secondary products, altering the structure and function of the molecule.[6][7]
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is energy-rich and thus susceptible to cleavage by water.[3][8] This reaction is significantly accelerated by alkaline pH and by the action of specific enzymes called acyl-CoA thioesterases (ACOTs), which are present in many biological samples.[3][18][19]
By implementing the handling, storage, and experimental design strategies outlined in this guide, you can effectively mitigate these degradation pathways and ensure the integrity of your polyunsaturated acyl-CoA reagents, leading to more accurate and reliable scientific outcomes.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. [ouci.dntb.gov.ua]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avantiresearch.com [avantiresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Best Practices for the Storage and Handling of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
Welcome to the technical support center for (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the proper storage and handling of this highly unsaturated fatty acyl-CoA. Adherence to these best practices is critical for maintaining the compound's integrity and ensuring the reproducibility of your experimental results.
I. Introduction to this compound
This compound, a C26:5 (omega-3) fatty acyl-CoA, is a key metabolite in fatty acid metabolism.[1][2] Its long, polyunsaturated chain makes it susceptible to degradation, particularly through oxidation.[3] Proper handling is therefore paramount to prevent the formation of artifacts that could confound experimental outcomes. This guide will walk you through the essential steps to preserve its stability and ensure its effective use in your research.
II. Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store this compound upon receipt?
A1: Immediately upon receipt, store the compound at -80°C . For long-term storage, -80°C is mandatory to minimize thermal degradation and oxidation. For short-term storage (a few days), -20°C may be acceptable, but is not ideal. The product is typically shipped on ice packs, and it is crucial to transfer it to the appropriate freezer as soon as possible.
Q2: What is the shelf-life of this compound?
A2: The shelf-life can vary depending on the supplier and the storage conditions. Always refer to the Certificate of Analysis (CoA) provided with your specific lot.[1][4] When stored as a dry powder at -80°C, the compound should remain stable for at least a year. Once reconstituted, the stability decreases significantly.
Q3: My compound arrived at room temperature. Is it still usable?
A3: This depends on the duration of exposure. While some suppliers may ship at room temperature for short periods, this is not ideal for a polyunsaturated fatty acyl-CoA.[4] We recommend contacting the supplier's technical support with your shipping details to get their assessment. As a general rule, if the compound is in a lyophilized powder form, it may be salvageable. However, if it is in solution, it is likely compromised.
Reconstitution and Handling
Q4: What is the best solvent for reconstituting this compound?
A4: The choice of solvent depends on your downstream application. For most biochemical assays, an aqueous buffer is preferred. However, due to the long acyl chain, this compound may have limited solubility in purely aqueous solutions. A common approach is to first dissolve the powder in a small amount of an organic solvent like ethanol or DMSO, and then dilute it to the final working concentration with your aqueous buffer.[5] Always use high-purity, degassed solvents to minimize oxidative damage.
Q5: I'm having trouble dissolving the compound. What should I do?
A5: If you encounter solubility issues, consider the following:
-
Sonication: Gentle sonication in a water bath can aid dissolution. Avoid vigorous or prolonged sonication, as this can generate heat and promote degradation.
-
Vortexing: Gentle vortexing can also be effective.
-
Carrier Proteins: For cell-based assays, pre-complexing the fatty acyl-CoA with fatty acid-free bovine serum albumin (BSA) can enhance solubility and facilitate cellular uptake.
Q6: Should I prepare a stock solution or use the compound directly?
A6: It is highly recommended to prepare a concentrated stock solution in an appropriate solvent, aliquot it into single-use volumes, and store it at -80°C. This practice minimizes freeze-thaw cycles, which can degrade the molecule.
Experimental Best Practices
Q7: How can I prevent oxidation during my experiments?
A7: Oxidation is a major concern for polyunsaturated molecules.[3] To mitigate this:
-
Use Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA) to your buffers.
-
Degas Buffers: Before use, degas all aqueous buffers to remove dissolved oxygen.
-
Work on Ice: Keep all solutions containing the compound on ice as much as possible during your experimental setup.
-
Minimize Light Exposure: Protect your samples from light, as it can catalyze oxidation.
Q8: Can I use plastic tubes and pipette tips with this compound?
A8: Yes, but be mindful of potential adsorption to plastic surfaces, especially at low concentrations. For highly sensitive assays, consider using low-retention plasticware or silanized glassware.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or handling.2. Multiple freeze-thaw cycles of the stock solution.3. Oxidation during the experiment. | 1. Review storage and handling procedures. Ensure aliquots are stored at -80°C.2. Prepare fresh single-use aliquots from a new vial.3. Incorporate antioxidants, use degassed buffers, and minimize light and oxygen exposure. |
| Low or no biological activity | 1. Incorrect concentration due to poor solubility.2. Inactivation of the compound. | 1. Verify the dissolution of the compound. Try gentle sonication or vortexing.2. For cellular assays, consider using a carrier protein like BSA.3. Check the age and storage conditions of your stock solution. Prepare a fresh stock if necessary. |
| Precipitate forms in the working solution | 1. The compound has crashed out of solution upon dilution in an aqueous buffer. | 1. Increase the percentage of organic co-solvent in your final working solution, if your experiment allows.2. Lower the final concentration of the compound.3. Use a carrier protein like BSA to maintain solubility. |
IV. Experimental Protocols & Workflows
Protocol 1: Reconstitution and Aliquoting of this compound
-
Preparation: Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of your chosen solvent (e.g., ethanol or DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Workflow for Preparing a Working Solution
Caption: Workflow for preparing a working solution.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for experimental issues.
V. Concluding Remarks
The integrity of this compound is fundamental to the success of your research. Due to its polyunsaturated nature, this molecule requires careful attention to storage and handling to prevent degradation. By following the best practices outlined in this guide, you can ensure the quality of your compound and the reliability of your experimental data. For any further questions or concerns, we recommend contacting your supplier's technical support team.
References
Technical Support Center: Enhancing HPLC Resolution of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of Very-Long-Chain Polyunsaturated Fatty Acyl-Coenzyme A esters (VLC-PUFA-CoAs). These unique molecules, characterized by acyl chains exceeding 24 carbons, are vital in specialized tissues like the retina, brain, and testes.[1][2] Their analysis by High-Performance Liquid Chromatography (HPLC) is notoriously challenging due to their low abundance, structural similarity, and complex physicochemical properties.[3]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve optimal chromatographic resolution in your research.
Frequently Asked Questions (FAQs)
Q1: What makes the HPLC separation of VLC-PUFA-CoAs so difficult?
A: The difficulty arises from their hybrid structure. VLC-PUFA-CoAs possess a long, saturated carbon chain region at the carboxyl end and a highly unsaturated, polyenoic region at the methyl terminus.[1][4] This makes them behave somewhat like saturated fatty acids in the mobile phase.[1] Furthermore, different VLC-PUFA-CoA species may only vary by two carbons in length or the position of a single double bond, making their hydrophobic properties extremely similar and challenging to resolve using standard reverse-phase chromatography.
Q2: What is the recommended starting column for VLC-PUFA-CoA analysis?
A: A C18 reverse-phase column is the most frequently used and recommended starting point for separating acyl-CoAs.[5][6] These columns provide the necessary hydrophobicity to retain the long acyl chains. For very long chains, some methods may also explore C8 columns to modulate retention.[7]
Q3: Why is UV detection typically set to 254-260 nm?
A: This detection wavelength does not monitor the fatty acyl chain itself. Instead, it targets the adenine base within the Coenzyme A moiety, which has a strong absorbance maximum around 259 nm.[5][8] This provides a consistent method of detection across all acyl-CoA species, regardless of the fatty acid attached.
Q4: What are ion-pairing agents and why are they essential for this analysis?
A: Ion-pairing agents are mobile phase additives crucial for retaining and separating charged molecules like acyl-CoAs on a reverse-phase column.[9][10] The Coenzyme A molecule contains negatively charged phosphate groups, making it highly polar. An ion-pairing reagent, such as an alkyl sulfonate, has a positive counter-ion that forms a neutral ion-pair with the acyl-CoA.[9][11] This neutral complex has increased hydrophobicity, allowing it to be retained and separated effectively by the C18 stationary phase.
Q5: How can I ensure the stability of my VLC-PUFA-CoA samples during preparation and analysis?
A: VLC-PUFA-CoAs are susceptible to both chemical and enzymatic degradation. To maintain sample integrity, it is critical to keep samples on ice, use buffers with a slightly acidic to neutral pH (pH 3.5-7), and process them quickly.[12] For storage, snap-freezing in liquid nitrogen and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles. Testing stability in various reconstitution solvents, such as methanol/ammonium acetate buffers, is advisable to find the optimal conditions for your autosampler.[12]
Troubleshooting Guide: Resolving Common Chromatographic Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor Peak Shape (Severe Tailing or Fronting)
Q: My VLC-PUFA-CoA peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is typically a result of undesirable secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Causality: The negatively charged phosphate groups on the CoA moiety can interact with residual, positively charged silanol groups on the silica backbone of the HPLC column. This causes a portion of the analyte molecules to "stick" to the column, eluting later and creating a tailed peak.
-
Solutions:
-
Use an End-Capped, Base-Deactivated Column: Modern columns are often "end-capped" to block most residual silanols. Ensure you are using a high-quality, base-deactivated C18 column suitable for separating polar compounds.
-
Optimize Ion-Pairing: Insufficient concentration of the ion-pairing reagent can lead to incomplete pairing, allowing for silanol interactions. Ensure the ion-pairing reagent is present at an adequate concentration (typically 5-10 mM). Some ion-pairing agents are also better at suppressing tailing than others.[9]
-
Adjust Mobile Phase pH: Using a buffered mobile phase with a slightly acidic pH (e.g., pH 4.0-5.0) can help suppress the ionization of residual silanol groups, minimizing secondary interactions.[8]
-
Match Sample Solvent: Dissolving your sample in a solvent significantly stronger (i.e., with more organic content) than your initial mobile phase can cause peak distortion. If possible, dissolve your extracted sample in the initial mobile phase or a slightly weaker solvent.
-
Problem 2: Co-elution of Structurally Similar VLC-PUFA-CoAs
Q: I cannot resolve C28:7-CoA from C28:8-CoA. How can I improve the separation between these closely related species?
A: Resolving VLC-PUFA-CoAs that differ by only a single degree of unsaturation requires significant optimization of the separation conditions. The key is to subtly manipulate the interactions between the analytes and the stationary phase.
-
Causality: In reverse-phase HPLC, retention is primarily driven by hydrophobicity. Adding a double bond slightly decreases the hydrophobicity of the fatty acyl chain. The first double bond reduces the effective chain length by just under two carbon units.[13] Subsequent double bonds have a diminishing effect, making resolution increasingly difficult.
-
Solutions:
-
Shallow the Elution Gradient: This is the most effective tool for improving resolution. A slower, shallower increase in the organic solvent concentration over a longer period gives the molecules more time to interact with the stationary phase, amplifying the small differences in hydrophobicity and allowing them to separate.[5]
-
Optimize Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity and can increase mass transfer kinetics, leading to sharper peaks and potentially better resolution. However, temperature can also change selectivity, so it must be empirically tested and carefully controlled. A stable temperature of around 35°C is a good starting point.[5]
-
Change the Organic Solvent: Most methods use acetonitrile. However, methanol is a more polar and viscous solvent that can offer different selectivity for structurally similar compounds. Try replacing acetonitrile with methanol in your mobile phase or using a ternary gradient (e.g., water/acetonitrile/methanol).
-
Vary the Ion-Pairing Agent: The length of the alkyl chain on the ion-pairing agent (e.g., 1-pentanesulfonate vs. 1-octanesulfonate) directly impacts retention. A longer alkyl chain provides more hydrophobicity to the ion-pair complex, increasing retention time for all analytes.[9][14] This can sometimes expand the elution window and improve the separation of closely eluting peaks.
-
Problem 3: Low Signal Intensity and Poor Sensitivity
Q: My VLC-PUFA-CoA peaks are very small, close to the baseline noise. How can I improve my detection limits?
A: Low signal intensity can stem from sample loss during preparation, low sample concentration, or suboptimal detection methods.
-
Causality: VLC-PUFA-CoAs are often present in biological tissues at very low (femtomole to picomole) concentrations.[15] Inefficient extraction or degradation can lead to analyte levels that are below the limit of detection for standard UV detectors.
-
Solutions:
-
Incorporate a Solid-Phase Extraction (SPE) Step: An offline SPE step using a C18 or specialized cartridge can be used to both clean up the sample and concentrate the analytes of interest before HPLC injection.[5] This is a highly effective way to increase the on-column concentration.
-
Fluorescent Derivatization: For significantly higher sensitivity, the CoA moiety can be derivatized with chloroacetaldehyde to form a highly fluorescent etheno-CoA adduct.[5] This allows for fluorescence detection, which can be orders of magnitude more sensitive than UV absorbance. Note that this adds an extra step to the sample preparation workflow.
-
Switch to Mass Spectrometry (LC-MS/MS): The gold standard for both sensitivity and selectivity is liquid chromatography-tandem mass spectrometry.[12][15] LC-MS/MS can achieve sub-picomole quantitation and provides mass confirmation of the analyte identity, eliminating ambiguity.[15] When using LC-MS, ensure you use volatile ion-pairing reagents (e.g., perfluorinated carboxylic acids) to avoid contaminating the MS source.[14]
-
Visualizations and Workflows
Troubleshooting Workflow for Poor Resolution
Below is a logical workflow to follow when encountering co-elution or poor resolution of VLC-PUFA-CoA peaks.
Caption: A step-by-step troubleshooting diagram for improving HPLC peak resolution.
Mechanism of Ion-Pair Reverse-Phase Chromatography
This diagram illustrates the fundamental principle of how ion-pairing agents facilitate the retention of VLC-PUFA-CoAs on a C18 column.
References
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. jsbms.jp [jsbms.jp]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. Ion Pairing Reagents For Hplc [lobachemie.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. km3.com.tw [km3.com.tw]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Hexacosapentaenoyl-CoA Levels in Healthy vs. Diseased Tissue
Introduction: Unmasking the Role of a Rare Lipid Metabolite
In the intricate landscape of cellular metabolism, very-long-chain fatty acids (VLCFAs) — those with 22 or more carbons — represent a specialized class of lipids critical for physiological homeostasis.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are the direct substrates for a host of metabolic and signaling pathways.[2] Among these, Hexacosapentaenoyl-CoA (C26:5-CoA), a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), is an exceptionally rare but biologically significant molecule. While the broader functions of VLCFAs in myelin maintenance, retinal function, and skin barrier integrity are well-documented, the specific roles and dysregulation of individual species like C26:5-CoA are frontiers of active investigation.[3]
This guide provides a comprehensive framework for the comparative analysis of Hexacosapentaenoyl-CoA levels, contrasting its metabolic context in healthy tissue with its notable accumulation in specific disease states. We will delve into the underlying biochemistry, present a robust, field-tested analytical workflow for its quantification, and interpret the resulting data in the context of peroxisomal disorders, where its metabolism is known to be impaired.
Biochemical Significance: A Tale of Two Organelles
The cellular concentration of any acyl-CoA is a tightly regulated balance between its synthesis and degradation. For C26:5-CoA, this narrative unfolds across two key organelles: the endoplasmic reticulum (ER) and the peroxisome.
Synthesis in the Endoplasmic Reticulum: VLCFAs are synthesized in the ER through a cyclical four-step elongation process.[3] This process extends shorter fatty acid precursors, such as Eicosapentaenoic acid (EPA, C20:5) or Docosahexaenoic acid (DHA, C22:6), using a family of enzymes known as ELOVL fatty acid elongases. The resulting VLCFA is then activated to its CoA thioester by a very-long-chain acyl-CoA synthetase (VLC-ACS).
Degradation in the Peroxisome: The catabolism of VLCFAs occurs exclusively within the peroxisome via β-oxidation, as mitochondria are not equipped to handle these large lipid molecules.[4][5] The process involves a series of enzymatic steps that sequentially shorten the fatty acid chain, producing acetyl-CoA and a shortened acyl-CoA with each cycle.[6][7] A critical gatekeeper for this process is the ATP-binding cassette transporter D1 (ABCD1), which transports VLCFAs from the cytosol into the peroxisome for degradation.[8]
Dysfunction in this peroxisomal pathway is the hallmark of several severe inherited metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Long-Chain Fatty Acids in Human Health and Disease - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the identity of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA using high-resolution mass spectrometry
An Application Scientist's Guide to the High-Resolution Mass Spectrometry of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
Abstract
The unambiguous identification of very long-chain polyunsaturated fatty acyl-CoAs, such as this compound (C26:5-CoA), is a significant analytical challenge in lipidomics and drug discovery. Due to the existence of numerous positional and geometric isomers with identical masses, conventional mass spectrometry approaches often fall short. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) strategies, offering field-proven insights and detailed protocols for the confident validation of C26:5-CoA identity. We will explore the comparative performance of direct infusion versus liquid chromatography-coupled HRMS, delve into the nuances of tandem MS (MS/MS) fragmentation for structural elucidation, and present a self-validating framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for complex lipid molecules.
The Analytical Challenge of Very Long-Chain Polyunsaturated Acyl-CoAs
This compound is a C26:5 acyl-CoA thioester, a key metabolite in the biosynthesis of docosahexaenoic acid (DHA) within the peroxisome, a process known as Sprecher's pathway. The precise tracking and identification of this molecule are paramount for studying metabolic disorders, neurodegenerative diseases, and the efficacy of drugs targeting lipid metabolism.
The primary analytical hurdle is not merely detecting a molecule with the correct elemental composition, but confirming its exact structure. The presence of five double bonds creates a vast number of potential isomers (e.g., different double bond positions or cis/trans configurations), all of which are isobaric (have the same nominal mass) and often exhibit similar chromatographic behavior. This necessitates a highly specific analytical strategy that can provide definitive structural information.
The Central Role of High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, particularly with technologies like Orbitrap and Time-of-Flight (TOF) analyzers, is indispensable for this task. Its power lies in two core capabilities:
-
Sub-ppm Mass Accuracy: HRMS provides extremely precise mass measurements, allowing for the confident determination of the elemental formula (e.g., C₄₇H₇₄N₇O₁₇P₃S) and distinguishing it from other co-eluting species with similar masses.
-
High Resolving Power: The ability to distinguish between two peaks with a very small difference in mass-to-charge ratio (m/z) is crucial for resolving the target analyte from matrix interferences and for accurately defining its isotopic pattern.
These features, combined with tandem mass spectrometry (MS/MS), form the foundation of a robust validation workflow.
Comparative Analysis of HRMS Strategies for C26:5-CoA Validation
The optimal strategy for validating C26:5-CoA involves a multi-faceted approach. The choice between methods depends on the specific research question, sample complexity, and available instrumentation.
Direct Infusion vs. Liquid Chromatography (LC)-Coupled HRMS
The first major decision is whether to introduce the sample directly into the mass spectrometer or to use a liquid chromatography system for separation prior to analysis.
-
Direct Infusion HRMS (Shotgun Lipidomics): This method is high-throughput and provides a rapid profile of the most abundant lipid species in a sample. However, for a low-abundance and potentially isomeric molecule like C26:5-CoA, it suffers from significant drawbacks, most notably ion suppression from more abundant lipids and the inability to distinguish between isomers.
-
LC-HRMS: Coupling HRMS with liquid chromatography is the superior method for this application.[1][2] Reversed-phase (RP) chromatography, often using a C8 or C18 column, can separate acyl-CoA molecules based on the length and unsaturation of their fatty acid chain.[1] This separation is critical for:
-
Reducing Ion Suppression: Isolating C26:5-CoA from other lipids and matrix components allows for more efficient ionization and detection.
-
Isomer Separation: While challenging, optimized chromatography can sometimes separate positional isomers, providing an additional layer of evidence for identification.
-
Providing Retention Time: A consistent retention time serves as a key identification parameter alongside mass and fragmentation data.
-
Table 1: Comparison of Sample Introduction Methods
| Feature | Direct Infusion HRMS | LC-HRMS | Rationale for C26:5-CoA |
| Throughput | High | Lower | LC-HRMS is preferred as accuracy is more important than speed. |
| Specificity | Low | High | Crucial for distinguishing C26:5-CoA from isomers and isobars. |
| Ion Suppression | High | Low | Essential for detecting what is likely a low-abundance analyte. |
| Quantitative Accuracy | Prone to error | High | Necessary for accurate biological interpretation. |
| Isomer Separation | None | Possible | Adds a critical dimension to confident identification. |
Ionization and Fragmentation Techniques
Electrospray ionization (ESI) is the most common and effective method for ionizing acyl-CoA molecules.[3]
-
ESI Positive Mode: Acyl-CoAs ionize efficiently in positive mode, typically forming [M+H]⁺ or [M+Na]⁺ adducts. MS/MS analysis in positive mode is highly informative.
-
Collision-Induced Dissociation (CID): This is the most widely used fragmentation technique.[4] When the precursor ion (e.g., the [M+H]⁺ of C26:5-CoA) is isolated and collided with an inert gas (like nitrogen or argon), it fragments in a predictable manner. For acyl-CoAs, CID characteristically produces two key types of fragments:
-
A neutral loss of 507 Da: This corresponds to the loss of the 3'-phospho-ADP portion of the Coenzyme A moiety.[5][6] This is a highly specific marker for all acyl-CoA species.
-
Fragments related to the acyl chain: While the 507 neutral loss is dominant, other lower-abundance fragments can provide information about the fatty acid itself, although pinpointing double bond locations with CID alone is difficult.
-
Validated Experimental Protocol: LC-HRMS/MS for Unambiguous Identification
This protocol describes a robust method for the validation of this compound using a high-resolution Orbitrap or Q-TOF mass spectrometer.
Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize cell pellets or tissues in a cold solvent mixture. A common choice is a modified Bligh & Dyer or Folch extraction using chloroform, methanol, and water.
-
Extraction: Vortex the mixture thoroughly and centrifuge to achieve phase separation. The lipids, including C26:5-CoA, will be in the lower organic phase.
-
Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., 90:10 Methanol:Water).
LC-HRMS/MS Parameters
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Mass Spectrometer: High-resolution Orbitrap or Q-TOF.
-
Ionization Mode: ESI Positive.
-
Full Scan (MS1):
-
Resolution: >60,000.
-
Scan Range: m/z 400-1500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: CID or HCD.
-
Collision Energy: Stepped collision energy (e.g., 25, 35, 45 eV) to generate a rich fragmentation spectrum.
-
Resolution: >15,000.
-
Isolation Window: 1.2 m/z.
-
TopN: Select the top 5 most intense ions from the MS1 scan for fragmentation.
-
A Self-Validating Framework for Data Interpretation
Confident identification requires meeting several criteria simultaneously. This multi-pronged approach ensures trustworthiness in the final result.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of C26:5-CoA Quantification Methods
Introduction: The Critical Role and Analytical Challenge of C26:5-CoA
Hexacosa-4,7,10,13,16-pentaenoyl-Coenzyme A (C26:5-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a crucial, albeit not fully elucidated, role in lipid metabolism. As an intermediate in the peroxisomal β-oxidation pathway, its accurate quantification is paramount for understanding the pathophysiology of peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[1][2][3] In these conditions, impaired peroxisomal function leads to the accumulation of very-long-chain fatty acids (VLCFAs), including C26:0, and their derivatives, which are hallmarks of the diseases.[1][4]
However, quantifying C26:5-CoA is fraught with analytical challenges. Its extremely low endogenous abundance, inherent instability of the thioester bond, and structural similarity to a myriad of other acyl-CoA species necessitate highly sensitive and selective analytical methods.[5][6][7] This guide provides a comparative analysis of the predominant methodologies for C26:5-CoA quantification, focusing on a cross-validation framework grounded in the principles of analytical chemistry. We will explore the causality behind experimental choices and present a robust, self-validating protocol for researchers in metabolic disease and drug development.
Methodological Comparison: LC-MS/MS as the Gold Standard
While other techniques exist, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard for the quantification of acyl-CoA species, including C26:5-CoA.[8][9][10] Its superior sensitivity, specificity, and ability to resolve complex mixtures make it indispensable for this application.[11][12] We will compare two common LC-MS/MS approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Core Principle: Why LC-MS/MS Works
LC-MS/MS operates on a two-stage principle of separation and detection. First, the liquid chromatography system separates the complex mixture of molecules from the biological sample. Then, the tandem mass spectrometer detects and quantifies the specific molecule of interest, C26:5-CoA, based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This targeted approach, often using Multiple Reaction Monitoring (MRM), allows for the detection of low-abundance lipids with high sensitivity and specificity.[5][9]
Method A: Reversed-Phase Liquid Chromatography (RPLC)-MS/MS
RPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules, like the long acyl chain of C26:5-CoA, interact more strongly with the stationary phase and thus elute later. This method is highly effective for separating acyl-CoAs based on chain length and degree of unsaturation.
Causality Behind Experimental Choices:
-
Column Chemistry: C18 columns are the workhorse for lipidomics due to their excellent retention of hydrophobic molecules. The long C26 acyl chain of C26:5-CoA ensures strong retention, allowing for effective separation from shorter-chain acyl-CoAs.[13]
-
Mobile Phase: A gradient of an aqueous solvent (often with a pH modifier like acetic acid) and an organic solvent (like acetonitrile or methanol) is used.[13] The gradient is programmed to gradually increase the organic solvent concentration, systematically eluting acyl-CoAs from shortest to longest chain.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
HILIC is a complementary technique that separates compounds based on their polarity. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC is particularly useful for retaining and separating highly polar compounds that are poorly retained by RPLC.[11] While the acyl chain of C26:5-CoA is hydrophobic, the Coenzyme A moiety is highly polar, making HILIC a viable, though less common, alternative.
Causality Behind Experimental Choices:
-
Application: HILIC can be advantageous when the primary goal is to simultaneously analyze a broad range of metabolites with diverse polarities, including acyl-CoAs and their more polar precursors in the CoA biosynthetic pathway.[11][14][15]
-
Separation Mechanism: In HILIC, the highly polar Coenzyme A headgroup adsorbs to the polar stationary phase, and separation is influenced by both the polarity of the headgroup and the hydrophobicity of the acyl chain.
Cross-Validation Framework: Ensuring Data Integrity
The trustworthiness of any quantitative method hinges on rigorous validation.[8] For endogenous metabolites like C26:5-CoA, this process is particularly challenging due to the absence of a true "blank" matrix.[8] The following parameters form the basis of a robust cross-validation plan.
Key Validation Parameters
| Parameter | Objective | Why It's Critical for C26:5-CoA Analysis | Acceptance Criteria (Typical) |
| Linearity & Range | Establish a direct proportional relationship between concentration and instrument response. | Ensures that changes in signal accurately reflect changes in C26:5-CoA levels over a biologically relevant range. | R² ≥ 0.99[9] |
| Limit of Detection (LOD) | The lowest concentration of C26:5-CoA that can be reliably distinguished from background noise. | Defines the sensitivity of the assay, crucial for detecting trace amounts in healthy or treated states. | Signal-to-Noise Ratio ≥ 3[9] |
| Limit of Quantification (LOQ) | The lowest concentration of C26:5-CoA that can be measured with acceptable precision and accuracy. | Establishes the lower boundary for reliable quantitative reporting. | Signal-to-Noise Ratio ≥ 10; Precision (%CV) ≤ 20%[9] |
| Accuracy | Closeness of the measured value to the true value. | Assesses systematic error or bias in the measurement. | Recovery of 80-120% of spiked standard |
| Precision | Closeness of repeated measurements under the same conditions (repeatability/intra-day) and different conditions (intermediate precision/inter-day). | Measures random error and ensures the method is reproducible over time. | %CV ≤ 15% (≤ 20% at LOQ)[16] |
| Specificity/Selectivity | Ability to unequivocally assess C26:5-CoA in the presence of other components (e.g., isobaric acyl-CoAs). | Critical for avoiding false positives from structurally similar lipids.[6] | No significant interference at the retention time of the analyte. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | A major source of inaccuracy in LC-MS/MS; must be assessed and compensated for, typically with a stable isotope-labeled internal standard.[8] | Matrix Factor within 0.85-1.15 |
| Recovery | The efficiency of the extraction process. | Ensures that a consistent and high percentage of C26:5-CoA is recovered from the sample during preparation. | Consistent and reproducible, ideally >70%[13] |
Experimental Workflows & Protocols
A self-validating system requires meticulous attention to detail from sample collection to data analysis. Below are diagrams and a detailed protocol for a state-of-the-art RPLC-MS/MS method.
Diagram: Sample Preparation Workflow
Caption: Workflow for the extraction and purification of Acyl-CoAs.
Diagram: LC-MS/MS Analysis Workflow
Caption: Tandem Mass Spectrometry (MS/MS) workflow for C26:5-CoA.
Detailed Protocol: RPLC-MS/MS Quantification of C26:5-CoA
This protocol is synthesized from established methods for long-chain acyl-CoA analysis and is designed to be self-validating.[13][17]
1. Materials & Reagents:
-
Internal Standard (IS): C17:0-CoA or a stable isotope-labeled C26:5-CoA (if available). The IS is critical for correcting for matrix effects and variations in extraction recovery.[5]
-
Solvents: LC-MS grade acetonitrile, 2-propanol, methanol, and water.
-
Buffers: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[13][18]
-
Quality Control (QC) Samples: Pooled matrix samples spiked with low, medium, and high concentrations of a C26:5-CoA analytical standard.
2. Sample Preparation:
-
Homogenization: Weigh ~50 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold KH2PO4 buffer containing the internal standard.[13][17] Causality: The acidic pH helps to stabilize the acyl-CoA thioester bond, while immediate homogenization on ice minimizes enzymatic degradation.
-
Extraction: Add 1 mL of 2-propanol, briefly homogenize again, then add 2 mL of acetonitrile. Vortex vigorously for 2 minutes.[17][18] Causality: The organic solvents precipitate proteins while solubilizing the amphipathic acyl-CoA molecules.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube.[17]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the column.
-
Wash the column to remove interfering polar compounds.
-
Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or methanol-based solution).[13] Causality: SPE is a crucial step for sample clean-up and enrichment, which improves signal-to-noise and reduces matrix effects in the MS analysis.[17]
-
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile).[17]
3. LC-MS/MS Analysis:
-
LC System: A UPLC/HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to separate acyl-CoAs by chain length.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Set up the instrument to monitor the specific precursor-to-product ion transitions for C26:5-CoA and the internal standard. These transitions are highly specific and form the basis of quantification.[9]
4. Data Analysis & System Validation:
-
Calibration Curve: Prepare a set of calibration standards by spiking known amounts of C26:5-CoA analytical standard into a surrogate matrix (e.g., water or stripped matrix). Run these alongside the samples.
-
Quantification: Integrate the peak areas for C26:5-CoA and the internal standard in all samples, QCs, and standards. Calculate the peak area ratio (Analyte/IS).
-
Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is the peak area ratio) to calculate the concentration of C26:5-CoA in the unknown samples.
-
Batch Acceptance: A batch run is considered valid only if the calculated concentrations of the QC samples are within ±15% of their nominal value (±20% for the LLOQ QC). This step is the cornerstone of a self-validating protocol.
Conclusion and Recommendations
The accurate quantification of C26:5-CoA is a challenging but achievable goal that is essential for advancing our understanding of peroxisomal disorders. A meticulously validated RPLC-MS/MS method represents the current state-of-the-art, offering unparalleled sensitivity and specificity.
Key Recommendations for Researchers:
-
Method of Choice: For dedicated C26:5-CoA quantification, an RPLC-MS/MS method is strongly recommended due to its superior separation of lipids based on acyl chain characteristics.
-
Internal Standards are Non-Negotiable: The use of a stable isotope-labeled or a close structural analog (e.g., odd-chain) internal standard is absolutely critical to control for extraction variability and matrix effects, which are the largest sources of error.[5]
-
Rigorous Validation is Paramount: Do not underestimate the importance of a comprehensive method validation. The parameters outlined in this guide should be thoroughly assessed to ensure the data generated is accurate, precise, and reproducible.[16]
-
Embrace Quality Control: The routine inclusion of low, mid, and high QC samples in every analytical batch is the only way to ensure the ongoing validity and performance of the method over time.
By adhering to these principles and protocols, researchers can generate high-quality, reliable data on C26:5-CoA levels, paving the way for new diagnostic insights and therapeutic strategies for devastating metabolic diseases.
References
- 1. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 2. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meet Lipid Quantitation Challenges with Targeted Lipidomics [premierbiosoft.com]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Fate of C26:5(ω-3)-CoA and Other Omega-3 Fatty Acyl-CoAs
Introduction: Beyond EPA and DHA - The Emerging Significance of Very-Long-Chain Omega-3 Fatty Acids
For decades, the scientific community has focused on the profound physiological effects of the long-chain omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3). These molecules are integral to cellular membranes and serve as precursors to a vast array of signaling molecules that modulate inflammation, cardiovascular function, and neural health. However, the biological landscape of omega-3 fatty acids extends beyond these well-characterized molecules. Very-long-chain omega-3 fatty acids (VLC-PUFAs), such as C26:5(ω-3), are increasingly recognized for their unique biological roles and distinct metabolic pathways.
This guide provides a comprehensive comparison of the metabolic fate of C26:5(ω-3)-CoA with its shorter-chain counterparts, EPA-CoA and DHA-CoA. We will delve into the key enzymatic pathways, cellular transport mechanisms, and ultimate metabolic destinations of these fatty acyl-CoAs, supported by experimental data and detailed protocols for researchers in the fields of lipid metabolism, drug discovery, and nutritional science. Understanding these differences is paramount for elucidating the specific contributions of individual omega-3 fatty acids to cellular homeostasis and disease pathology.
The Crossroads of Omega-3 Metabolism: Peroxisomal vs. Mitochondrial β-Oxidation
Fatty acid degradation, or β-oxidation, is a fundamental catabolic process that generates energy in the form of acetyl-CoA. While mitochondria are the primary site of β-oxidation for most fatty acids, they are incapable of handling very-long-chain fatty acids (VLCFAs) with carbon chains of 22 atoms or longer[1]. This critical task falls to the peroxisome, a vital organelle for lipid metabolism and detoxification[2][3].
The initial steps of VLCFA breakdown occur exclusively in the peroxisomes, where they are chain-shortened to medium- or long-chain fatty acids that can then be further metabolized in the mitochondria[1][4]. This metabolic segregation underscores the first major divergence in the fates of C26:5(ω-3)-CoA compared to EPA-CoA.
Caption: Overview of omega-3 fatty acid activation and initial metabolic sorting.
Comparative Analysis of Metabolic Fates
The metabolic journey of an omega-3 fatty acyl-CoA is determined by a series of enzymatic steps, each with specific substrate preferences. Here, we compare the key stages for C26:5(ω-3)-CoA, EPA-CoA, and DHA-CoA.
Cellular Uptake and Acyl-CoA Synthesis
The initial step for all fatty acids is their transport across the plasma membrane, a process mediated by fatty acid transport proteins (FATPs) and CD36[5][6]. Once inside the cell, they are esterified to Coenzyme A (CoA) by acyl-CoA synthetases (ACSs)[7][8]. While there is limited direct comparative data for the uptake and activation of C26:5, it is presumed to follow the general pathways for VLCFAs.
Peroxisomal β-Oxidation: The Primary Route for C26:5(ω-3)-CoA
For C26:5(ω-3)-CoA, the primary metabolic route is peroxisomal β-oxidation. This multi-step process involves a distinct set of enzymes compared to its mitochondrial counterpart.
-
Acyl-CoA Oxidase (ACOX): This is the rate-limiting first step, catalyzing the introduction of a double bond. Peroxisomes contain multiple ACOX isoforms with varying substrate specificities[9][10]. Palmitoyl-CoA oxidase (ACOX1) and pristanoyl-CoA oxidase (ACOX2) are the main enzymes for straight- and branched-chain fatty acids, respectively. While direct kinetic data for C26:5(ω-3)-CoA is scarce, it is expected to be a substrate for ACOX1, given its role in oxidizing very-long-chain acyl-CoAs[9]. In contrast, EPA-CoA is a poor substrate for peroxisomal ACOX and is preferentially metabolized in mitochondria. DHA-CoA, being a VLCFA, undergoes at least one cycle of peroxisomal β-oxidation[11].
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is crucial for the metabolism of VLCFAs[2][4][12][13]. Deficiencies in DBP lead to the accumulation of C26:0, highlighting its essential role in VLCFA breakdown[4][14]. It is therefore the key enzyme for the subsequent steps of C26:5(ω-3)-CoA β-oxidation.
-
Peroxisomal Thiolase: The final step involves the cleavage of the β-ketoacyl-CoA by a thiolase, releasing acetyl-CoA and a chain-shortened acyl-CoA[15][16].
Table 1: Comparison of Initial β-Oxidation Pathways
| Fatty Acyl-CoA | Primary Site of β-Oxidation | Key Enzymes |
| C26:5(ω-3)-CoA | Peroxisome | ACOX1, D-Bifunctional Protein, Peroxisomal Thiolase |
| DHA-CoA (22:6ω-3) | Peroxisome (initial cycles) | ACOX1, D-Bifunctional Protein, Peroxisomal Thiolase |
| EPA-CoA (20:5ω-3) | Mitochondrion | Mitochondrial Acyl-CoA Dehydrogenases, etc. |
Retroconversion: A Significant Pathway for DHA
A notable metabolic fate for DHA is its retroconversion to EPA. This process involves one cycle of peroxisomal β-oxidation, yielding EPA-CoA[11][17][18]. This pathway highlights the interconnectedness of omega-3 fatty acid metabolism and suggests that dietary DHA can contribute to the cellular pool of EPA. The extent to which C26:5(ω-3) undergoes retroconversion to shorter omega-3 fatty acids is an area of active investigation.
Incorporation into Cellular Lipids
Beyond catabolism, omega-3 fatty acids are incorporated into various cellular lipids, including phospholipids, triacylglycerols, and cholesterol esters. This incorporation influences membrane fluidity, lipid raft formation, and the generation of lipid-derived signaling molecules. The specific distribution of C26:5 within different lipid classes compared to EPA and DHA is likely to differ, reflecting distinct enzymatic specificities of acyltransferases.
Experimental Protocols for Comparative Metabolic Analysis
To empirically compare the metabolic fates of C26:5(ω-3)-CoA, EPA-CoA, and DHA-CoA, a combination of in vitro and cell-based assays is recommended.
Protocol 1: In Vitro Peroxisomal β-Oxidation Assay
This protocol measures the rate of β-oxidation of different fatty acyl-CoAs by isolated peroxisomes.
Materials:
-
Isolated peroxisomes (from rat liver or cultured cells)
-
Radiolabeled fatty acids (e.g., [1-¹⁴C]C26:5, [1-¹⁴C]DHA, [1-¹⁴C]EPA)
-
Acyl-CoA synthetase
-
Reaction buffer (containing ATP, CoA, NAD+, FAD)
-
Scintillation cocktail and counter
Procedure:
-
Synthesize radiolabeled fatty acyl-CoAs by incubating the radiolabeled fatty acid with acyl-CoA synthetase, ATP, and CoA.
-
Isolate peroxisomes from the desired source using differential centrifugation.
-
Set up reaction mixtures containing isolated peroxisomes, reaction buffer, and the respective radiolabeled fatty acyl-CoA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins and intact acyl-CoAs.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity in the acid-soluble supernatant, which represents the chain-shortened products of β-oxidation.
-
Calculate the rate of β-oxidation for each substrate.
Caption: Workflow for in vitro peroxisomal β-oxidation assay.
Protocol 2: Cellular Uptake and Metabolism Assay
This protocol assesses the uptake, incorporation into lipids, and catabolism of different omega-3 fatty acids in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Radiolabeled fatty acids ([¹⁴C] or [³H]-labeled C26:5, DHA, EPA)
-
Cell culture medium
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Plate cells and allow them to adhere.
-
Incubate cells with medium containing the respective radiolabeled fatty acid complexed to albumin.
-
At various time points, harvest the cells and the medium.
-
For uptake: Wash the cells extensively and measure the total cell-associated radioactivity.
-
For lipid incorporation: Extract total lipids from the cells. Separate different lipid classes (phospholipids, triacylglycerols, etc.) by TLC. Scrape the corresponding bands and measure the radioactivity in each.
-
For catabolism: Measure the radioactivity in the aqueous phase of the lipid extract (representing water-soluble metabolites) and any released ¹⁴CO₂ (if using a fatty acid labeled at the carboxyl carbon).
Caption: Cellular metabolism of omega-3 fatty acids workflow.
Conclusion and Future Directions
The metabolic fate of C26:5(ω-3)-CoA is distinctly different from that of EPA-CoA and, to a lesser extent, DHA-CoA, primarily due to its classification as a very-long-chain fatty acid. Its obligate entry into the peroxisomal β-oxidation pathway for initial chain-shortening sets it apart from shorter-chain omega-3s that are readily metabolized by mitochondria.
Further research is needed to delineate the precise substrate specificities of the peroxisomal enzymes for C26:5(ω-3)-CoA and to quantify its flux through various metabolic pathways, including potential retroconversion and incorporation into specific lipid pools. The experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the unique metabolic journey of C26:5 and other VLC-PUFAs will undoubtedly unveil novel biological functions and may open new avenues for therapeutic interventions targeting lipid metabolic disorders.
References
- 1. Updates to the n-3 polyunsaturated fatty acid biosynthesis pathway: DHA synthesis rates, tetracosahexaenoic acid and (minimal) retroconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal d-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retroconversion is a minor contributor to increases in eicosapentaenoic acid following docosahexaenoic acid feeding as determined by compound specific isotope analysis in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The crystal structure of a plant 3-ketoacyl-CoA thiolase reveals the potential for redox control of peroxisomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA in the Diagnosis of Peroxisomal Disorders: A Comparative Guide to Current and Novel Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precise Biomarkers in Peroxisomal Disorders
Peroxisomal disorders are a heterogeneous group of rare, inherited metabolic diseases characterized by the dysfunction or absence of peroxisomes, essential organelles for various metabolic processes. These disorders, including Zellweger spectrum disorders (ZSD) and X-linked adrenoleukodystrophy (X-ALD), lead to severe neurological and systemic manifestations due to the accumulation of specific metabolites that are normally degraded within peroxisomes. The diagnostic journey for these devastating conditions relies heavily on the accurate measurement of specific biomarkers that reflect the underlying biochemical defects.
Traditionally, the diagnosis of peroxisomal disorders has been anchored in the detection of elevated levels of very long-chain fatty acids (VLCFAs), particularly hexacosanoic acid (C26:0). While foundational, the reliance on a single class of biomarkers has limitations, including the existence of "biochemical-only" phenotypes and the need for more sensitive and specific tools for early diagnosis, patient stratification, and monitoring therapeutic interventions. This has spurred the exploration of novel biomarkers that can provide a more comprehensive picture of peroxisomal dysfunction.
This guide provides an in-depth technical comparison of established and emerging biomarkers for peroxisomal disorders, with a special focus on the potential of a very long-chain polyunsaturated fatty acyl-CoA, (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA , as a novel diagnostic analyte. We will delve into the biochemical rationale for its accumulation, compare its potential diagnostic utility against current gold standards and other emerging markers, and provide detailed experimental protocols for their analysis.
This compound: A Potential Window into Peroxisomal Dysfunction
The accumulation of very long-chain polyunsaturated fatty acids (VLC-PUFAs) in patients with peroxisomal biogenesis disorders, particularly Zellweger syndrome, points to a critical role of peroxisomes in their metabolism. Research has identified a homologous series of C26-C38 polyenoic fatty acids in the brains of these patients, with hexacosapentaenoic acid (C26:5) being a notable component. While the exact isomeric structure of the accumulated C26:5 has not been definitively characterized in patient samples, the commercially available standard is this compound, an omega-3 fatty acyl-CoA.
Biochemical Rationale for Accumulation
The biosynthesis of VLC-PUFAs involves the elongation of shorter-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA; 20:5 n-3). This elongation process is followed by peroxisomal β-oxidation to yield mature VLC-PUFAs. The β-oxidation of unsaturated fatty acids is a complex process that requires a specific set of auxiliary enzymes within the peroxisome to handle the double bonds at various positions.
A defect in peroxisomal biogenesis or in a specific enzyme involved in the β-oxidation of unsaturated fatty acids would logically lead to the accumulation of upstream metabolites, including VLC-PUFA precursors like this compound. Its detection and quantification could, therefore, serve as a direct indicator of a specific metabolic block within the peroxisome.
A Researcher's Guide to C26:5-CoA: Comparative Analysis of Very-Long-Chain Acyl-CoA Profiles in Diverse Cell Types
This guide provides an in-depth comparison of C26:5-CoA profiles, focusing on the anticipated and observed differences between specialized cell types. We will explore the distinct biochemical roles of its parent molecule, the C26:5 very-long-chain polyunsaturated fatty acid (VLC-PUFA), and detail a robust methodology for its quantification, providing researchers with the tools and rationale to investigate this unique metabolite.
Introduction: The Significance of C26:5-CoA
Coenzyme A (CoA) thioesters of fatty acids are critical metabolic intermediates, acting as activated donors for energy production, lipid synthesis, and protein modification[1]. Among these, the very-long-chain species (≥C22) are particularly important. C26:5-CoA, derived from the elongation of docosahexaenoic acid (DHA, 22:6n-3), is a member of a specialized class of VLC-PUFAs. While present at low levels, these molecules are not merely metabolic curiosities; they are integral to the structure and function of highly specialized tissues, most notably the central nervous system and the retina[2][3].
The distribution and concentration of C26:5-CoA are not uniform across all cells. Its profile is dictated by the cell's specific metabolic machinery and functional requirements. Neurons, for instance, have a high demand for VLC-PUFAs to build and maintain the complex lipid architecture of their membranes, which is essential for processes like signal transduction and synaptic transmission[2][4]. In contrast, cells like fibroblasts primarily process VLC-CoAs through catabolic pathways in peroxisomes. Understanding these differences is crucial for fields ranging from neurobiology to the study of metabolic disorders, as dysregulation of VLCFA metabolism is linked to severe pathologies such as X-linked adrenoleukodystrophy (X-ALD)[5].
This guide will compare the expected C26:5-CoA profiles in two functionally distinct cell types—neurons and fibroblasts—grounded in their unique biochemical roles and supported by experimental data from disease models.
Biochemical Context: Synthesis and Degradation of C26:5-CoA
The cellular pool of C26:5-CoA is tightly regulated by the balance between its synthesis via fatty acid elongation and its degradation through peroxisomal β-oxidation.
Synthesis: C26:5-CoA is synthesized in the endoplasmic reticulum through a series of elongation steps starting from its precursor, DHA (C22:6). The key enzyme responsible for the elongation of VLC-PUFAs beyond C24 is ELOVL4 [6][7]. The expression level of ELOVL4 is a primary determinant of a cell's capacity to produce C26:5-CoA.
Degradation: As a very-long-chain acyl-CoA, C26:5-CoA is too long to be directly metabolized by mitochondria. It must first be chain-shortened via β-oxidation within peroxisomes . This process involves a series of enzymatic reactions that sequentially remove two-carbon units, producing acetyl-CoA and a shorter acyl-CoA, which can then be transported to mitochondria for complete oxidation[6][8]. The transport of VLCFA-CoAs into the peroxisome is mediated by an ATP-binding cassette (ABC) transporter, ABCD1 (also known as the adrenoleukodystrophy protein, ALDP)[5]. A defect in this transporter is the cause of X-ALD, leading to the accumulation of VLCFA-CoAs in the cytosol.
Caption: Metabolic pathway of C26:5-CoA synthesis and degradation.
Analytical Methodology: Quantification by LC-MS/MS
Accurate quantification of specific acyl-CoA species like C26:5-CoA from complex biological matrices is challenging due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, offering the required sensitivity and specificity.
Rationale for Methodological Choices
-
Extraction: Acyl-CoAs are susceptible to hydrolysis. The extraction must be rapid and performed in acidic conditions with cold solvents (e.g., acetonitrile/isopropanol/acetic acid) to quench enzymatic activity and precipitate proteins. Solid-phase extraction (SPE) is often employed for cleanup and concentration.
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) is used to separate acyl-CoAs based on the chain length and unsaturation of the fatty acid. An ion-pairing agent (e.g., heptafluorobutyric acid) or high pH mobile phase with ammonium hydroxide is often required to achieve good peak shape and retention for these polar molecules[9].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. The instrument is set to monitor a specific precursor-to-product ion transition unique to C26:5-CoA. For acyl-CoAs, a common strategy is to monitor the neutral loss of the 507 Da phosphoadenosine diphosphate group or the fragmentation to the pantetheine-S-acylium ion[3].
Step-by-Step Experimental Protocol
-
Cell Harvesting & Lysis:
-
Culture cells to ~80-90% confluency.
-
Aspirate media and immediately wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (40:40:20 acetonitrile:isopropanol:water with 0.1% acetic acid).
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Include an internal standard (e.g., C17:0-CoA) at this stage for accurate quantification.
-
Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., 95% methanol with 0.1% ammonium hydroxide).
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole in Positive Ion Electrospray (ESI+) Mode.
-
MRM Transition for C26:5-CoA: Monitor the transition from the precursor ion [M+H]+ to a specific product ion (determined by direct infusion of a standard, if available).
-
Caption: Experimental workflow for C26:5-CoA quantification.
Comparative Analysis of C26:5-CoA Profiles
Direct quantitative data for C26:5-CoA across different healthy cell types is sparse in the literature. However, we can construct a robust comparison based on the well-established differential expression of key enzymes and the distinct metabolic roles of VLC-PUFAs in various cells.
Functional Comparison: Neurons vs. Fibroblasts
Neurons and fibroblasts utilize VLC-PUFAs for fundamentally different purposes, which logically dictates a significant difference in their basal C26:5-CoA pools.
| Feature | Neurons | Fibroblasts | Rationale & Supporting Evidence |
| Primary Role of VLC-PUFAs | Structural & Signaling | Primarily Catabolic Substrate | Neuronal membranes are highly enriched with VLC-PUFAs like DHA and its derivatives, which are crucial for membrane fluidity, synaptic function, and neuroprotection[2][4]. Fibroblasts do not have this specialized structural requirement. |
| Key Synthesis Enzyme (ELOVL4) | High Expression | Low/Negligible Expression | ELOVL4, the specific elongase for producing C26:5, is highly and primarily expressed in neurons[6][10]. This is the strongest indicator of a higher synthetic capacity and steady-state level of C26:5-CoA in neurons. |
| Metabolic Fate of C26:5-CoA | Incorporation into complex lipids (e.g., phospholipids, sphingolipids) | Chain-shortening via peroxisomal β-oxidation | In neurons, C26:5-CoA is a precursor for building essential membrane components[5]. In fibroblasts, it is primarily a substrate for degradation, as demonstrated by studies of peroxisomal disorders[1]. |
| Predicted Basal C26:5-CoA Pool | High | Low | The combination of high synthesis (ELOVL4) and high demand for incorporation into lipids leads to a predictably larger and more dynamic C26:5-CoA pool in neurons compared to fibroblasts. |
Experimental Data: A Case Study in X-Linked Adrenoleukodystrophy (X-ALD)
While not a direct comparison between healthy cell types, data from fibroblasts of X-ALD patients provides critical experimental evidence of how acyl-CoA profiles are altered when a key metabolic pathway is disrupted. In X-ALD, the ABCD1 transporter is defective, preventing the import of VLCFA-CoAs into the peroxisome for degradation.
| Cell Type | Condition | Key Genetic Defect | Observed Effect on VLCFA-CoA Profile |
| Human Skin Fibroblasts | Control (Healthy) | None | Basal levels of C26-CoA, subject to normal peroxisomal degradation. |
| Human Skin Fibroblasts | X-ALD Patient | ABCD1 gene mutation | Significant accumulation of C24-CoA and C26-CoA in the cytosol as they cannot be degraded[5]. |
This data from X-ALD fibroblasts powerfully demonstrates that the peroxisomal β-oxidation pathway is the primary route for VLCFA-CoA degradation in this cell type. The accumulation of C26-CoA when this pathway is blocked highlights that, under normal conditions, the basal level in fibroblasts is kept low by efficient catabolism.
Interpretation and Conclusion
The comparison between neurons and fibroblasts reveals a clear dichotomy in C26:5-CoA metabolism, driven by cellular function.
-
In Neurons: C26:5-CoA should be considered a vital biosynthetic intermediate. Its levels are likely maintained at a relatively high steady-state to support the synthesis of complex lipids essential for neuronal structure and signaling. Researchers studying neurodegenerative diseases or neuronal development should consider the C26:5-CoA pool as a potential indicator of metabolic health and membrane integrity.
-
In Fibroblasts: C26:5-CoA is a transient catabolic intermediate. Its basal concentration is expected to be very low, reflecting a high flux through the peroxisomal β-oxidation pathway. Fibroblasts serve as an excellent and accessible model system for studying defects in VLCFA degradation, as demonstrated by research in X-ALD and other peroxisomal disorders.
For drug development professionals, this cell-specific difference is critical. A compound designed to modulate VLCFA metabolism could have profoundly different effects on a neuron versus a fibroblast. For example, inhibiting ELOVL4 might be a strategy to lower VLCFA levels in a disease of accumulation, but it could have severe, unintended consequences on neuronal health due to the vital role of its products in the brain. Conversely, targeting peroxisomal oxidation could disproportionately affect cells that rely on this pathway for VLCFA clearance.
References
- 1. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 4. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lipotype.com [lipotype.com]
- 10. Frontiers | Distribution of ELOVL4 in the Developing and Adult Mouse Brain [frontiersin.org]
A Head-to-Head Comparison of Analytical Platforms for Very-Long-Chain Acyl-CoA Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) species is of paramount importance. These molecules, defined as acyl-CoAs with a chain length of 22 carbons or more, are critical intermediates in fatty acid metabolism, and their dysregulation is implicated in a range of metabolic diseases, including X-linked adrenoleukodystrophy and other peroxisomal disorders.[1][2][3] The inherent analytical challenges posed by their low abundance, structural diversity, and physicochemical properties necessitate a careful selection of the analytical platform.
This guide provides an in-depth, head-to-head comparison of the primary analytical platforms for VLC-acyl-CoA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Based Assays. We will delve into the core principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance to empower you to make an informed decision for your research endeavors.
The Central Role of VLC-Acyl-CoAs in Metabolism
VLC-acyl-CoAs are the activated forms of very-long-chain fatty acids (VLCFAs), priming them for various metabolic fates, including β-oxidation in peroxisomes and mitochondria for energy production, as well as incorporation into complex lipids such as sphingolipids and glycerophospholipids.[4] Given their pivotal role, the precise measurement of individual VLC-acyl-CoA species in biological matrices is crucial for elucidating metabolic pathways, identifying biomarkers of disease, and assessing the efficacy of therapeutic interventions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the gold standard for the analysis of intact acyl-CoA species, including VLC-acyl-CoAs, owing to its exceptional sensitivity, specificity, and versatility.[5] This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry.
Principle of LC-MS/MS for VLC-Acyl-CoA Analysis
The fundamental principle of LC-MS/MS analysis of VLC-acyl-CoAs involves three key stages:
-
Chromatographic Separation: A liquid chromatograph separates the complex mixture of acyl-CoAs based on their physicochemical properties, primarily their hydrophobicity. Reversed-phase chromatography, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common approach for separating acyl-CoAs of varying chain lengths and degrees of saturation.[6]
-
Ionization: The separated acyl-CoAs are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). ESI is a soft ionization technique that allows for the analysis of large, thermally labile molecules like acyl-CoAs without significant fragmentation.
-
Tandem Mass Spectrometry (MS/MS) Detection: In the mass spectrometer, a specific precursor ion (the intact ionized acyl-CoA) is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for each analyte. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for the highly sensitive and selective quantification of individual acyl-CoA species even in complex biological matrices.[7]
Experimental Workflow for LC-MS/MS Analysis of VLC-Acyl-CoAs
The following diagram outlines a typical workflow for the LC-MS/MS analysis of VLC-acyl-CoAs from biological samples.
Caption: A typical experimental workflow for the LC-MS/MS analysis of VLC-acyl-CoAs.
Detailed Protocol for LC-MS/MS Analysis of VLC-Acyl-CoAs
This protocol provides a general framework for the analysis of VLC-acyl-CoAs in mammalian cells or tissues. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Sample Preparation:
-
Homogenization: Homogenize approximately 20-50 mg of frozen tissue or a cell pellet in an ice-cold extraction buffer (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), to each sample to correct for extraction efficiency and matrix effects.
-
Extraction: Vortex the homogenate vigorously and centrifuge at 4°C to pellet cellular debris.
-
Purification (Optional but Recommended): For cleaner samples, perform solid-phase extraction (SPE) to remove interfering substances.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each VLC-acyl-CoA, monitor the transition from the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An Indirect Approach
GC-MS is a well-established and robust technique for the analysis of fatty acids.[1][3][8] However, due to the low volatility of intact acyl-CoAs, GC-MS is not suitable for their direct analysis. Instead, it is employed to analyze the fatty acid component of VLC-acyl-CoAs after chemical hydrolysis and derivatization.
Principle of GC-MS for VLCFA Analysis
The GC-MS analysis of VLCFAs derived from acyl-CoAs involves the following steps:
-
Hydrolysis: The acyl-CoA sample is subjected to acid or base hydrolysis to cleave the thioester bond, releasing the free fatty acid.
-
Extraction: The released fatty acids are extracted from the aqueous matrix using an organic solvent.
-
Derivatization: The fatty acids are converted into volatile esters, typically methyl esters (FAMEs), to facilitate their analysis by GC.
-
GC Separation: The volatile FAMEs are separated based on their boiling points and polarity in a gas chromatograph.
-
MS Detection: The separated FAMEs are detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification and quantification.
Experimental Workflow for GC-MS Analysis of VLCFAs from Acyl-CoAs
The following diagram illustrates the workflow for the indirect analysis of VLC-acyl-CoAs using GC-MS.
Caption: Workflow for the GC-MS analysis of VLCFAs derived from acyl-CoAs.
Detailed Protocol for GC-MS Analysis of VLCFAs from Acyl-CoAs
This protocol outlines the general steps for the analysis of VLCFAs from a sample containing VLC-acyl-CoAs.
1. Sample Preparation:
-
Hydrolysis: To an aliquot of the acyl-CoA extract, add a solution of methanolic HCl or NaOH and heat to hydrolyze the thioester bond.
-
Extraction: After cooling, add water and an organic solvent (e.g., hexane) to extract the free fatty acids.
-
Derivatization: The extracted fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or by direct transesterification.
-
Purification: The FAMEs are then purified, typically by solid-phase extraction, to remove any remaining reagents or byproducts.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A capillary column with a polar stationary phase is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is typically used.
-
Detection Mode: The mass spectrometer can be operated in full scan mode to identify unknown fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs.
-
Enzyme-Based Assays: A Functional Perspective
Enzyme-based assays offer a different approach to the analysis of VLC-acyl-CoAs, focusing on their functional activity or the total pool of these molecules. These assays are often used for high-throughput screening or for assessing the activity of specific enzymes involved in VLC-acyl-CoA metabolism, such as very-long-chain acyl-CoA dehydrogenase (VLCAD).[2][9]
Principle of Enzyme-Based Assays
Enzyme-based assays for VLC-acyl-CoAs typically rely on the following principles:
-
Enzymatic Reaction: A specific enzyme that utilizes VLC-acyl-CoAs as a substrate is used to catalyze a reaction that produces a detectable signal.
-
Signal Detection: The product of the enzymatic reaction can be a chromogenic, fluorogenic, or luminescent molecule, which can be quantified using a spectrophotometer, fluorometer, or luminometer, respectively.
-
Coupled Reactions: In some cases, a series of coupled enzymatic reactions are used to amplify the signal and improve the sensitivity of the assay.
Experimental Workflow for a VLCAD Activity Assay
The following diagram depicts a general workflow for an enzyme-based assay to measure VLCAD activity.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Divergence of C26:5(ω-3)-CoA and C26:4(ω-6)-CoA
Introduction: Beyond the Canonical Pathways
Within the intricate landscape of lipid metabolism, the functional roles of omega-3 (ω-3) and omega-6 (ω-6) polyunsaturated fatty acids (PUFAs) are well-established paradigms of biochemical opposition, particularly in the context of inflammation.[1] While extensive research has focused on the C18-C22 PUFAs—such as docosahexaenoic acid (DHA, 22:6ω-3) and arachidonic acid (AA, 20:4ω-6)—a frontier of lipid science is emerging around the very-long-chain polyunsaturated fatty acids (VLC-PUFAs, ≥C24).[2][3] These unique lipids are not merely elongated derivatives but possess distinct physiological functions, especially in specialized tissues like the retina, brain, and testes.[2][3][4][5]
This guide provides an in-depth comparison of two such molecules: C26:5(ω-3)-CoA and C26:4(ω-6)-CoA. These are the activated Coenzyme A (CoA) thioesters of corresponding 26-carbon fatty acids, primed for entry into complex metabolic pathways.[6][7] We will dissect their differential biosynthesis, metabolic fates, and functional implications, supported by experimental frameworks for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of these next-generation lipid mediators.
Part 1: Biosynthesis - A Tale of Two Precursors and a Key Enzyme
The synthesis of C26:5(ω-3)-CoA and C26:4(ω-6)-CoA is a direct extension of the canonical ω-3 and ω-6 pathways, converging on a critical enzymatic step. The immediate precursors are C24 PUFAs, which are themselves products of elongation from the more common C22 fatty acids.
-
The Omega-3 Pathway: The journey to C26:5(ω-3)-CoA begins with the essential fatty acid α-linolenic acid (ALA, 18:3ω-3) and proceeds through a series of desaturation and elongation steps to form DHA (22:6ω-3). DHA is then elongated to C24:6(ω-3), which serves as the substrate for the final elongation step to C26:5(ω-3).
-
The Omega-6 Pathway: Similarly, linoleic acid (LA, 18:2ω-6) is metabolized to adrenic acid (AdA, 22:4ω-6). AdA is elongated to C24:4(ω-6), the direct precursor for C26:4(ω-6).[8]
The pivotal enzyme in the final elongation step is Elongase of Very-Long-Chain Fatty Acids 4 (ELOVL4) . ELOVL4 is highly expressed in the retina, brain, and testes and exhibits specificity for very-long-chain PUFA substrates.[3][5] The competitive nature of ω-3 and ω-6 precursors for the same enzymatic machinery means that the relative abundance of dietary DHA and AdA can significantly influence the tissue-specific balance of C26:5 and C26:4 fatty acids.[1][9]
References
- 1. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sperm Very Long Chain Polyunsaturated Fatty Acids: Relation to Semen Parameters and Live-birth Outcome in a Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain fatty acids are crucial to neuronal polarity by providing sphingolipids to lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 6. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Omega 3 and Omega 6 Fatty Acids on Glucose Metabolism: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of Enzymatically Synthesized Hexacosapentaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of analytical methodologies for the definitive structural confirmation of enzymatically synthesized hexacosapentaenoyl-CoA (C26:5-CoA). It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to ensure robust and reliable structural elucidation.
Introduction: The Analytical Imperative for Novel Acyl-CoAs
Hexacosapentaenoyl-CoA (C26:5-CoA) is a very-long-chain polyunsaturated fatty acyl-coenzyme A. Such molecules are critical intermediates in a myriad of biological processes, including the biosynthesis of complex lipids and the regulation of metabolic pathways.[1] With the rise of chemo-enzymatic synthesis to produce these complex molecules for research and therapeutic development, rigorous structural confirmation is not merely a quality control step—it is a foundational requirement for valid downstream applications.[2][3]
Enzymatic synthesis, often employing acyl-CoA synthetases (LACS), provides remarkable specificity.[4][5] However, the potential for substrate promiscuity or unexpected side reactions necessitates a multi-faceted analytical approach to confirm three key structural features:
-
Correct Acyl Chain: Confirmation of the C26 pentaynoyl fatty acid.
-
Thioester Linkage: Verification of the high-energy bond between the fatty acid and Coenzyme A.
-
Positional Isomerism: Determination of the precise locations of the five double bonds within the 26-carbon chain.
This guide details a self-validating workflow, prioritizing the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and complementing it with the structural power of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Overall Analytical Workflow
A robust confirmation strategy relies on a logical progression from initial detection to definitive structural proof. The workflow is designed to first confirm the presence and mass of the target molecule and then to employ orthogonal techniques to verify its detailed structure.
Caption: Overall workflow for structural confirmation of Hexacosapentaenoyl-CoA.
Primary Confirmation: LC-MS/MS, the Gold Standard
For the analysis of low-abundance, labile molecules like acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. It offers unparalleled sensitivity and specificity, allowing for both the detection of the intact molecule and its structural characterization through controlled fragmentation.[1]
Causality Behind the Choice:
-
Sensitivity: Detects molecules at femtomole levels, crucial for typical enzymatic reaction yields.[6]
-
Specificity: Tandem MS (MS/MS) isolates the target molecule (precursor ion) before fragmentation, filtering out background noise and providing a clean fragmentation pattern (product ions) that is a structural fingerprint of the molecule.
-
Chromatographic Separation: Reverse-phase HPLC separates the target acyl-CoA from unreacted fatty acid, free Coenzyme A, and potential side products based on hydrophobicity prior to mass analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Solid Phase Extraction):
-
Rationale: To remove salts, proteins (enzyme), and other buffer components that interfere with electrospray ionization and to concentrate the analyte.
-
Steps:
-
Acidify the enzymatic reaction mixture with 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Load the supernatant onto a C18 SPE cartridge pre-conditioned with acetonitrile and then with water.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with an acetonitrile/water mixture.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of 2.5% SSA or an appropriate injection solvent.[7]
-
-
-
Liquid Chromatography:
-
Rationale: To separate acyl-CoAs by the length and saturation of their fatty acid chains.
-
Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A programmed gradient from a lower percentage of Mobile Phase B to a higher percentage is used to elute the very hydrophobic C26:5-CoA. A typical gradient might start at 20% B and ramp up to 80-90% B.[8]
-
Flow Rate: 0.4 mL/min.
-
Detection: The eluent is monitored by the mass spectrometer. UV detection at 260 nm can be used as a supplementary detector, leveraging the strong absorbance of the adenine group in CoA.[8]
-
-
-
Mass Spectrometry:
-
Rationale: To identify the molecular weight of the intact molecule and generate structure-specific fragments.
-
Conditions:
-
Instrument: Triple quadrupole or high-resolution Orbitrap mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS1 (Full Scan): Scan for the predicted precursor ion [M+H]⁺ of Hexacosapentaenoyl-CoA.
-
MS2 (Tandem MS): Isolate the precursor ion and subject it to collision-induced dissociation (CID). Scan for the predicted product ions.
-
-
Data Interpretation: Decoding the Fragments
The fragmentation of acyl-CoAs in positive ion mode is highly predictable. The presence of key diagnostic ions confirms both the CoA moiety and the attached acyl group.
Caption: Characteristic MS/MS fragmentation pattern for a long-chain acyl-CoA.
For Hexacosapentaenoyl-CoA (C₂₆H₄₀O₅S(C₂₁H₃₆N₇O₁₆P₃)), the expected high-resolution mass of the [M+H]⁺ ion is calculated. The observation of this precursor ion, combined with the detection of characteristic fragments like the adenosine diphosphate ion (m/z 428.0365), provides definitive evidence of the molecule's identity.[1][9]
Orthogonal Confirmation: NMR Spectroscopy
While MS/MS confirms the mass and class of the molecule, it provides limited information on the exact position of the double bonds within the acyl chain. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating such fine structural details.[10]
Causality Behind the Choice:
-
Unambiguous Structure: NMR provides data on the chemical environment of each proton and carbon, allowing for the mapping of the entire carbon skeleton and the precise location of functional groups like double bonds.[11]
-
Non-Destructive: The sample can be recovered after analysis.
-
Orthogonal Principle: It provides structural information based on a completely different physical principle (nuclear spin) than mass spectrometry (mass-to-charge ratio), making it an excellent independent verification method.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Rationale: NMR is significantly less sensitive than MS and requires a higher concentration of pure sample, free from proton-containing solvents.
-
Steps:
-
Prepare a larger-scale enzymatic reaction or pool multiple smaller reactions.
-
Purify the Hexacosapentaenoyl-CoA using preparative or semi-preparative HPLC.
-
Lyophilize the purified fraction to remove all solvents.
-
Reconstitute the sample in a deuterated solvent, typically Deuterium Oxide (D₂O).
-
-
-
NMR Acquisition:
-
Rationale: Different NMR experiments provide different pieces of structural information.
-
Experiments:
-
¹H NMR: Identifies and quantifies different types of protons (e.g., olefinic, allylic, methylene).[12]
-
¹³C NMR: Identifies the different carbon environments (e.g., carbonyl, olefinic, aliphatic).
-
2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent to each other), which is critical for piecing together the fragments of the acyl chain.[12]
-
-
Data Interpretation: Identifying the "Fingerprint" Regions
The ¹H NMR spectrum of a polyunsaturated fatty acyl-CoA has highly characteristic chemical shift regions.[13]
| Proton Type | Typical Chemical Shift (δ) ppm | Structural Information Gained |
| Olefinic (-CH=CH-) | 5.30 - 5.54 | Confirms the presence and number of double bonds. |
| Bis-allylic (=CH-CH₂-CH=) | 2.67 - 2.78 | A key signal indicating methylene groups between two double bonds. |
| α-Methylene to Carbonyl (-CH₂-CO-SCoA) | ~2.30 | Protons adjacent to the thioester carbonyl group. |
| Allylic (-CH₂-CH=) | 1.96 - 2.12 | Protons adjacent to a single double bond. |
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | The methyl group at the omega end of the acyl chain. |
By analyzing the integration (area under the peak) of the olefinic protons and the splitting patterns and correlations in the COSY spectrum, the exact positions of the five double bonds in the hexacosanoyl chain can be determined.
Comparison of Primary and Orthogonal Techniques
| Feature | LC-MS/MS | NMR Spectroscopy |
| Primary Information | Molecular Weight & Characteristic Fragments | Atomic Connectivity & 3D Structure |
| Sensitivity | Very High (femtomole to picomole) | Low (micromole to millimole) |
| Specificity | High for mass, moderate for isomerism | Very High for isomerism |
| Key Advantage | Ideal for detection and confirmation in complex mixtures and low concentrations.[14] | Unambiguous determination of double bond positions and stereochemistry.[10][11] |
| Key Limitation | Does not easily distinguish positional isomers of the acyl chain. | Requires large amounts of highly purified sample. |
| Throughput | High | Low |
Alternative Methods
While LC-MS/MS and NMR are the primary methods, other techniques can provide supplementary data:
-
HPLC with UV Detection: A common historical method that relies on the UV absorbance of the adenine in CoA at ~260 nm.[8] It is excellent for quantification if a pure standard is available but provides no structural information beyond the retention time.[15]
-
GC-MS after Derivatization: This involves cleaving the thioester bond and derivatizing the resulting hexacosapentaenoic acid (e.g., to its methyl ester). The fatty acid methyl ester (FAME) can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This confirms the identity of the acyl chain separately from the CoA moiety but does not confirm the intact acyl-CoA.
Conclusion and Best Practices
The structural confirmation of enzymatically synthesized Hexacosapentaenoyl-CoA demands a rigorous, multi-step analytical approach.
-
For Initial Screening and Confirmation: LC-MS/MS is the indispensable tool of choice, providing rapid and sensitive confirmation of the correct molecular weight and the presence of the acyl-CoA class of molecule.
-
For Definitive Structural Elucidation: When the precise location of double bonds is critical for the molecule's function or mechanism of action, NMR spectroscopy is the only technique that provides unambiguous proof.
For researchers in drug development and metabolic engineering, employing both LC-MS/MS and NMR provides a self-validating system that ensures the highest degree of confidence in the synthesized product. This dual approach underpins scientific integrity, ensuring that downstream biological assays are conducted with a molecule of known and verified structure.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a long-chain polyunsaturated fatty acid acyl-coenzyme A synthetase from the diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Long-Chain Polyunsaturated Fatty Acid Acyl-Coenzyme A Synthetase from the Diatom Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. aocs.org [aocs.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA
Welcome to your essential resource for the safe and compliant disposal of (11Z,14Z,17Z,20Z,23Z)-Hexacosapentaenoyl-CoA. As researchers, scientists, and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for managing waste streams containing this specific long-chain polyunsaturated fatty acyl-CoA, ensuring the protection of personnel and adherence to regulatory standards.
The toxicological and ecotoxicological properties of highly specialized research biochemicals like this compound are often not fully characterized.[1][2] Therefore, the foundational principle of this guide is to treat the compound with a high degree of caution, assuming potential hazards in the absence of complete data. This proactive approach ensures a robust safety margin and compliance with the best practices of laboratory chemical management.
Pre-Disposal Hazard Assessment and Safety Protocol
Before initiating any disposal procedure, a thorough understanding of the potential risks and the implementation of appropriate safety measures are paramount.
Understanding the Compound: Chemical and Biological Context
This compound is a long-chain, unsaturated fatty acyl-CoA.[1][3] In a biological context, acyl-CoAs are central metabolites in fatty acid metabolism, serving as substrates for both energy production through beta-oxidation and the synthesis of complex lipids.[4][5][6] While integral to cellular processes, it is crucial to recognize that in their purified, concentrated form, their properties can differ significantly from their endogenous state. Long-chain acyl-CoAs are amphipathic molecules and can act as detergents at high concentrations, which may disrupt cell membranes.[7]
Mandatory Personal Protective Equipment (PPE)
Due to the lack of specific hazard data, all handling and disposal operations must be conducted with a full complement of PPE to prevent accidental exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents dermal contact. Regularly inspect gloves for tears or degradation. |
| Body Protection | A fully buttoned laboratory coat. | Shields skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood. | If weighing powders or potential for aerosolization exists, work within a certified chemical fume hood. |
Step-by-Step Disposal Workflow
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final handoff to environmental health and safety professionals.
Caption: Standard workflow for the disposal of this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Initial Segregation : At the point of generation, immediately segregate all waste materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables: Pipette tips, microfuge tubes, vials, gloves, and bench paper.
-
Aqueous and solvent solutions containing the compound. Do not mix with other incompatible waste streams.
-
-
Container Selection : Collect all waste in a designated hazardous waste container. The container must be robust, leak-proof, and chemically compatible.[2][8]
-
Primary Recommendation: High-Density Polyethylene (HDPE) containers are suitable for a wide range of chemical waste, including fatty acid derivatives.[8]
-
Alternative: Borosilicate glass containers with a secure, screw-top cap are also acceptable, particularly for liquid waste.
-
-
Proper Labeling : Accurate labeling is critical for safety and regulatory compliance. Affix a "Hazardous Waste" label to the container and fill it out completely with the following information:
-
Full Chemical Name: "this compound"
-
CAS Number: If available from the supplier.
-
Composition: List all components in the container (e.g., "Hexacosapentaenoyl-CoA in 70% Ethanol").
-
Hazard Information: Mark as "Caution: Chemical with Unknown Hazards."
-
-
Secure Storage : Keep the waste container sealed when not in use. Store it in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory. The SAA must have secondary containment (e.g., a larger plastic tub) to capture any potential leaks.[8]
Institutional Coordination and Final Disposal
Disposal of laboratory chemical waste is a regulated process that must be managed by trained professionals.
The Role of Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is your primary resource and the legally authorized entity for managing hazardous waste.
-
Consultation: Always consult your EHS department for specific institutional policies. They can provide guidance on waste stream compatibility and container requirements.
-
Waste Pickup: Once your waste container is full or has been in storage for the maximum allowable time (per institutional and local regulations), contact EHS to schedule a pickup.[2][8]
Final Disposition Methods
While the final disposal method is determined by EHS and their licensed waste management contractors, the most common and effective method for this type of organic waste is high-temperature incineration . This process ensures the complete destruction of the chemical compound, preventing its release into the environment.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA_TargetMol [targetmol.com]
- 4. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
